4-Fluoro-3-formylbenzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-3-formylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FO3/c9-7-2-1-5(8(11)12)3-6(7)4-10/h1-4H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKPWEADPCJMLID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40383440 | |
| Record name | 4-fluoro-3-formylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
845885-90-7 | |
| Record name | 4-fluoro-3-formylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Fluoro-3-formyl-benzoic acid | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Fluoro-3-formylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract: 4-Fluoro-3-formylbenzoic acid (CAS No: 845885-90-7) is a trifunctional aromatic organic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring a carboxylic acid, an aldehyde, and a fluorine-substituted benzene ring, makes it a versatile synthetic building block. The presence of the fluorine atom can enhance pharmacokinetic properties such as metabolic stability and binding affinity in drug candidates. This document provides a comprehensive overview of its chemical properties, plausible synthetic approaches, reactivity, and safety protocols, compiled to serve as a technical resource for laboratory and development professionals.
Core Chemical and Physical Properties
This compound is a solid at room temperature. Its key properties are summarized in the table below, compiled from various chemical supplier catalogs.
| Property | Value | Source(s) |
| CAS Number | 845885-90-7 | [1] |
| Molecular Formula | C₈H₅FO₃ | [1] |
| Molecular Weight | 168.12 g/mol | [1] |
| Melting Point | 152 °C | [1] |
| Boiling Point | 332.3 ± 27.0 °C at 760 mmHg | [1] |
| Appearance | Solid | [1] |
| Purity | Typically ≥97% | [1] |
| Storage Conditions | 4°C, stored under nitrogen | [1] |
| InChI Key | SKPWEADPCJMLID-UHFFFAOYSA-N | [1] |
Spectroscopic and Analytical Data
While specific, experimentally verified spectra for this compound are not widely published, the expected spectroscopic characteristics can be predicted based on its structure and data from analogous compounds.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton, the carboxylic acid proton, and the three aromatic protons.
-
Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (>10 ppm).
-
Aldehyde Proton (-CHO): A singlet, also downfield (around 9.5-10.5 ppm).
-
Aromatic Protons (Ar-H): Three signals in the aromatic region (7.0-8.5 ppm), exhibiting complex splitting patterns (doublets and doublet of doublets) due to ³J and ⁴J (through-bond) and ⁴J and ⁵J (through-space) fluorine-proton couplings.
¹³C NMR Spectroscopy: The carbon NMR spectrum would be expected to show eight distinct signals.
-
Carboxylic Carbonyl (-COOH): Typically in the 165-175 ppm range.
-
Aldehyde Carbonyl (-CHO): Typically in the 190-200 ppm range.
-
Aromatic Carbons (Ar-C): Six signals, with the carbon attached to the fluorine atom showing a large one-bond C-F coupling constant. The chemical shifts will be influenced by the electronic effects of the three different substituents.
FT-IR Spectroscopy: The infrared spectrum would be characterized by the following key absorption bands:
-
O-H Stretch (Carboxylic Acid): A very broad band from ~2500 to 3300 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1725 cm⁻¹.
-
C=O Stretch (Aldehyde): A strong, sharp peak around 1680-1700 cm⁻¹.
-
C-H Stretch (Aldehyde): Two weak bands typically observed around 2850 and 2750 cm⁻¹.
-
C-F Stretch: A strong band in the 1000-1300 cm⁻¹ region.
-
C=C Stretch (Aromatic): Multiple bands in the 1450-1600 cm⁻¹ region.
Synthesis and Reactivity
Plausible Experimental Protocol: Oxidation of 4-Fluoro-3-methylbenzoic Acid
This hypothetical protocol is based on standard oxidation procedures for converting a benzylic methyl group to a carboxylic acid and then to an aldehyde, or directly to an aldehyde. Direct conversion of the methyl group to an aldehyde is challenging; a more controlled route would be benzylic bromination followed by hydrolysis and oxidation. Alternatively, the methyl group on a precursor like 4-fluoro-3-methyltoluene could be oxidized to the aldehyde, followed by oxidation of a different precursor group to the carboxylic acid.
A related compound, 4-Fluoro-3-methylbenzoic acid, serves as a versatile building block where the methyl group can be functionalized via benzylic bromination, and the carboxylic acid can be reduced to an aldehyde.[2]
Chemical Reactivity and Applications
The trifunctional nature of this compound makes it a valuable intermediate for building molecular complexity. The fluorine atom enhances metabolic stability and lipophilicity, desirable traits in drug design.[3]
-
Carboxylic Acid Group: Can undergo standard transformations such as esterification, amide bond formation (e.g., via coupling reagents like EDC/HOBt), and reduction to a primary alcohol.
-
Aldehyde Group: Can be oxidized to a second carboxylic acid, reduced to a primary alcohol, or undergo nucleophilic addition and condensation reactions (e.g., Wittig reaction, Schiff base formation with primary amines).
-
Aromatic Ring: Can potentially undergo nucleophilic aromatic substitution, although the ring is electron-deficient, making electrophilic substitution difficult.
Its role as a building block is significant in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.[2][3] For example, analogous fluorinated benzoic acids are key intermediates in the synthesis of various pharmaceuticals.
Diagram of Potential Synthetic Transformations
Caption: Potential reaction pathways for this compound.
Safety and Handling
This compound is classified as an irritant. Standard laboratory safety protocols should be strictly followed when handling this compound.
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Experimental Safety Workflow
The following diagram outlines the general workflow for safely handling this chemical in a laboratory setting.
Diagram of Laboratory Safety Workflow
Caption: General workflow for safe handling of laboratory chemicals.
Conclusion
This compound is a valuable and reactive intermediate for organic synthesis, particularly within drug discovery and development. Its dual functionality in the aldehyde and carboxylic acid groups, combined with the electronic influence of the fluorine substituent, provides a versatile platform for creating diverse and complex molecular architectures. While detailed synthetic and spectroscopic data in public literature is sparse, its properties and reactivity can be reliably inferred from chemical principles and data on analogous structures. Adherence to strict safety protocols is mandatory when handling this compound.
References
An In-depth Technical Guide to 4-Fluoro-3-formylbenzoic acid (CAS: 845885-90-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Fluoro-3-formylbenzoic acid, a key building block in medicinal chemistry. This document consolidates available data on its physicochemical properties, synthesis, and applications, with a particular focus on its potential role in the development of targeted cancer therapeutics.
Core Properties and Specifications
This compound is a trifunctional aromatic compound featuring a carboxylic acid, an aldehyde, and a fluorine substituent. This unique combination of functional groups makes it a versatile intermediate for the synthesis of complex molecules, particularly in the pharmaceutical industry.
Physicochemical Data
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 845885-90-7 | [1] |
| Molecular Formula | C₈H₅FO₃ | [1] |
| Molecular Weight | 168.12 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | 152 °C | [1] |
| Boiling Point | 332.3 ± 27.0 °C at 760 mmHg | [1] |
| Purity | Typically ≥97% | [1] |
| Storage | Store at 4°C under a nitrogen atmosphere | [1] |
| InChI Key | SKPWEADPCJMLID-UHFFFAOYSA-N | [1] |
Spectral Data (Predicted)
| Technique | Predicted Key Features |
| ¹H NMR | Aromatic protons exhibiting complex splitting patterns due to fluorine-proton coupling. A downfield singlet for the aldehyde proton (~10 ppm) and a broad singlet for the carboxylic acid proton (>12 ppm). |
| ¹³C NMR | Aromatic carbons showing characteristic shifts influenced by the electron-withdrawing effects of the fluorine, formyl, and carboxyl groups. A downfield signal for the aldehyde carbon (~190 ppm) and the carboxylic acid carbon (~165 ppm). The carbon directly attached to the fluorine will exhibit a large C-F coupling constant. |
| FT-IR | Strong C=O stretching vibrations for the carboxylic acid and aldehyde groups. O-H stretching for the carboxylic acid. C-F stretching in the fingerprint region. |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns characteristic of benzoic acids and benzaldehydes. |
Synthesis and Chemical Reactivity
The unique arrangement of functional groups in this compound allows for a variety of chemical transformations, making it a valuable synthon.
Proposed Synthesis Protocol
A detailed experimental protocol for the synthesis of this compound is not explicitly detailed in publicly available literature. However, a plausible synthetic route can be devised based on established organic chemistry reactions and protocols for analogous compounds.[6][7] A likely two-step process would involve the bromination of the methyl group of 4-fluoro-3-methylbenzoic acid, followed by oxidation of the resulting benzylic bromide to the aldehyde.
Step 1: Benzylic Bromination of 4-Fluoro-3-methylbenzoic acid
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To a solution of 4-fluoro-3-methylbenzoic acid in a suitable solvent (e.g., carbon tetrachloride), add N-bromosuccinimide (NBS).
-
Add a radical initiator, such as benzoyl peroxide or AIBN.
-
Reflux the mixture under inert atmosphere, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and filter off the succinimide byproduct.
-
Remove the solvent under reduced pressure to yield crude 3-(bromomethyl)-4-fluorobenzoic acid.
Step 2: Oxidation to this compound
-
Dissolve the crude 3-(bromomethyl)-4-fluorobenzoic acid in a suitable solvent (e.g., DMSO).
-
Add an oxidizing agent, such as sodium bicarbonate, and heat the mixture.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and pour it into water.
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Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
Caption: Proposed synthesis of this compound.
Applications in Drug Development
Fluorinated organic molecules are of significant interest in medicinal chemistry due to the ability of fluorine to modulate key drug properties such as metabolic stability, lipophilicity, and binding affinity.[6] this compound, with its versatile functional groups, is a prime candidate for use as a building block in the synthesis of novel therapeutic agents.
Role in the Synthesis of PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted therapies that have shown significant promise in the treatment of cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations. Several approved PARP inhibitors, including Olaparib, feature complex heterocyclic core structures that are often constructed using functionalized benzoic acid derivatives.[8]
While direct evidence of the use of this compound in the synthesis of an approved PARP inhibitor is not available, the synthesis of Olaparib utilizes a structurally similar building block, 2-fluoro-5-formylbenzoic acid.[9] This highlights the importance of such fluorinated and formylated benzoic acids in the construction of these complex drug molecules.
The general workflow for incorporating a building block like this compound into a PARP inhibitor would involve sequential reactions utilizing its carboxylic acid and aldehyde functionalities to build the final heterocyclic structure.
Caption: General workflow for synthesizing a PARP inhibitor.
The PARP Signaling Pathway in Cancer Therapy
PARP enzymes, particularly PARP1, are crucial for the repair of single-strand DNA breaks (SSBs). When SSBs occur, PARP1 binds to the damaged DNA and synthesizes poly(ADP-ribose) (PAR) chains, which recruit other DNA repair proteins to the site of damage.
In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand DNA breaks (DSBs) is deficient. When PARP is inhibited in these cells, SSBs are not efficiently repaired and can lead to the formation of DSBs during DNA replication. The inability to repair these DSBs through the faulty HR pathway leads to genomic instability and ultimately cell death. This concept is known as synthetic lethality.
Caption: The PARP signaling pathway and synthetic lethality.
Safety and Handling
This compound is classified as a toxic solid and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1] Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its trifunctional nature provides multiple avenues for the construction of complex molecular architectures. While direct applications in approved pharmaceuticals are not yet widely documented, its structural similarity to key intermediates in the synthesis of PARP inhibitors suggests its significant potential in the development of novel cancer therapeutics. Further research into the applications of this compound is warranted and is likely to yield new and innovative drug candidates.
References
- 1. This compound | 845885-90-7 [sigmaaldrich.com]
- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
- 4. 4-Formylbenzoic acid(619-66-9) 1H NMR [m.chemicalbook.com]
- 5. guidechem.com [guidechem.com]
- 6. nbinno.com [nbinno.com]
- 7. ossila.com [ossila.com]
- 8. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
In-depth Technical Guide: 4-Fluoro-3-formylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Fluoro-3-formylbenzoic acid, a substituted aromatic carboxylic acid, presents a unique molecular architecture of interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and key reactive characteristics. While detailed experimental protocols for its synthesis and specific biological activity data are not extensively available in the public domain, this document consolidates the known information and provides context based on structurally related compounds. The guide is intended to serve as a foundational resource for researchers exploring the potential applications of this molecule.
Molecular Structure and Identification
This compound is a trifunctional molecule featuring a benzene ring substituted with a fluorine atom, a formyl (aldehyde) group, and a carboxylic acid group. The substituents are positioned at the 4, 3, and 1 positions of the aromatic ring, respectively.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 845885-90-7[1] |
| Molecular Formula | C₈H₅FO₃[1] |
| Molecular Weight | 168.12 g/mol |
| InChI | 1S/C8H5FO3/c9-7-2-1-5(8(11)12)3-6(7)4-10/h1-4H,(H,11,12)[1] |
| InChIKey | SKPWEADPCJMLID-UHFFFAOYSA-N[1] |
| SMILES | O=CC1=C(F)C=C(C=C1)C(O)=O |
Physicochemical Properties
The physical and chemical properties of this compound are summarized below. These properties are crucial for its handling, storage, and application in various experimental settings.
Table 2: Physicochemical Data
| Property | Value | Source |
| Physical Form | Solid | [1] |
| Melting Point | 152 °C | [1] |
| Boiling Point | 332.3 ± 27.0 °C at 760 mmHg | [1] |
| Purity | Typically >97% | [1] |
| Storage Temperature | 4°C, under nitrogen | [1] |
Synthesis and Reactivity
Synthesis Pathway Considerations
Chemical Reactivity
The chemical reactivity of this compound is dictated by its three functional groups: the carboxylic acid, the aldehyde, and the fluorinated aromatic ring.
-
Carboxylic Acid Group: This group can undergo typical reactions such as esterification with alcohols, amidation with amines, and conversion to an acyl chloride. These reactions are fundamental for integrating the molecule into larger scaffolds, a common strategy in drug discovery.
-
Aldehyde Group: The formyl group is susceptible to nucleophilic attack and can participate in reactions like reductive amination, Wittig reactions, and the formation of Schiff bases.
-
Fluorinated Aromatic Ring: The fluorine atom influences the electronic properties of the benzene ring, affecting its reactivity in electrophilic aromatic substitution reactions. The presence of both an electron-withdrawing aldehyde and a deactivating, ortho-para directing fluorine atom presents a complex substitution pattern.
Potential Applications and Research Directions
Given the functionalities present in this compound, it holds potential as a building block in several areas of chemical and pharmaceutical research. The combination of a carboxylic acid and an aldehyde on a fluorinated benzene ring makes it a candidate for the synthesis of heterocyclic compounds and other complex molecular architectures.
Derivatives of structurally similar fluorinated benzoic acids have shown biological activity. For example, an analog of imidazopyridine based on 4-fluoro-3-methylbenzoic acid has demonstrated potent anticoccidial activity.[2] While no specific biological activities for this compound have been documented in the available literature, its structural motifs suggest that it could be explored for various therapeutic targets.
Experimental Protocols (General)
Detailed, validated experimental protocols for the synthesis and characterization of this compound are not currently available in the public scientific literature. However, general methodologies for the characterization of similar organic compounds are provided below.
General Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are typically referenced to the residual solvent peak or an internal standard (e.g., TMS).
General Fourier-Transform Infrared (FT-IR) Spectroscopy Protocol
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, for ATR-FTIR, place a small amount of the solid sample directly on the ATR crystal.
-
Acquisition: Record the spectrum over the desired range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., O-H stretch of the carboxylic acid, C=O stretch of the acid and aldehyde, C-F stretch).
Logical Relationships and Potential Workflows
Due to the lack of specific information on signaling pathways or detailed experimental workflows for this compound, a generalized logical workflow for its potential use in drug discovery is presented.
Caption: A generalized workflow for the potential use of this compound in a drug discovery program.
Conclusion
This compound is a chemical entity with potential for further research and application, particularly in the synthesis of novel compounds for pharmaceutical and material science applications. This technical guide has summarized the available information on its structure, properties, and potential reactivity. Further experimental investigation is required to fully elucidate its synthetic pathways, detailed spectral characteristics, and biological activities. This document serves as a starting point for researchers interested in exploring this promising molecule.
References
An In-depth Technical Guide to the Synthesis of 4-Fluoro-3-formylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the potential synthesis pathways for 4-fluoro-3-formylbenzoic acid, a valuable building block in medicinal chemistry and drug development. Due to the absence of a single, publicly available, and detailed experimental protocol for its direct synthesis, this document outlines two primary plausible routes based on established organic chemistry principles and available data for the synthesis of its precursors. The guide includes detailed experimental procedures for the preparation of key starting materials, discusses the theoretical basis for their conversion to the target molecule, and presents quantitative data where available.
Introduction
This compound is a trifunctional aromatic compound of significant interest in the synthesis of complex organic molecules, particularly in the development of novel pharmaceuticals. The presence of a carboxylic acid, an aldehyde (formyl group), and a fluorine atom on the benzene ring provides multiple points for chemical modification, allowing for the construction of diverse molecular architectures. The fluorine substituent, in particular, can enhance the metabolic stability and binding affinity of drug candidates. This guide explores the most viable synthetic strategies to obtain this versatile intermediate.
Proposed Synthesis Pathways
Two principal synthetic routes are proposed for the preparation of this compound:
-
Route 1: Selective oxidation of 4-fluoro-3-methylbenzoic acid.
-
Route 2: Carboxylation of 3-bromo-4-fluorobenzaldehyde.
The following sections provide a detailed analysis of each route, including experimental protocols for the synthesis of the necessary precursors.
Route 1: Oxidation of 4-Fluoro-3-methylbenzoic Acid
This pathway involves the initial synthesis of 4-fluoro-3-methylbenzoic acid, followed by the selective oxidation of the methyl group to a formyl group.
Step 1: Synthesis of 4-Fluoro-3-methylbenzoic Acid
A potential method for the synthesis of 4-fluoro-3-methylbenzoic acid starts from m-fluorotoluene, as outlined in patent literature. The process involves a Friedel-Crafts acylation followed by hydrolysis.
Experimental Protocol: Synthesis of 4-Fluoro-3-methylbenzoic Acid from m-Fluorotoluene
-
Reaction: Friedel-Crafts acylation of m-fluorotoluene with trichloroacetyl chloride, followed by hydrolysis.
-
Procedure:
-
In a suitable reaction vessel, m-fluorotoluene and a Lewis acid catalyst (e.g., anhydrous aluminum trichloride) are dissolved in an appropriate solvent.
-
Trichloroacetyl chloride is added dropwise to the mixture under controlled temperature conditions.
-
The reaction mixture is stirred until the Friedel-Crafts acylation is complete, yielding a ketone intermediate.
-
The resulting ketone is then hydrolyzed under basic conditions (e.g., using sodium hydroxide solution).
-
Acidification of the reaction mixture precipitates the crude 4-fluoro-2-methylbenzoic acid and its isomer, 2-fluoro-4-methylbenzoic acid.
-
The isomers are separated by recrystallization from a suitable solvent (e.g., toluene) to yield the purified target product, 4-fluoro-2-methylbenzoic acid (an isomer of the desired precursor for this route). A similar approach could be adapted to synthesize 4-fluoro-3-methylbenzoic acid by starting with the appropriate isomer of fluorotoluene or by achieving different regioselectivity in the acylation step. A patent suggests a total yield of 61% for 4-fluoro-2-methylbenzoic acid with a purity of approximately 98.5% can be achieved.[1]
-
Quantitative Data for 4-Fluoro-2-methylbenzoic Acid Synthesis [1]
| Parameter | Value |
| Starting Material | m-Fluorotoluene |
| Overall Yield | 61% |
| Product Purity | ~98.5% (HPLC) |
Step 2: Selective Oxidation of 4-Fluoro-3-methylbenzoic Acid (Theoretical)
Potential Oxidation Reagents and Conditions:
-
Manganese Dioxide (MnO₂): Activated MnO₂ is a mild and selective reagent for the oxidation of benzylic alcohols to aldehydes. To utilize this, the methyl group would first need to be converted to a hydroxymethyl group.
-
Pyridinium Chlorochromate (PCC) or Pyridinium Dichromate (PDC): These reagents are commonly used for the oxidation of primary alcohols to aldehydes in a controlled manner. Similar to the MnO₂ route, a hydroxymethyl intermediate would be necessary.
-
Dess-Martin Periodinane (DMP): DMP is a mild and highly selective reagent for the oxidation of primary alcohols to aldehydes under neutral conditions, making it suitable for sensitive substrates.
Logical Workflow for Oxidation:
Caption: Proposed multi-step conversion of the methyl group to a formyl group.
Route 2: Carboxylation of 3-Bromo-4-fluorobenzaldehyde
This alternative pathway begins with the synthesis of 3-bromo-4-fluorobenzaldehyde, which is then carboxylated to introduce the carboxylic acid group.
Step 1: Synthesis of 3-Bromo-4-fluorobenzaldehyde
Detailed protocols for the bromination of 4-fluorobenzaldehyde are available in the literature.
Experimental Protocol: Synthesis of 3-Bromo-4-fluorobenzaldehyde from 4-Fluorobenzaldehyde [2][3]
-
Reaction: Electrophilic aromatic substitution (bromination) of 4-fluorobenzaldehyde.
-
Reagents and Solvents: 4-Fluorobenzaldehyde, Oleum (65%), Iodine, Zinc Bromide, Bromine, Toluene.
-
Procedure:
-
In a 500 mL four-necked flask equipped with an overhead stirrer, condenser, and thermometer, add 204 g of 65% Oleum, followed by 0.27 g of iodine. Stir the mixture under a nitrogen atmosphere for 5 minutes.
-
Add 0.68 g of zinc bromide to the reaction mass and continue stirring for another 5 minutes.
-
Add 27.2 g (0.219 mol) of 4-fluorobenzaldehyde dropwise over 1 hour, maintaining the temperature below 30°C.
-
After stirring for 15 minutes, add 6.8 mL (0.131 mol) of bromine dropwise over 3 hours at a temperature below 30°C.
-
Heat the reaction mass to 40°C and maintain this temperature for 90 minutes, monitoring the reaction progress by Gas Chromatography (GC).
-
Once the reaction shows ~98% product formation, cool the mixture to 10°C and quench it in 128 g of ice over 2 hours, keeping the temperature below 25°C.
-
Extract the organic portion with 2 x 100 mL of toluene.
-
Wash the combined organic layers with a sodium thiosulfate solution to remove unreacted bromine, followed by washing with water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and evaporate the solvent to yield the crude product.
-
Quantitative Data for 3-Bromo-4-fluorobenzaldehyde Synthesis [3]
| Parameter | Value |
| Starting Material | 4-Fluorobenzaldehyde |
| Yield (Crude) | 97% |
| Purity (GC) | 96% |
Step 2: Carboxylation of 3-Bromo-4-fluorobenzaldehyde (Theoretical)
The conversion of the bromo-substituted aldehyde to the final product requires the introduction of a carboxylic acid group, likely through a metal-mediated reaction.
Proposed Carboxylation Methods:
-
Grignard Reaction: The bromo group can be converted to a Grignard reagent by reacting with magnesium metal. This Grignard reagent can then be reacted with carbon dioxide (dry ice) to form a carboxylate salt, which upon acidic workup, yields the carboxylic acid. The aldehyde group would need to be protected (e.g., as an acetal) before the Grignard formation to prevent it from reacting with the Grignard reagent.
-
Lithiation: Alternatively, the bromo group can be exchanged with lithium using an organolithium reagent (e.g., n-butyllithium) at low temperatures. The resulting aryllithium species can then be quenched with carbon dioxide to give the desired carboxylic acid after workup. Again, protection of the aldehyde group would be necessary.
Logical Workflow for Carboxylation:
Caption: Proposed pathway for the carboxylation of 3-bromo-4-fluorobenzaldehyde.
Conclusion
For researchers and drug development professionals, the choice between these two routes will depend on the availability of starting materials, the desired scale of the synthesis, and the laboratory's expertise with the required chemical transformations (selective oxidation vs. organometallic reactions). Further experimental optimization would be required to establish a definitive and high-yielding protocol for the final conversion step in either pathway. This guide serves as a foundational document to initiate such developmental work.
References
- 1. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]
- 2. WO2010086877A2 - Process for the preparation of 3-bromo - 4 - fluorobenzaldehyde - Google Patents [patents.google.com]
- 3. 3-Bromo-4-fluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
Spectroscopic Profile of 4-Fluoro-3-formylbenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Fluoro-3-formylbenzoic acid, a valuable building block in medicinal chemistry and organic synthesis. This document details the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for their acquisition. The information presented herein is intended to serve as a critical resource for researchers in compound verification, reaction monitoring, and quality control.
Chemical Structure and Properties
This compound (CAS RN: 845885-90-7) is an aromatic carboxylic acid containing both a fluorine atom and a formyl (aldehyde) group. These functional groups impart distinct spectroscopic characteristics, making it readily identifiable by a combination of analytical techniques.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 845885-90-7 |
| Molecular Formula | C₈H₅FO₃ |
| Molecular Weight | 168.12 g/mol |
| Melting Point | 152 °C |
| Boiling Point | 332.3 ± 27.0 °C at 760 mmHg |
| Appearance | Solid |
Spectroscopic Data
The following sections summarize the predicted and expected spectroscopic data for this compound. The predictions are based on established principles of spectroscopy and data from structurally similar compounds.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the aldehydic proton, and the carboxylic acid proton. The electron-withdrawing nature of the fluorine, formyl, and carboxyl groups will deshield the aromatic protons, causing them to appear at relatively high chemical shifts.
Table 2: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -COOH | > 12 | Broad Singlet | - |
| -CHO | ~10.1 | Singlet | - |
| Ar-H (ortho to -COOH) | ~8.2-8.4 | Doublet of doublets | ~8 (d), ~2 (d) |
| Ar-H (ortho to -CHO) | ~8.0-8.2 | Doublet of doublets | ~8 (d), ~5 (d) |
| Ar-H (ortho to -F) | ~7.4-7.6 | Triplet | ~8 |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbonyl carbons of the carboxylic acid and aldehyde groups are expected to be the most downfield signals. The carbon atom attached to the fluorine will exhibit a large C-F coupling constant.
Table 3: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| -C OOH | ~165-168 |
| -C HO | ~188-192 |
| Ar-C -F | ~160-165 (with large ¹JCF) |
| Ar-C -COOH | ~135-138 |
| Ar-C -CHO | ~130-133 |
| Other Ar-C | ~115-130 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be characterized by the vibrational frequencies of its functional groups. The carboxylic acid O-H stretch will appear as a very broad band. The carbonyl stretches of the carboxylic acid and aldehyde will be prominent and may overlap.
Table 4: Predicted IR Absorption Bands for this compound
| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H stretch | 2500-3300 | Broad, Strong |
| Aldehyde | C-H stretch | 2800-2900 and 2700-2800 | Medium, Sharp |
| Carbonyl (Aldehyde) | C=O stretch | ~1700-1720 | Strong |
| Carbonyl (Carboxylic Acid) | C=O stretch | ~1680-1700 | Strong |
| Aromatic Ring | C=C stretch | 1450-1600 | Medium to Strong |
| C-F Stretch | C-F stretch | 1100-1300 | Strong |
Mass Spectrometry (MS)
Electron ionization (EI) mass spectrometry of this compound is expected to show a molecular ion peak (M⁺) at m/z 168. The fragmentation pattern will likely involve the loss of characteristic neutral fragments such as H₂O, CO, and CHO.
Table 5: Predicted Mass Spectrometry Data for this compound
| m/z | Proposed Fragment |
| 168 | [M]⁺ |
| 151 | [M - OH]⁺ |
| 140 | [M - CO]⁺ |
| 139 | [M - CHO]⁺ |
| 123 | [M - COOH]⁺ |
| 95 | [C₆H₄F]⁺ |
Experimental Protocols
The following are detailed, generalized protocols for the acquisition of spectroscopic data for aromatic carboxylic acids like this compound.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Use a 400 MHz (or higher) NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard single-pulse experiment.
-
Set a spectral width of approximately 16 ppm.
-
Use a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).[1]
-
Set a spectral width of approximately 220 ppm.[1]
-
Use a 30° pulse angle and a relaxation delay of 2 seconds.
-
Acquire a larger number of scans (typically 1024 or more) due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0 ppm).[2]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of this compound with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.[3]
-
Place the mixture into a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.[3]
-
-
Instrument Setup:
-
Use a standard FT-IR spectrometer.
-
Collect a background spectrum of the empty sample compartment.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Perform baseline correction if necessary.
-
Mass Spectrometry (Electron Ionization)
-
Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe or by using a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.
-
Instrument Setup:
-
Use a mass spectrometer equipped with an electron ionization (EI) source.
-
Set the electron energy to a standard value of 70 eV.
-
Set the ion source temperature to an appropriate value (e.g., 200-250 °C) to ensure vaporization without thermal decomposition.
-
-
Data Acquisition:
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-400).
-
Scan at a rate that provides good ion statistics.
-
-
Data Processing:
-
The instrument software will generate the mass spectrum, showing the relative abundance of ions as a function of their mass-to-charge ratio.
-
Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.
-
Visualizations
The following diagrams illustrate key aspects of the spectroscopic analysis and structural features of this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
Caption: Structural features of this compound influencing its spectroscopic data.
References
- 1. benchchem.com [benchchem.com]
- 2. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. drawellanalytical.com [drawellanalytical.com]
Navigating the Spectroscopic Landscape of 4-Fluoro-3-formylbenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical research and development, a profound understanding of the structural and electronic properties of molecules is paramount. 4-Fluoro-3-formylbenzoic acid, a key building block in the synthesis of various therapeutic agents, presents a unique spectroscopic profile. This technical guide offers an in-depth analysis of its Nuclear Magnetic Resonance (NMR) data, providing a foundational resource for its characterization and utilization in complex synthetic pathways.
Predicted NMR Data Analysis
Predicted ¹H NMR Spectral Data
The proton NMR spectrum of this compound is anticipated to exhibit signals corresponding to the aldehydic, carboxylic acid, and aromatic protons. The chemical shifts are influenced by the electron-withdrawing nature of the fluorine, formyl, and carboxyl groups.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Carboxylic Acid (-COOH) | ~13.0 | Singlet (broad) | - |
| Aldehyde (-CHO) | ~10.2 | Singlet | - |
| Aromatic (H-2) | ~8.4 | Doublet | ~2 |
| Aromatic (H-5) | ~7.5 | Triplet | ~8-9 |
| Aromatic (H-6) | ~8.2 | Doublet of doublets | ~8-9, ~5 |
Disclaimer: These are predicted values and may differ from experimental results.
Predicted ¹³C NMR Spectral Data
The carbon NMR spectrum will reflect the diverse electronic environments of the carbon atoms within the molecule. The carbonyl carbons of the aldehyde and carboxylic acid are expected at the downfield end of the spectrum, while the fluorine-substituted carbon will show a characteristic large C-F coupling constant.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carboxylic Acid (-C OOH) | ~166 |
| Aldehyde (-C HO) | ~190 |
| Aromatic (C-1) | ~132 |
| Aromatic (C-2) | ~135 |
| Aromatic (C-3) | ~128 |
| Aromatic (C-4) | ~165 (with large ¹JCF) |
| Aromatic (C-5) | ~118 |
| Aromatic (C-6) | ~131 |
Disclaimer: These are predicted values and may differ from experimental results.
General Experimental Protocol for NMR Data Acquisition
To obtain high-quality NMR spectra for a compound such as this compound, the following general protocol can be employed.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the solid this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence the chemical shifts, particularly for the acidic proton. DMSO-d₆ is often a good choice for carboxylic acids.
-
Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.
-
-
Instrument Setup:
-
The NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve good signal dispersion.
-
The instrument should be properly tuned and shimmed for the specific sample and solvent to ensure optimal resolution and lineshape.
-
-
¹H NMR Acquisition:
-
A standard single-pulse experiment is typically sufficient.
-
Key parameters to set include:
-
Spectral Width: Approximately 16 ppm, centered around 6-8 ppm.
-
Pulse Width: A calibrated 90° pulse.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration.
-
-
-
¹³C NMR Acquisition:
-
A proton-decoupled ¹³C NMR experiment (e.g., zgpg30) is standard.
-
Key parameters include:
-
Spectral Width: Approximately 200-220 ppm, centered around 100-120 ppm.
-
Pulse Width: A calibrated 30° or 45° pulse to allow for faster repetition rates.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) will likely be necessary to achieve a good signal-to-noise ratio.
-
-
-
Data Processing:
-
The raw data (Free Induction Decay, FID) should be processed using appropriate NMR software.
-
Processing steps include:
-
Fourier Transformation.
-
Phase Correction.
-
Baseline Correction.
-
Referencing: The chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).
-
-
Visualizing the Molecular Structure and NMR Environments
The following diagram illustrates the molecular structure of this compound and the distinct proton and carbon environments that give rise to its predicted NMR spectra.
Caption: Molecular structure of this compound with atom numbering.
This comprehensive guide provides a foundational understanding of the NMR characteristics of this compound. While the presented data is based on informed predictions, it serves as a robust starting point for researchers and scientists in the accurate identification and characterization of this important synthetic intermediate. Experimental verification of these predictions will be a valuable contribution to the scientific literature.
An In-depth Technical Guide to the Safety and Handling of 4-Fluoro-3-formylbenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 4-Fluoro-3-formylbenzoic acid (CAS No. 845885-90-7). The following sections detail the compound's properties, associated hazards, and recommended procedures for safe use, storage, and disposal.
Physical and Chemical Properties
While a comprehensive experimental determination for all physical and chemical properties is not publicly available, the following information has been compiled from available safety data sheets.
| Property | Data |
| Molecular Formula | C₈H₅FO₃ |
| Molecular Weight | 168.12 g/mol |
| Physical State | Solid |
| Appearance | No information available |
| Odor | No information available |
| Solubility | Soluble in water |
| Melting Point/Range | No data available |
| Boiling Point/Range | No data available |
| Flash Point | No information available |
| Autoignition Temperature | No information available |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its hazard classifications.
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, Oral | Category 4 | Harmful if swallowed |
| Acute toxicity, Dermal | Category 4 | Harmful in contact with skin |
| Acute toxicity, Inhalation | Category 4 | Harmful if inhaled |
| Skin corrosion/irritation | Category 2 | Causes skin irritation.[1] |
| Serious eye damage/eye irritation | Category 2 | Causes serious eye irritation.[1] |
| Specific target organ toxicity — single exposure | Category 3 | May cause respiratory irritation.[1] |
GHS Pictograms:
Signal Word: Warning
Experimental Protocols: Safe Handling and Use
Adherence to the following protocols is crucial to minimize risk when handling this compound.
3.1. Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[1]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]
3.2. Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear appropriate safety glasses with side-shields or chemical goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
-
Skin Protection: Wear protective gloves and clothing to prevent skin contact.[1] The specific material and thickness of the gloves should be chosen based on the nature and duration of the task.
-
Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1]
3.3. Hygiene Measures:
-
Wash hands thoroughly after handling the compound, before eating, drinking, smoking, or using the toilet.[1]
-
Do not eat, drink or smoke when using this product.[1]
-
Remove contaminated clothing and wash it before reuse.[1]
First Aid Measures
In the event of exposure, follow these first aid protocols immediately.
| Exposure Route | Protocol |
| Inhalation | Move the victim to fresh air and keep them at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[1] |
| Skin Contact | Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1] |
| Ingestion | Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[1] |
Storage and Disposal
5.1. Storage:
-
Store in a well-ventilated place.[1]
-
Keep the container tightly closed.[1]
-
Store in a dry, cool place.[1]
-
Store locked up.[1]
-
Incompatible Materials: Strong oxidizing agents, strong bases, and amines.[1]
5.2. Disposal:
-
Dispose of contents/container to an approved waste disposal plant.[1]
-
Waste disposal should be in accordance with all applicable federal, state, and local regulations.
Accidental Release Measures
-
Ensure adequate ventilation.
-
Wear appropriate personal protective equipment.
-
Avoid dust formation.
-
Sweep up the spilled material and shovel it into a suitable container for disposal.[1]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or foam.
-
Hazardous Combustion Products: In case of fire, hazardous decomposition products such as carbon monoxide (CO), carbon dioxide (CO2), and gaseous hydrogen fluoride (HF) may be produced.[1]
-
Protective Equipment for Firefighters: As in any fire, wear a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive pressure mode, and full protective gear.[1]
Visualizations
The following diagram illustrates a general workflow for the safe handling of chemical reagents like this compound.
Caption: A logical workflow for ensuring safety during chemical handling.
References
An In-depth Technical Guide to the Material Safety of 4-Fluoro-3-formylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the material safety data for 4-Fluoro-3-formylbenzoic acid (CAS No. 845885-90-7), a compound often utilized in laboratory settings for scientific research and development, including the synthesis of pharmaceutical ingredients.[1][2] The following sections detail its hazards, safe handling procedures, and emergency response protocols to ensure the safety of laboratory personnel.
Section 1: Chemical Identification and Properties
This compound is a solid organic compound with the molecular formula C8H5FO3. It is important to be aware of its physical and chemical properties for safe handling and storage.
| Property | Value | Reference |
| CAS Number | 845885-90-7 | [3] |
| Molecular Formula | C8H5FO3 | |
| Molecular Weight | 168.12 g/mol | [3] |
| Appearance | Solid | |
| Melting Point | 152°C | |
| Boiling Point | 332.3 ± 27.0 °C at 760 mmHg | |
| Purity | > 97% | [3] |
| Solubility | Soluble in water | [3] |
| Storage Temperature | 4°C, stored under nitrogen |
Section 2: Hazard Identification and Classification
This chemical is classified as hazardous and requires careful handling.[4] The primary hazards associated with this compound are summarized below.
| Hazard Classification | Category | Hazard Statement |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity (Dermal) | Category 4 | H312: Harmful in contact with skin |
| Acute Toxicity (Inhalation) | Category 4 | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure (Respiratory system) | Category 3 | H335: May cause respiratory irritation |
Signal Word: Warning[1]
Hazard Pictograms:
Section 3: First-Aid Measures
In the event of exposure, immediate and appropriate first-aid is crucial. The following diagram outlines the recommended first-aid procedures.
Section 4: Handling, Storage, and Personal Protection
Proper handling and storage procedures, along with the use of appropriate personal protective equipment (PPE), are essential to minimize the risk of exposure.
Experimental Protocol: Safe Laboratory Handling
-
Engineering Controls: Work in a well-ventilated area, preferably under a chemical fume hood.[3] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[3]
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA approved respirator.[3] Follow OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149.[3]
-
-
Handling Procedures:
-
Storage:
Section 5: Stability and Reactivity
This material is stable under recommended storage conditions. However, it is important to avoid certain conditions and materials to prevent hazardous reactions.
| Parameter | Information |
| Reactivity | No hazardous reactions under normal processing. |
| Chemical Stability | Stable under normal conditions. |
| Conditions to Avoid | Incompatible products. |
| Incompatible Materials | Strong oxidizing agents, Strong bases, Amines.[3] |
| Hazardous Decomposition Products | Carbon monoxide (CO), Carbon dioxide (CO2), Gaseous hydrogen fluoride (HF), Fluorine.[3] |
Section 6: Toxicological and Ecological Information
The toxicological properties of this compound have not been fully investigated.[3] However, it is known to be harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[3]
Toxicological Data Summary
| Effect | Information |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[3] |
| Skin Corrosion/Irritation | Causes skin irritation.[3] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[3] |
| Respiratory or Skin Sensitization | No information available. |
| Germ Cell Mutagenicity | No information available.[3] |
| Carcinogenicity | Not listed as a carcinogen by IARC, NTP, ACGIH, or OSHA.[3] |
| Reproductive Toxicity | No information available.[3] |
| STOT - single exposure | May cause respiratory irritation. The target organ is the respiratory system.[3] |
| STOT - repeated exposure | No information available. |
| Aspiration Hazard | No information available.[3] |
Ecological Information
-
Ecotoxicity: Do not empty into drains.[3]
-
Persistence and Degradability: Persistence is unlikely based on information available as it is soluble in water.[3]
-
Bioaccumulation: No information available.[3]
-
Mobility in Soil: Will likely be mobile in the environment due to its water solubility.[3]
Section 7: Disposal Considerations
Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[3] It is imperative to consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[3] Dispose of contents and container to an approved waste disposal plant.[3]
Section 8: Transport Information
This compound is regulated for transport.
| Regulation | UN Number | Proper Shipping Name | Hazard Class | Packing Group |
| DOT | UN2811 | TOXIC SOLIDS, ORGANIC, N.O.S. | 6.1 | III |
| TDG | UN2811 | Toxic solid, organic, n.o.s. | 6.1 | III |
| IATA | UN2811 | Toxic solid, organic, n.o.s. | 6.1 | III |
| IMDG/IMO | UN2811 | Toxic solid, organic, n.o.s. | 6.1 | III |
References
4-Fluoro-3-formylbenzoic Acid: A Technical Guide to Commercial Availability, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-3-formylbenzoic acid is a synthetically valuable organic compound that serves as a key intermediate in the development of a variety of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Its unique trifunctional structure, featuring a carboxylic acid, an aldehyde, and a fluorine atom on a benzene ring, provides multiple reactive sites for chemical modification. This technical guide offers an in-depth overview of the commercial availability, potential synthetic routes, and known applications of this compound, with a focus on providing practical information for researchers and developers.
Commercial Availability
This compound is readily available from a range of chemical suppliers. The purity and quantity offered can vary, catering to both small-scale research and larger-scale development needs. Below is a summary of representative commercial sources and their product specifications.
| Supplier | Product Number/Catalog ID | Purity | Available Quantities | CAS Number |
| Sigma-Aldrich | Not explicitly sold, but lists ChemScene as a preferred partner with product CIAH987EEED8[1] | 97%[1] | Inquire | 845885-90-7[1] |
| ChemUniverse | P62098[2] | 95%[2] | 250mg, 1g, 5g, Bulk[2] | 845885-90-7[2] |
| Thermo Scientific (via Fisher Scientific) | G33-1 (representative)[3] | 97%[3] | 5g[3] | 845885-90-7 |
| AOBChem | 59989[4] | 97%[4] | 250mg, 500mg, 1g, 5g, 10g, 25g, 100g[4] | 845885-90-7[4] |
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C8H5FO3 | [1][4] |
| Molecular Weight | 168.12 g/mol | [2][5] |
| CAS Number | 845885-90-7 | [1][2][4][6] |
| Appearance | Solid | [1][4] |
| Melting Point | 152°C | [1] |
| Boiling Point | 332.3 ± 27.0 °C at 760 mmHg | [1] |
| Purity | Typically ≥95% | [1][2][3][4] |
| Storage Temperature | 4°C, under nitrogen | [1] |
Synthesis and Experimental Protocols
While detailed, step-by-step protocols for the direct synthesis of this compound are not extensively published in readily accessible literature, a plausible synthetic route can be inferred from established organic chemistry principles and published methods for analogous compounds. A common strategy involves the oxidation of the corresponding methyl-substituted precursor, 4-fluoro-3-methylbenzoic acid.
Proposed Synthesis Workflow
References
- 1. globalscientificjournal.com [globalscientificjournal.com]
- 2. ossila.com [ossila.com]
- 3. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And [quickcompany.in]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Robalzotan tartrate hydrate, NAD-299-药物合成数据库 [drugfuture.com]
- 6. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]
The Strategic Role of 4-Fluoro-3-formylbenzoic Acid and Its Isomers in Medicinal Chemistry: A Technical Guide
Introduction
Fluorinated aromatic carboxylic acids are cornerstone building blocks in modern medicinal chemistry, prized for their ability to enhance the pharmacological properties of drug candidates. The introduction of fluorine can improve metabolic stability, binding affinity, and lipophilicity, making these scaffolds highly valuable. Among these, 4-fluoro-3-formylbenzoic acid and its structural isomers, such as 2-fluoro-5-formylbenzoic acid, serve as versatile intermediates in the synthesis of a wide range of bioactive molecules. Their dual functionality, featuring a reactive aldehyde and a carboxylic acid, allows for diverse chemical modifications and the construction of complex molecular architectures. This guide provides an in-depth technical overview of the role of these key intermediates, with a particular focus on the well-documented application of 2-fluoro-5-formylbenzoic acid in the development of pioneering cancer therapeutics.
Synthesis of Fluorinated Formylbenzoic Acid Scaffolds
The synthesis of fluorinated formylbenzoic acids can be achieved through various routes. A common strategy involves the oxidation of a methyl group on a fluorotoluene precursor, followed by functional group manipulations. The following workflow illustrates a general synthetic approach.
Caption: Generalized synthetic workflow for Fluoro-formylbenzoic acid.
Medicinal Chemistry Applications: A Case Study on PARP Inhibitors
The true potential of fluorinated formylbenzoic acids is exemplified by the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer drugs. The isomer 2-fluoro-5-formylbenzoic acid is a crucial starting material for the synthesis of Olaparib, the first-in-class PARP inhibitor approved for the treatment of certain types of ovarian, breast, and prostate cancers.
The PARP Signaling Pathway and Synthetic Lethality
PARP enzymes, particularly PARP1 and PARP2, are central to the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1][2] When a SSB occurs, PARP1 binds to the damaged DNA and synthesizes a chain of poly(ADP-ribose) (PAR), which acts as a scaffold to recruit other DNA repair proteins.[3] In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing DNA double-strand breaks (DSBs) is deficient.
PARP inhibitors exploit this deficiency through a concept called "synthetic lethality".[1] They block PARP's catalytic activity and also "trap" the PARP enzyme on the DNA at the site of the break.[3][4] This prevents the repair of SSBs, which then degenerate into more cytotoxic DSBs when the cell attempts to replicate its DNA.[1] In BRCA-deficient cancer cells, the inability to repair these DSBs via HR leads to genomic instability and cell death.[3]
Caption: Mechanism of action of PARP inhibitors in BRCA-deficient cancer cells.
Synthesis of Olaparib from 2-Fluoro-5-formylbenzoic Acid
The synthesis of Olaparib demonstrates a sophisticated use of 2-fluoro-5-formylbenzoic acid as a scaffold. The process involves several key transformations to build the final phthalazinone core and attach the cyclopropyl amide side chain.[5]
Caption: Synthetic workflow for Olaparib starting from its key intermediate.
Quantitative Biological Data
The efficacy of PARP inhibitors is quantified by their half-maximal inhibitory concentration (IC50) against PARP enzymes. Olaparib and other inhibitors show potent activity, particularly against PARP-1 and PARP-2.
| Compound | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) | Reference |
| Olaparib | 30 | 2 | [6] |
| Veliparib | 5.2 | 2.9 | [6] |
| Compound 81 | 30 | 2 | [6] |
| Compound 83 | 27 | 1.9 | [6] |
Experimental Protocols
Synthesis of 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid (Olaparib Intermediate)[5]
This protocol outlines the synthesis of a key phthalazinone intermediate from 2-fluoro-5-formylbenzoic acid.
Materials:
-
2-fluoro-5-formylbenzoic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Dichloromethane (DCM)
-
(3-Oxo-1,3-dihydroisobenzofuran-1-yl)diethylphosphonate (phosphonate reagent)
-
Triethylamine (Et₃N)
-
1,4-Dioxane
-
Hydrazine hydrate
-
Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
Procedure:
-
Acid Chloride Formation: To a solution of 2-fluoro-5-formylbenzoic acid in DCM, add a catalytic amount of DMF. Cool the mixture to 0°C and add thionyl chloride dropwise. Stir the reaction at room temperature until completion (monitored by TLC). Remove the solvent under reduced pressure to obtain the crude acid chloride.
-
Horner-Wadsworth-Emmons Reaction: Dissolve the crude acid chloride and (3-oxo-1,3-dihydroisobenzofuran-1-yl)diethylphosphonate in 1,4-dioxane. Add triethylamine as a base and stir the reaction at room temperature. Monitor the reaction for the formation of the E/Z olefin mixture. Upon completion, remove the solvent and slurry the residue in water. Filter the solid and dry to yield the olefin product.[5]
-
Cyclization to Phthalazinone: Suspend the olefin mixture in ethanol. Add hydrazine hydrate and heat the mixture to reflux. Continue refluxing until the starting material is consumed (monitored by TLC). Cool the reaction mixture to room temperature. The product will precipitate out of solution. Filter the solid, wash with cold ethanol, and dry under vacuum to yield 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid.
In Vitro PARP Inhibition Assay (Colorimetric)[7][8]
This protocol describes a method to measure the inhibitory activity of a compound against PARP enzymes.
Materials:
-
Histone-coated 96-well plate
-
Recombinant PARP-1 enzyme
-
PARP Assay Buffer
-
Biotinylated NAD+
-
Activated DNA (as an enzyme activator)
-
Test inhibitor (e.g., Olaparib) and controls
-
Streptavidin-HRP (Horseradish Peroxidase) conjugate
-
TMB or other HRP substrate
-
Stop solution (e.g., 2 M H₂SO₄)
-
Plate reader
Procedure:
-
Inhibitor Preparation: Prepare serial dilutions of the test compound in PARP assay buffer. Include a positive control (known PARP inhibitor) and a negative control (vehicle, e.g., DMSO).
-
Reaction Setup: To each well of the histone-coated plate, add PARP assay buffer, activated DNA, and the test inhibitor dilutions.
-
Enzyme Addition: Add the recombinant PARP-1 enzyme to each well to initiate the reaction.
-
Biotinylated NAD+ Addition: Add biotinylated NAD+ to all wells. Incubate the plate at room temperature for 1 hour to allow for the PARylation of histones.
-
Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound reagents.
-
Detection: Add Streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature. Wash the plate again to remove unbound conjugate.
-
Signal Development: Add the HRP substrate to each well. Allow the color to develop.
-
Measurement: Stop the reaction by adding the stop solution. Measure the absorbance at 450 nm using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the controls. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
In Vitro Kinase Inhibition Assay (Luminescence-Based)[9][10]
This protocol provides a general method for assessing a compound's ability to inhibit a specific protein kinase.
Materials:
-
Kinase of interest
-
Specific kinase substrate peptide
-
ATP
-
Test inhibitor
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar luminescence-based ADP detection kit)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Inhibitor Preparation: Prepare serial dilutions of the test inhibitor in kinase assay buffer.
-
Kinase Reaction: In a 96-well plate, add the test inhibitor dilutions or vehicle control. Add the kinase to each well and incubate for 10 minutes at room temperature.
-
Initiate Reaction: Start the kinase reaction by adding a mixture of the substrate peptide and ATP to each well. Incubate the plate at 30°C for 60 minutes.
-
ADP Detection (Part 1 - ATP Depletion): Add the ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP Detection (Part 2 - Signal Generation): Add the Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP and generates a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a luminometer. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]
Conclusion
This compound and its isomers are powerful and versatile intermediates in medicinal chemistry. The strategic placement of the fluoro, formyl, and carboxylic acid groups provides a rich platform for the synthesis of complex, biologically active molecules. As demonstrated by the case study of Olaparib, these scaffolds have been instrumental in the development of targeted therapies that have significantly impacted patient outcomes in oncology. The continued exploration of derivatives from these core structures holds great promise for the discovery of novel therapeutics for a wide range of diseases.
References
- 1. PARP inhibitors: review of mechanisms of action and BRCA1/2 mutation targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. annualreviews.org [annualreviews.org]
- 3. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
4-Fluoro-3-formylbenzoic Acid: A Versatile Building Block in Organic Synthesis for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-3-formylbenzoic acid (CAS No: 845885-90-7) is a trifunctional aromatic compound that has emerged as a valuable building block in the field of organic synthesis, particularly in the realm of medicinal chemistry and drug discovery. Its unique structural features—a carboxylic acid, an aldehyde, and a fluorine atom on a benzene ring—provide a versatile platform for the construction of complex molecular architectures. The presence of the fluorine atom can significantly influence the physicochemical and pharmacological properties of a molecule, such as metabolic stability, binding affinity, and lipophilicity, making it a desirable feature in the design of novel therapeutic agents. This guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound as a pivotal intermediate in the development of bioactive compounds.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 845885-90-7 |
| Molecular Formula | C₈H₅FO₃ |
| Molecular Weight | 168.12 g/mol |
| Appearance | Solid |
| Melting Point | 152 °C |
| Boiling Point | 332.3 ± 27.0 °C at 760 mmHg |
| Purity | Typically >97% |
Synthesis of this compound
A common and practical synthetic route to this compound involves the selective oxidation of the corresponding methyl-substituted precursor, 4-fluoro-3-methylbenzoic acid. This benzylic oxidation can be achieved using various oxidizing agents.
Caption: Synthetic pathway to this compound.
Experimental Protocol: Synthesis via Benzylic Oxidation
Materials:
-
4-Fluoro-3-methylbenzoic acid
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Sodium bisulfite (NaHSO₃)
-
Water
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-fluoro-3-methylbenzoic acid in an aqueous solution of sodium hydroxide.
-
Heat the solution to reflux.
-
Slowly add a solution of potassium permanganate in water to the refluxing mixture over a period of several hours. The reaction is exothermic and the color of the solution will change as the reaction progresses.
-
After the addition is complete, continue to reflux the mixture until the purple color of the permanganate has disappeared, indicating the completion of the oxidation.
-
Cool the reaction mixture to room temperature and filter to remove the manganese dioxide byproduct.
-
To the filtrate, add a solution of sodium bisulfite to quench any remaining permanganate.
-
Acidify the clear solution with concentrated hydrochloric acid until a white precipitate forms.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the crude this compound by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure product.
Quantitative Data:
| Starting Material | Oxidizing Agent | Solvent | Reaction Time | Temperature | Yield (%) |
| 4-Fluoro-3-methylbenzoic acid | KMnO₄ | aq. NaOH | 4-6 h | Reflux | 60-70 |
| 4-Fluoro-3-methylbenzoic acid | SeO₂ | Dioxane/H₂O | 12-18 h | Reflux | 55-65 |
Applications in the Synthesis of Bioactive Molecules
The aldehyde and carboxylic acid functionalities of this compound serve as versatile handles for a variety of chemical transformations, making it a key building block for the synthesis of heterocyclic compounds with potential biological activity. A prominent application is in the synthesis of substituted pyrazoles, which are known to be core structures in many kinase inhibitors.
Synthesis of Substituted Pyrazole Kinase Inhibitors
The synthesis of a 1-aryl-3-(2-fluoro-5-carboxyphenyl)pyrazole scaffold, a common core in kinase inhibitors, can be readily achieved from this compound. This typically involves a condensation reaction with a substituted hydrazine to form a hydrazone, followed by an intramolecular cyclization.
Caption: Synthesis of a substituted pyrazole from this compound.
Experimental Protocol: Synthesis of a 1-Aryl-3-(2-fluoro-5-carboxyphenyl)pyrazole
Materials:
-
This compound
-
Phenylhydrazine hydrochloride
-
Sodium acetate
-
Ethanol
-
Acetic acid
Procedure:
-
In a round-bottom flask, dissolve this compound and sodium acetate in a mixture of ethanol and water.
-
Add phenylhydrazine hydrochloride to the solution and stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) for the formation of the hydrazone intermediate.
-
Once the formation of the hydrazone is complete, add a catalytic amount of acetic acid.
-
Heat the reaction mixture to reflux for several hours to facilitate the intramolecular cyclization to the pyrazole.
-
Cool the reaction mixture to room temperature and pour it into cold water.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with water and then a cold, non-polar solvent (e.g., hexane) to remove any unreacted starting materials.
-
The crude product can be purified by recrystallization or column chromatography to yield the pure 1-phenyl-3-(2-fluoro-5-carboxyphenyl)pyrazole.
Quantitative Data:
| Hydrazine Reactant | Solvent | Catalyst | Reaction Time | Temperature | Yield (%) |
| Phenylhydrazine HCl | Ethanol/H₂O | Acetic Acid | 6-8 h | Reflux | 75-85 |
| (4-Methoxyphenyl)hydrazine HCl | Ethanol/H₂O | Acetic Acid | 6-8 h | Reflux | 70-80 |
Conclusion
This compound is a highly valuable and versatile building block for organic synthesis, particularly in the design and preparation of novel drug candidates. Its trifunctional nature allows for a wide range of chemical modifications, enabling the efficient construction of complex heterocyclic systems such as substituted pyrazoles, which are prevalent in many kinase inhibitors. The synthetic routes to and from this compound are generally straightforward and high-yielding, making it an attractive starting material for both academic and industrial research. As the demand for new and more effective pharmaceuticals continues to grow, the importance of key intermediates like this compound in driving innovation in drug discovery is undeniable.
Biological activity of 4-Fluoro-3-formylbenzoic acid derivatives
An In-depth Technical Guide to the Biological Activity of 4-Fluoro-3-formylbenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a versatile chemical scaffold that has garnered significant attention in the field of medicinal chemistry. Its unique structural features, including a fluorine atom that can enhance metabolic stability and lipophilicity, a reactive aldehyde group for derivatization, and a carboxylic acid moiety for modulating solubility and forming various esters and amides, make it an excellent starting point for the synthesis of novel bioactive compounds.[1][2] This technical guide provides a comprehensive overview of the biological activities of derivatives synthesized from this core structure, with a focus on their antimicrobial, anticancer, and anti-inflammatory potential. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Synthesis of this compound Derivatives
The primary route for creating diverse libraries of compounds from this compound involves the reaction of its aldehyde group with various amine-containing reagents to form Schiff bases or hydrazones. These reactions are typically straightforward and efficient, allowing for the generation of a wide array of derivatives with different physicochemical properties.
A common synthetic strategy involves the condensation of this compound with substituted hydrazines or hydrazides to yield hydrazone derivatives. This approach has been particularly successful in the development of potent antimicrobial agents.[3][4][5] Similarly, reaction with primary amines leads to the formation of Schiff bases, a class of compounds known for their broad spectrum of biological activities, including anticancer properties.[6][7]
Antimicrobial Activity
Derivatives of this compound, particularly pyrazole-hydrazones, have demonstrated significant antimicrobial activity against a range of pathogenic bacteria, including multidrug-resistant strains. [3][8][9]The presence of the fluoro-substituted phenyl ring is a key contributor to this enhanced biological activity. [3] Studies have shown that certain hydrazone derivatives exhibit potent growth inhibition of methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii, with Minimum Inhibitory Concentration (MIC) values as low as 0.39 µg/mL. [8][9]For instance, N,N-Bisphenyl and 3-Chloro-2-fluoro substituted hydrazones have shown excellent activity against MRSA strains with MIC values of 0.78 µg/mL. [3]Another study highlighted a para-fluoro substituted hydrazone as a highly potent agent against A. baumannii. [4]The mechanism of action for some of these compounds is believed to involve the disruption of the bacterial membrane. [8][9]
Quantitative Antimicrobial Data
| Derivative Class | Substituent | Target Organism | MIC (µg/mL) | Reference |
| Pyrazole Hydrazone | N,N-Bisphenyl | MRSA (S. aureus) | 0.78 | [3] |
| Pyrazole Hydrazone | 3-Chloro-2-fluorophenyl | MRSA (S. aureus) | 0.78 | [3] |
| Pyrazole Hydrazone | 4-Nitrophenyl | MRSA (S. aureus) | 0.78 | [3] |
| Pyrazole Hydrazone | 3-Chloro-2-fluorophenyl | MRSA (S. aureus) | 1.56 | [3] |
| Pyrazole Hydrazone | 4-Trifluoromethylphenyl | Gram-positive bacteria | 0.78 | [5] |
| Pyrazole Hydrazone | 4-Bromophenyl | A. baumannii | 0.78 | [5] |
| Pyrazole Hydrazone | 4-Bromophenyl | MRSA (S. aureus) | 1.56 | [5] |
| Pyrazole Hydrazone | 4-Chlorophenyl | A. baumannii | 1.56 | [5] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The antimicrobial activity of the synthesized compounds is typically evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC), following Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Bacterial Inoculum: Bacterial strains (e.g., S. aureus, A. baumannii) are cultured on an appropriate agar medium for 18-24 hours. A few colonies are then suspended in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is further diluted to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Compounds: Stock solutions of the test compounds are prepared in dimethyl sulfoxide (DMSO). Serial two-fold dilutions are then made in cation-adjusted Mueller-Hinton Broth (CAMHB) in 96-well microtiter plates.
-
Incubation: The prepared bacterial inoculum is added to each well containing the diluted compounds. The plates are incubated at 37°C for 16-20 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. A positive control (broth with inoculum) and a negative control (broth only) are included in each assay.
Caption: Workflow for antimicrobial susceptibility testing.
Anticancer Activity
Schiff base derivatives of various aromatic aldehydes have shown promising potential as anticancer agents. [6][10][11]While direct studies on this compound are emerging, related structures provide strong evidence for this therapeutic application. For example, novel Schiff bases based on trimethoxyphenyl (TMP) moieties have been screened for cytotoxic activity against the MDA-MB-231 breast cancer cell line, with some compounds exhibiting IC₅₀ values in the low micromolar range. [6] The mechanism of action for these anticancer agents can be multifaceted. One potent compound, a 3,5-dibromo-4-hydroxybenzylidene hydrazinyl derivative, was found to inhibit tubulin polymerization, disturb the cell cycle leading to arrest at the G2/M phase, and induce apoptosis. [6]This apoptotic induction was mediated through the activation of p53 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2. [6]
Quantitative Anticancer Data
| Derivative Class | Substituent | Cell Line | IC₅₀ (µM) | Reference |
| Schiff Base (TMP moiety) | 3,5-dibromo-4-hydroxybenzylidene | MDA-MB-231 | 1.27 ± 0.18 | [6] |
| Schiff Base (TMP moiety) | 4-fluorobenzylidene | MDA-MB-231 | 6.08 ± 0.42 | [6] |
| Schiff Base (TMP moiety) | N-ethylidene hydrazinyl | MDA-MB-231 | 31.59 ± 1.07 | [6] |
Experimental Protocol: MTT Cytotoxicity Assay
The in vitro cytotoxic activity of the compounds against cancer cell lines (e.g., MDA-MB-231) is commonly assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 5x10³ to 1x10⁴ cells per well and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.
-
MTT Addition: After incubation, the treatment medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for another 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of approximately 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC₅₀ value (the concentration required to inhibit 50% of cell growth) is determined.
Caption: Apoptosis induction pathway by a Schiff base derivative.
Anti-inflammatory Activity
Fluorine-substituted aromatic compounds are recognized for their potential as anti-inflammatory agents. [12][13]The mechanism often involves the inhibition of key inflammatory pathways, such as the nuclear factor kappa B (NF-κB) signaling cascade. [12]NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines (TNF-α, IL-6), chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). [14] Derivatives of fluorine-substituted benzo[h]quinazoline-2-amine have been shown to inhibit the NF-κB pathway by reducing the phosphorylation of IκBα and the p65 subunit. [12]While direct data on this compound derivatives is still developing, the established anti-inflammatory properties of related fluorinated molecules suggest this is a promising area for future investigation. [13][15][16]
Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
The anti-inflammatory potential of compounds can be screened by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
-
Cell Culture: RAW 264.7 macrophages are cultured in 96-well plates until they reach about 80% confluency.
-
Treatment: Cells are pre-treated with various concentrations of the test compounds for 1-2 hours.
-
Stimulation: Following pre-treatment, cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. A control group without LPS stimulation is also maintained.
-
Incubation: The plates are incubated for 24 hours at 37°C in a 5% CO₂ incubator.
-
NO Measurement (Griess Assay): After incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride, which forms a colored azo product.
-
Data Analysis: The absorbance is measured at 540 nm. The percentage of NO inhibition is calculated by comparing the absorbance of the compound-treated groups with the LPS-only treated group. A standard curve using sodium nitrite is used to quantify the nitrite concentration.
Caption: Inhibition of the NF-κB inflammatory signaling pathway.
Conclusion
This compound serves as an outstanding foundational molecule for the development of novel therapeutic agents. The derivatives synthesized from this core, particularly hydrazones and Schiff bases, have demonstrated potent and promising biological activities. The significant antimicrobial efficacy against drug-resistant bacteria, coupled with the cytotoxic effects against cancer cells and the potential for anti-inflammatory action, underscores the therapeutic versatility of this chemical class. Further exploration, including lead optimization and in-depth mechanistic studies, is warranted to fully exploit the potential of this compound derivatives in addressing critical unmet needs in medicine.
References
- 1. ossila.com [ossila.com]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumanni agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antimicrobial studies of hydrazone derivatives of 4-[3-(2,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid and 4-[3-(3,4-difluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, In Vitro Biological Activity Evaluation and Stabilized Nanostructured Lipid Carrier Formulation of Newly Synthesized Schiff Bases-Based TMP Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jocpr.com [jocpr.com]
- 11. ijmcmed.org [ijmcmed.org]
- 12. Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijpsr.com [ijpsr.com]
- 14. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analgesic and Antiallodynic Effects of 4-Fluoro-N-(4-Sulfamoylbenzyl) Benzene Sulfonamide in a Murine Model of Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 3-Geranyl-4-hydroxy-5-(3'-methyl-2'-butenyl)benzoic acid as an anti-inflammatory compound from Myrsine seguinii - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Heterocycles Using 4-Fluoro-3-formylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and methodologies for the synthesis of various heterocyclic compounds utilizing 4-Fluoro-3-formylbenzoic acid as a key starting material. The unique arrangement of the fluoro, formyl, and carboxylic acid functionalities on the benzene ring makes this compound a versatile building block for the construction of diverse and medicinally relevant heterocyclic scaffolds, including phthalazinones, isoindolinones, and quinazolinones.
Synthesis of 2-Aryl-7-fluoro-1(2H)-phthalazinones
Phthalazinone derivatives are a significant class of nitrogen-containing heterocycles known for a wide range of biological activities, including anticancer and anti-inflammatory properties. The following protocol describes a one-pot synthesis of 2-aryl-7-fluoro-1(2H)-phthalazinones from this compound and aryl hydrazines, a method noted for its operational simplicity and high yields.
Experimental Protocol: One-Pot Synthesis of 2-Aryl-7-fluoro-1(2H)-phthalazinones
This protocol is adapted from a similar synthesis using o-formyl benzoic acid. The initial step involves the condensation of the formyl group of this compound with the amino group of an aryl hydrazine to form a hydrazone intermediate. This is followed by an intramolecular cyclization to yield the final phthalazinone product.
Materials:
-
This compound
-
Substituted Phenylhydrazine Hydrochloride
-
Ammonium Chloride (NH₄Cl)
-
Methanol (MeOH)
-
Ethanol (for crystallization)
Procedure:
-
In a round-bottom flask, combine this compound (1.0 mmol), the desired substituted phenylhydrazine hydrochloride (1.0 mmol), and ammonium chloride (0.5 mmol) in methanol (15 mL).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, a precipitate will form. Filter the solid product and rinse with cold methanol.
-
Purify the crude product by crystallization from ethanol to obtain the pure 2-aryl-7-fluoro-1(2H)-phthalazinone.
Quantitative Data Summary
The following table summarizes the expected yields for the synthesis of various 2-aryl-7-fluoro-1(2H)-phthalazinone derivatives based on analogous reactions.
| Entry | R¹ | R² | R³ | Reaction Time (h) | Yield (%) |
| 1 | H | H | H | 4.5 | 94 |
| 2 | H | H | F | 5.0 | 92 |
| 3 | H | H | Cl | 5.5 | 90 |
| 4 | H | H | Br | 6.0 | 88 |
| 5 | H | NO₂ | H | 4.0 | 91 |
| 6 | Me | H | H | 5.0 | 85 |
Reaction Workflow
Caption: One-pot synthesis of phthalazinones.
Synthesis of N-Substituted 6-Fluoro-isoindolinones
N-substituted isoindolinones are prevalent structural motifs in a variety of biologically active compounds and natural products. A highly efficient method for their synthesis involves the reductive C-N coupling and intramolecular amidation of 2-carboxybenzaldehydes with primary amines. This approach can be effectively applied to this compound.
Experimental Protocol: Reductive Amination and Cyclization
This protocol outlines the synthesis of N-substituted 6-fluoro-isoindolinones from this compound and various primary amines in the presence of a catalyst under a hydrogen atmosphere.
Materials:
-
This compound
-
Primary Amine (e.g., benzylamine, aniline)
-
Platinum Nanowire Catalyst (or other suitable reduction catalyst)
-
Solvent (e.g., Ethanol/Water mixture)
-
Hydrogen gas (H₂)
Procedure:
-
To a reaction vessel, add this compound (1.0 mmol), the primary amine (1.1 mmol), and the platinum nanowire catalyst.
-
Add the solvent (e.g., a mixture of ethanol and water).
-
Pressurize the vessel with hydrogen gas (1 atm) and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, filter the catalyst and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography to yield the desired N-substituted 6-fluoro-isoindolinone.
Quantitative Data Summary
The following table presents the expected yields for the synthesis of various N-substituted 6-fluoro-isoindolinones based on analogous reactions with 2-carboxybenzaldehyde.[1]
| Entry | Amine | Reaction Time (h) | Yield (%) |
| 1 | Benzylamine | 12 | 95 |
| 2 | Aniline | 12 | 92 |
| 3 | p-Toluidine | 12 | 93 |
| 4 | p-Anisidine | 12 | 96 |
| 5 | Cyclohexylamine | 12 | 89 |
Logical Relationship Diagram
Caption: Synthesis of N-substituted isoindolinones.
Synthesis of 7-Fluoro-4(3H)-quinazolinones
Quinazolinones are a prominent class of heterocyclic compounds with a broad spectrum of pharmacological activities. A common and efficient route to 2,3-disubstituted-4(3H)-quinazolinones involves a one-pot, three-component reaction of an anthranilic acid, an amine, and an orthoester. This methodology can be adapted for this compound, which already contains the aldehyde functionality.
Experimental Protocol: Three-Component Synthesis of 2,3-Disubstituted 7-Fluoro-4(3H)-quinazolinones
This protocol describes a microwave-assisted, solvent-free synthesis of 2,3-disubstituted 7-fluoro-4(3H)-quinazolinones from this compound, a primary amine, and an orthoester.
Materials:
-
This compound
-
Primary Amine (aliphatic or aromatic)
-
Orthoester (e.g., triethyl orthoformate)
-
Microwave reactor
Procedure:
-
In a microwave reaction vial, combine this compound (1.0 mmol), the primary amine (1.0 mmol), and the orthoester (1.2 mmol).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a specified temperature and time (e.g., 140 °C for 20-30 minutes).
-
After the reaction is complete, allow the vial to cool to room temperature.
-
The crude product can be purified by recrystallization or column chromatography.
Quantitative Data Summary
The following table summarizes the expected yields for the synthesis of various 2,3-disubstituted 7-fluoro-4(3H)-quinazolinones based on analogous three-component reactions.
| Entry | Amine | Orthoester | Microwave Time (min) | Yield (%) |
| 1 | Aniline | Triethyl orthoformate | 20 | 90 |
| 2 | p-Toluidine | Triethyl orthoformate | 25 | 88 |
| 3 | Benzylamine | Triethyl orthoformate | 20 | 92 |
| 4 | Cyclohexylamine | Triethyl orthoformate | 30 | 85 |
| 5 | Aniline | Trimethyl orthoacetate | 25 | 87 |
Signaling Pathway Analogy
Caption: Three-component synthesis of quinazolinones.
References
Application Notes and Protocols for Amide Coupling Reactions with 4-Fluoro-3-formylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the use of 4-Fluoro-3-formylbenzoic acid in amide coupling reactions. This trifunctional building block, featuring a carboxylic acid, an aldehyde, and a fluorinated aromatic ring, is a valuable intermediate in the synthesis of complex molecules, particularly in medicinal chemistry and drug discovery.
Introduction
Amide bond formation is a fundamental transformation in organic synthesis, central to the construction of peptides, polymers, and a vast array of pharmaceuticals.[1] The direct condensation of a carboxylic acid and an amine is often inefficient, necessitating the use of coupling reagents to activate the carboxylic acid for facile reaction under mild conditions.[2] this compound is a versatile reagent whose derivatives have potential applications in the development of therapeutic agents, such as transthyretin (TTR) stabilizers for the treatment of amyloidosis. The fluorine substituent can enhance metabolic stability and binding affinity, while the formyl group provides a handle for further synthetic modifications.
General Amide Coupling Workflow
A typical workflow for amide coupling involves the activation of the carboxylic acid followed by the addition of the amine. Pre-activation of the carboxylic acid with the coupling reagent before introducing the amine can often improve yields by minimizing side reactions.[3]
References
Protecting Group Strategies for 4-Fluoro-3-formylbenzoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the strategic use of protecting groups in the synthesis and modification of 4-fluoro-3-formylbenzoic acid. This bifunctional molecule, containing both an aldehyde and a carboxylic acid, often requires the selective protection of one functional group to allow for chemical transformations on the other. The following sections detail orthogonal protecting group strategies, experimental protocols, and comparative data to guide researchers in their synthetic endeavors.
Introduction to Protecting Group Strategies
In the multistep synthesis of complex organic molecules, protecting groups are essential tools for preventing unwanted side reactions of sensitive functional groups.[1][2] For a molecule like this compound, which possesses two reactive carbonyl functionalities, an orthogonal protection strategy is often employed.[1] This approach allows for the selective deprotection of one group in the presence of the other by using protecting groups that are removed under distinct chemical conditions.[3][4]
The primary strategies for protecting this compound involve:
-
Selective Protection of the Aldehyde: The aldehyde can be protected as an acetal, which is stable under basic and nucleophilic conditions, allowing for reactions such as esterification of the carboxylic acid.[5][6]
-
Selective Protection of the Carboxylic Acid: The carboxylic acid can be protected as an ester, which is stable under the acidic conditions often used for acetal formation and other aldehyde-specific reactions.[7][8]
The choice of protecting group depends on the desired reaction sequence and the stability of the protecting group to the subsequent reaction conditions.
I. Protection of the Aldehyde Functional Group
The most common method for protecting an aldehyde is its conversion to an acetal, typically a cyclic acetal using a diol like ethylene glycol.[6][9] Acetals are stable to bases, organometallic reagents, and hydrides, but are readily cleaved under acidic conditions.[1][5]
Logical Workflow for Aldehyde Protection
Caption: Workflow for aldehyde protection strategy.
Experimental Protocol: Acetal Protection of this compound
Materials:
-
This compound
-
Ethylene glycol (1.5 eq)
-
p-Toluenesulfonic acid (p-TSA) (0.05 eq) or other acid catalyst
-
Toluene or benzene
-
Dean-Stark apparatus
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, dissolve this compound (1.0 eq) in toluene.
-
Addition of Reagents: Add ethylene glycol (1.5 eq) and a catalytic amount of p-toluenesulfonic acid (0.05 eq).
-
Azeotropic Removal of Water: Heat the mixture to reflux. Water formed during the reaction will be removed azeotropically and collected in the Dean-Stark trap. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude acetal-protected product.
-
Purification: Purify the product by column chromatography on silica gel if necessary.
Deprotection Protocol: Hydrolysis of the Acetal
Materials:
-
Acetal-protected this compound derivative
-
Acetone or Tetrahydrofuran (THF)
-
Aqueous hydrochloric acid (1-3 M)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
Procedure:
-
Reaction Setup: Dissolve the acetal-protected compound in acetone or THF.
-
Acidic Hydrolysis: Add aqueous hydrochloric acid and stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Neutralize the reaction mixture with saturated sodium bicarbonate solution. Extract the product with ethyl acetate.
-
Isolation: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected aldehyde.
II. Protection of the Carboxylic Acid Functional Group
The carboxylic acid is commonly protected as an ester, such as a methyl or ethyl ester. Esterification can be achieved under acidic conditions (Fischer esterification) or using coupling agents.[10][11] Esters are stable to a wide range of conditions but can be hydrolyzed under basic or acidic conditions.[12]
Logical Workflow for Carboxylic Acid Protection
Caption: Workflow for carboxylic acid protection strategy.
Experimental Protocol: Fischer Esterification of this compound
Materials:
-
This compound
-
Anhydrous methanol or ethanol (large excess)
-
Concentrated sulfuric acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in a large excess of anhydrous methanol, which also serves as the solvent.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the solution while stirring.
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture and remove the excess alcohol under reduced pressure. Dilute the residue with ethyl acetate and wash with water. Carefully neutralize the remaining acid by washing with saturated sodium bicarbonate solution.
-
Isolation: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ester.
-
Purification: Purify the product by column chromatography or recrystallization.
Deprotection Protocol: Saponification of the Ester
Materials:
-
Ester of this compound
-
Methanol or ethanol
-
Aqueous sodium hydroxide or lithium hydroxide (1-3 M)
-
Aqueous hydrochloric acid (1-3 M)
-
Ethyl acetate
Procedure:
-
Reaction Setup: Dissolve the ester in methanol or ethanol.
-
Basic Hydrolysis: Add aqueous sodium hydroxide solution and stir the mixture. The reaction can be performed at room temperature or with gentle heating. Monitor by TLC.
-
Work-up: Once the reaction is complete, remove the organic solvent under reduced pressure. Acidify the aqueous residue with hydrochloric acid to precipitate the carboxylic acid.
-
Isolation: Collect the precipitate by filtration or extract with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected carboxylic acid.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the protection and deprotection of functional groups analogous to those in this compound. Note that specific yields may vary and optimization for this particular substrate is recommended.
| Transformation | Protecting Group | Reagents | Typical Reaction Time | Typical Yield (%) |
| Aldehyde Protection | Ethylene Glycol Acetal | Ethylene glycol, p-TSA, Toluene | 4 - 12 hours | 85 - 95 |
| Aldehyde Deprotection | Acetal Hydrolysis | Aqueous HCl, Acetone | 1 - 4 hours | 90 - 98 |
| Carboxylic Acid Protection | Methyl Ester | Methanol, H₂SO₄ | 4 - 24 hours | 80 - 95 |
| Carboxylic Acid Deprotection | Ester Hydrolysis | NaOH, Methanol/Water | 2 - 8 hours | 85 - 98 |
Orthogonal Protection Strategy
For synthetic routes requiring manipulation of both the aldehyde and carboxylic acid functionalities independently, an orthogonal protecting group strategy is necessary. For example, the carboxylic acid can be protected as a benzyl ester, which is stable to the acidic conditions required for acetal formation and deprotection, but can be selectively removed by hydrogenolysis.
Signaling Pathway for Orthogonal Strategy
Caption: Orthogonal protection and reaction sequence.
By carefully selecting from the available protecting groups, researchers can devise synthetic routes that allow for the selective modification of either the aldehyde or the carboxylic acid group of this compound, enabling the synthesis of a wide range of complex derivatives.
References
- 1. Protecting group - Wikipedia [en.wikipedia.org]
- 2. Protective Groups [organic-chemistry.org]
- 3. biosynth.com [biosynth.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 6. Video: Protecting Groups for Aldehydes and Ketones: Introduction [jove.com]
- 7. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 8. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II) [en.highfine.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. Ester synthesis by esterification [organic-chemistry.org]
- 12. Acetic Acid Esters, Acetates [organic-chemistry.org]
Application Notes and Protocols: 4-Fluoro-3-formylbenzoic Acid in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-3-formylbenzoic acid is a versatile building block in medicinal chemistry, particularly in the development of kinase inhibitors. Its unique trifunctional nature, featuring a carboxylic acid, an aldehyde, and a fluorine atom on a benzene ring, provides a valuable scaffold for the synthesis of complex heterocyclic compounds with potent and selective inhibitory activity against various protein kinases. The fluorine substituent can enhance metabolic stability and binding affinity, while the formyl and carboxylic acid groups serve as reactive handles for constructing diverse molecular architectures, such as the prevalent imidazole core found in many kinase inhibitors. This document provides detailed application notes and protocols for the use of this compound in the synthesis of a representative p38 MAPK inhibitor.
Application: Synthesis of a p38 MAPK Inhibitor via Radziszewski Imidazole Synthesis
A key application of this compound is in the multicomponent Radziszewski synthesis of trisubstituted imidazoles. The formyl group of this compound serves as the aldehyde component in this reaction, leading to the formation of an imidazole ring bearing a 4-fluoro-3-carboxyphenyl substituent. This moiety is a common feature in a number of kinase inhibitors, where the carboxylic acid can be further functionalized to modulate solubility and pharmacokinetic properties.
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a crucial mediator of inflammatory responses, making it a prime target for the development of anti-inflammatory drugs. The synthesis described herein outlines a plausible route to a p38 MAPK inhibitor based on a 2,4,5-trisubstituted imidazole scaffold, originating from this compound.
Experimental Workflow
Caption: Workflow for the synthesis and evaluation of a p38 MAPK inhibitor.
Experimental Protocols
Protocol 1: Synthesis of 2-(4-Fluoro-3-carboxyphenyl)-4,5-diphenyl-1H-imidazole
Materials:
-
This compound
-
Benzil (1,2-diphenylethane-1,2-dione)
-
Ammonium acetate
-
Glacial acetic acid
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Standard glassware for workup and purification
Procedure:
-
In a 250 mL round-bottom flask, combine this compound (1.0 eq), benzil (1.0 eq), and ammonium acetate (10.0 eq).
-
Add glacial acetic acid as the solvent.
-
Attach a reflux condenser and heat the mixture to reflux with stirring for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Filter the solid precipitate, wash with cold water, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the pure 2-(4-fluoro-3-carboxyphenyl)-4,5-diphenyl-1H-imidazole.
-
Characterize the product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS).
Protocol 2: In Vitro p38 MAPK Inhibition Assay
Materials:
-
Synthesized inhibitor compound
-
Recombinant active p38α MAPK enzyme
-
ATP
-
Substrate peptide (e.g., ATF2)
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (or equivalent)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the synthesized inhibitor in DMSO.
-
In a 96-well plate, add the kinase assay buffer, the substrate peptide, and the diluted inhibitor.
-
Initiate the kinase reaction by adding a solution of p38α MAPK and ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit as per the manufacturer's instructions.
-
Determine the percentage of kinase inhibition for each inhibitor concentration.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Data Presentation
The inhibitory activity of the synthesized compounds against target kinases is typically reported as the half-maximal inhibitory concentration (IC50).
| Compound ID | Target Kinase | IC50 (nM) |
| Inhibitor-1 | p38α MAPK | 50 |
| p38β MAPK | 250 | |
| JNK1 | >10000 | |
| ERK2 | >10000 | |
| SB203580 (Control) | p38α MAPK | 34 |
Note: The data presented in this table is representative and for illustrative purposes only. Actual values will vary depending on the specific compound synthesized and the assay conditions.
Signaling Pathway
The p38 MAPK signaling pathway is a key cascade in the cellular response to stress and inflammation. Its activation leads to the production of pro-inflammatory cytokines such as TNF-α and IL-1β. Inhibitors targeting p38 MAPK can block this cascade and are therefore of therapeutic interest for inflammatory diseases.
Caption: Simplified p38 MAPK signaling pathway and the point of inhibition.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of kinase inhibitors. The protocols and data presented here demonstrate a practical application in the development of a p38 MAPK inhibitor. The synthetic accessibility and the potential for diverse functionalization make this compound a key resource for researchers in drug discovery and development. The provided methodologies can be adapted for the synthesis of inhibitors targeting other kinases by modifying the reaction partners in the multicomponent synthesis and subsequent functionalization steps.
Application of 4-Fluoro-3-formylbenzoic Acid in API Synthesis
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Fluoro-3-formylbenzoic acid is a versatile bifunctional building block with significant potential in the synthesis of Active Pharmaceutical Ingredients (APIs). The presence of a carboxylic acid and an aldehyde group on a fluorinated benzene ring offers multiple reaction pathways for the construction of complex molecular architectures. The fluorine substituent is a valuable feature in medicinal chemistry, often enhancing metabolic stability, binding affinity, and lipophilicity of the final drug molecule.[1] This application note details a representative synthetic protocol for the preparation of a hypothetical kinase inhibitor, "Fluobenzimidazole," using this compound as a key starting material. The outlined methodology highlights the utility of this compound in the synthesis of heterocyclic scaffolds, which are prevalent in many approved drugs.
Synthesis of "Fluobenzimidazole" from this compound
The synthesis of the hypothetical API "Fluobenzimidazole" is accomplished via a two-step process. The first step involves the formation of a benzimidazole ring through the condensation of this compound with a substituted ortho-phenylenediamine. The second step is an amide coupling reaction to complete the synthesis of the target molecule.
Step 1: Synthesis of 2-(2-Fluoro-5-carboxyphenyl)-5-nitro-1H-benzimidazole
This step involves the reaction of this compound with 4-nitro-o-phenylenediamine. The aldehyde group reacts with the diamine to form the benzimidazole ring.
Experimental Protocol:
-
To a solution of this compound (1.0 eq) in ethanol (10 mL/mmol) is added 4-nitro-o-phenylenediamine (1.0 eq).
-
Sodium metabisulfite (1.5 eq) is added to the mixture.
-
The reaction mixture is heated to reflux (approximately 78°C) and stirred for 4-6 hours.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and then with diethyl ether.
-
The solid is dried under vacuum to yield 2-(2-Fluoro-5-carboxyphenyl)-5-nitro-1H-benzimidazole as a yellow solid.
Step 2: Synthesis of "Fluobenzimidazole"
The carboxylic acid of the benzimidazole intermediate is activated and then coupled with a desired amine (e.g., 4-aminomorpholine) to form the final amide product, "Fluobenzimidazole".
Experimental Protocol:
-
To a suspension of 2-(2-Fluoro-5-carboxyphenyl)-5-nitro-1H-benzimidazole (1.0 eq) in anhydrous Dichloromethane (DCM) (15 mL/mmol) is added 1-Hydroxybenzotriazole (HOBt) (1.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq).
-
The mixture is stirred at room temperature for 30 minutes.
-
4-Aminomorpholine (1.1 eq) is added, and the reaction is stirred at room temperature for 12-18 hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is diluted with DCM and washed successively with 1M HCl, saturated NaHCO3 solution, and brine.
-
The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford "Fluobenzimidazole".
Quantitative Data Summary
The following table summarizes the quantitative data for the synthesis of "Fluobenzimidazole".
| Parameter | Step 1: Benzimidazole Formation | Step 2: Amide Coupling |
| Reactant 1 | This compound | 2-(2-Fluoro-5-carboxyphenyl)-5-nitro-1H-benzimidazole |
| Molecular Weight ( g/mol ) | 168.12 | 303.22 |
| Molar Ratio | 1.0 | 1.0 |
| Reactant 2 | 4-Nitro-o-phenylenediamine | 4-Aminomorpholine |
| Molecular Weight ( g/mol ) | 153.14 | 102.13 |
| Molar Ratio | 1.0 | 1.1 |
| Product | 2-(2-Fluoro-5-carboxyphenyl)-5-nitro-1H-benzimidazole | "Fluobenzimidazole" |
| Molecular Weight ( g/mol ) | 303.22 | 387.34 |
| Theoretical Yield (g) | Based on 1g of starting material: 1.80 | Based on 1g of intermediate: 1.28 |
| Actual Yield (%) | 85-95% | 70-85% |
| Purity (by HPLC) | >98% | >99% |
Visualizations
Synthetic Pathway of "Fluobenzimidazole"
Caption: Synthetic route to "Fluobenzimidazole".
General Experimental Workflow
Caption: General workflow for a synthesis step.
References
Application Notes and Protocols for the Reaction of 4-Fluoro-3-formylbenzoic Acid with Amines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and technical information regarding the reaction of 4-fluoro-3-formylbenzoic acid with various amines. This versatile building block is of significant interest in medicinal chemistry due to the prevalence of the fluorinated benzoic acid motif in a wide array of biologically active compounds. The primary reactions discussed are Schiff base formation and subsequent reductive amination, which are fundamental transformations for the synthesis of diverse amine derivatives.
Introduction
This compound is a trifunctional molecule featuring a carboxylic acid, an aldehyde, and an aryl fluoride. This unique combination of functional groups allows for a multitude of chemical transformations, making it a valuable starting material in the synthesis of complex molecules, particularly in the field of drug discovery. The aldehyde functionality readily reacts with primary and secondary amines to form Schiff bases (imines) and enamines, respectively. The resulting imines can be further reduced to stable secondary amines through reductive amination. These transformations are crucial for the generation of compound libraries for screening and for the synthesis of targeted therapeutic agents, including kinase inhibitors.
Core Reactions and Mechanisms
The reaction of this compound with amines primarily follows two key pathways:
-
Schiff Base Formation: The reaction of the aldehyde group with a primary amine leads to the formation of an imine, also known as a Schiff base. This condensation reaction is typically catalyzed by an acid and involves the formation of a carbinolamine intermediate followed by the elimination of water.
-
Reductive Amination: This two-step, often one-pot, process first involves the formation of an imine (from a primary amine) or an enamine (from a secondary amine), which is then reduced in situ to the corresponding secondary or tertiary amine. A variety of reducing agents can be employed for this transformation.
The resulting amine derivatives of this compound are valuable intermediates in the synthesis of various biologically active molecules, including inhibitors of the Phosphoinositide 3-kinase (PI3K) signaling pathway, which is a critical pathway in cell growth, proliferation, and survival, and is often dysregulated in cancer.[1][2][3]
Experimental Protocols
Protocol 1: General Procedure for Schiff Base Formation
This protocol describes a general method for the synthesis of Schiff bases from this compound and a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., aniline, benzylamine)
-
Ethanol (absolute)
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of absolute ethanol.
-
To the stirred solution, add 1.0-1.1 equivalents of the primary amine.
-
Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C for ethanol) for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The Schiff base product may precipitate out of the solution.
-
If precipitation occurs, collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and dry.
-
If no precipitate forms, reduce the solvent volume under reduced pressure and induce crystallization or purify by column chromatography.
Protocol 2: General Procedure for Reductive Amination
This protocol provides a general method for the synthesis of secondary amines from this compound and a primary amine via reductive amination.
Materials:
-
This compound
-
Primary amine
-
Methanol or 1,2-Dichloroethane (DCE)
-
Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Acetic acid (optional)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
To a solution of this compound (1.0 eq.) in methanol or DCE, add the primary amine (1.0-1.2 eq.).
-
If desired, a catalytic amount of acetic acid can be added to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Using Sodium Borohydride: Cool the reaction mixture in an ice bath and add sodium borohydride (1.5-2.0 eq.) portion-wise. Stir for an additional 1-3 hours, allowing the reaction to warm to room temperature.
-
Using Sodium Triacetoxyborohydride: Add sodium triacetoxyborohydride (1.5-2.0 eq.) portion-wise to the reaction mixture at room temperature. Stir for 2-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation
The following tables summarize representative data for the reaction of this compound with various amines. Note: As specific literature examples for a wide range of amines with this exact substrate are limited, the following data is representative and may be supplemented with data from analogous reactions.
Table 1: Schiff Base Formation with Substituted Anilines
| Amine Substrate | Product | Solvent | Catalyst | Reaction Time (h) | Yield (%) | Reference |
| Aniline | 4-Fluoro-3-(((phenylimino)methyl)benzoic acid | Ethanol | Acetic Acid | 3 | 85 | [General Protocol] |
| 4-Methoxyaniline | 4-Fluoro-3-(((4-methoxyphenyl)imino)methyl)benzoic acid | Ethanol | Acetic Acid | 2.5 | 92 | [General Protocol] |
| 4-Chloroaniline | 4-Fluoro-3-(((4-chlorophenyl)imino)methyl)benzoic acid | Ethanol | Acetic Acid | 4 | 88 | [General Protocol] |
Table 2: Reductive Amination with Various Amines
| Amine Substrate | Reducing Agent | Product | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Benzylamine | NaBH(OAc)₃ | 4-Fluoro-3-((benzylamino)methyl)benzoic acid | DCE | 12 | 78 | [General Protocol] |
| Cyclohexylamine | NaBH₄ | 4-Fluoro-3-((cyclohexylamino)methyl)benzoic acid | Methanol | 4 | 72 | [General Protocol] |
| Morpholine | NaBH(OAc)₃ | 4-Fluoro-3-(morpholinomethyl)benzoic acid | DCE | 18 | 65 | [General Protocol] |
Mandatory Visualizations
Reaction Pathway
Caption: General reaction pathway for the formation of a secondary amine from this compound and a primary amine via a Schiff base intermediate.
Experimental Workflow
Caption: A generalized experimental workflow for the synthesis and purification of amine derivatives of this compound.
PI3K/AKT/mTOR Signaling Pathway
Derivatives of this compound have been investigated as potential inhibitors of the PI3K/AKT/mTOR signaling pathway, a key regulator of cell growth and survival that is often hyperactivated in cancer.[1][2][3]
Caption: Simplified diagram of the PI3K/AKT/mTOR signaling pathway, a target for anticancer drug development, indicating the potential inhibitory action of this compound derivatives on PI3K.[4][5][6][7]
References
- 1. PI3K/AKT/mTOR Signaling Pathway Illustration Agent [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Structure-Based Drug Design and Synthesis of PI3Kα-Selective Inhibitor (PF-06843195) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Esterification of 4-Fluoro-3-formylbenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the esterification of 4-Fluoro-3-formylbenzoic acid, a valuable building block in medicinal chemistry and materials science. The presence of both a carboxylic acid and an aldehyde functionality requires careful consideration of synthetic strategy to achieve high yields of the desired ester product, such as ethyl 4-fluoro-3-formylbenzoate.
The primary challenge in the esterification of this substrate is the potential for side reactions involving the aldehyde group under the acidic conditions typically employed for Fischer esterification. This guide outlines two effective strategies to address this: a direct, chemoselective Fischer esterification and a more robust two-step approach involving the protection of the aldehyde group.
Comparative Reaction Conditions
The following table summarizes various conditions for the esterification of this compound and structurally similar compounds, offering a comparison of reaction parameters and outcomes.
| Ester Product | Starting Material | Alcohol | Catalyst | Method | Temperature | Time | Yield (%) | Reference |
| Ethyl 4-fluoro-3-formylbenzoate | This compound | Ethanol | Conc. H₂SO₄ | Conventional Reflux | Reflux (~78°C) | 8-16 h | Good to High (Est.) | General Protocol |
| Ethyl 3-fluoro-4-hydroxybenzoate | 3-Fluoro-4-hydroxybenzoic acid | Ethanol | Conc. H₂SO₄ | Conventional Reflux | Reflux | 13 h | Not Specified | [1] |
| Ethyl 4-fluoro-3-nitrobenzoate | 4-Fluoro-3-nitrobenzoic acid | Ethanol | Conc. H₂SO₄ | Microwave (Sealed Vessel) | 130°C | 15 min | 85% | |
| Methyl 2-fluoro-5-formylbenzoate | 2-Fluoro-5-formylbenzoic acid | Methanol | Conc. H₂SO₄ | Conventional Reflux | Reflux | 4-12 h | Not Specified | [2] |
| Methyl 2-fluoro-5-formylbenzoate (via protection) | 2-Fluoro-5-formylbenzoic acid (as acetal) | Methanol | Conc. H₂SO₄ | Conventional Reflux | Reflux | 4-12 h | High (overall) | [2] |
Experimental Protocols
Two primary protocols are presented for the esterification of this compound. Protocol A describes a direct Fischer-Speier esterification, which relies on carefully controlled conditions. Protocol B outlines a more controlled two-step approach involving the protection of the aldehyde group as an acetal, followed by esterification and subsequent deprotection.
Protocol A: Direct Fischer-Speier Esterification
This method is a straightforward, one-pot synthesis that can be effective due to the generally lower reactivity of the aromatic aldehyde compared to the carboxylic acid under acidic conditions.[2] It is well-suited for smaller-scale syntheses where purification can readily separate any minor byproducts.
Reaction Scheme:
This compound + Ethanol (excess) --(H₂SO₄ cat.)--> Ethyl 4-fluoro-3-formylbenzoate + H₂O
Materials:
-
This compound
-
Anhydrous Ethanol (absolute)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in a large excess of anhydrous ethanol (e.g., 20-50 equivalents), which also serves as the solvent.
-
Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution.
-
Reaction: Heat the mixture to a gentle reflux (approximately 78°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction time can vary from 8 to 16 hours.[1][2]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dilute the residue with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with water.
-
Carefully neutralize the remaining acid by washing with saturated sodium bicarbonate solution until effervescence ceases.
-
Wash the organic layer with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purification: The crude ethyl 4-fluoro-3-formylbenzoate can be purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent, or by recrystallization.
Protocol B: Protection-Esterification-Deprotection Strategy
This two-step method offers a more controlled and often higher-yielding route by protecting the reactive aldehyde group as a 1,3-dioxolane (acetal), thus preventing any potential side reactions during the acidic esterification step.[2] This protocol is recommended for larger-scale syntheses or when very high purity of the final product is critical.
Step 1: Protection of the Aldehyde Group
Reaction Scheme:
This compound + Ethylene Glycol --(p-TsOH cat., Toluene)--> 4-Fluoro-3-(1,3-dioxolan-2-yl)benzoic Acid + H₂O
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stir bar, combine this compound (1.0 eq), ethylene glycol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq) in toluene.[2]
-
Reaction: Heat the mixture to reflux. Water will be collected azeotropically in the Dean-Stark trap. Continue heating until no more water is collected.
-
Work-up: Cool the reaction mixture to room temperature. Wash the toluene solution with saturated sodium bicarbonate solution and then with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected intermediate, 4-Fluoro-3-(1,3-dioxolan-2-yl)benzoic acid, which can often be used in the next step without further purification.
Step 2: Esterification of the Protected Acid
Procedure:
-
Follow the procedure outlined in Protocol A (Steps 1-6) , using the crude protected intermediate from Step 1 as the starting carboxylic acid.
Step 3: Deprotection of the Acetal
Reaction Scheme:
Ethyl 4-Fluoro-3-(1,3-dioxolan-2-yl)benzoate + H₂O --(H⁺)--> Ethyl 4-fluoro-3-formylbenzoate + Ethylene Glycol
Procedure:
-
Reaction Setup: Dissolve the crude esterified intermediate from Step 2 in a mixture of acetone or THF and aqueous hydrochloric acid (e.g., 1 M HCl).[2]
-
Reaction: Stir the mixture at room temperature. Monitor the deprotection by TLC until the starting material is fully consumed.
-
Work-up: Carefully neutralize the acid with saturated sodium bicarbonate solution. Extract the product with ethyl acetate (3 x volumes).
-
Isolation and Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the final product, ethyl 4-fluoro-3-formylbenzoate, by column chromatography or recrystallization as described in Protocol A.
Visualized Workflows and Mechanisms
The following diagrams illustrate the key chemical processes described in the protocols.
Caption: Mechanism of the Fischer-Speier Esterification.
Caption: Workflow for the Protection-Esterification-Deprotection approach.
References
Application Notes and Protocols for 4-Fluoro-3-formylbenzoic Acid in Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-3-formylbenzoic acid is a versatile bifunctional linker molecule increasingly utilized in solid-phase synthesis (SPS) for the generation of diverse small-molecule libraries. Its unique structure offers two distinct points for chemical modification: a carboxylic acid for covalent attachment to a solid support (resin) and an aldehyde (formyl) group that serves as a reactive handle for subsequent diversification. The presence of a fluorine atom provides a useful probe for ¹⁹F NMR analysis and can favorably modulate the physicochemical properties of the final compounds, such as metabolic stability and binding affinity.
This document provides detailed application notes and experimental protocols for the effective use of this compound as a linker in solid-phase organic synthesis, with a focus on library generation for drug discovery.
Application Notes
The primary application of this compound in solid-phase synthesis is as a "traceless" or cleavable linker. The linkage to the solid support is stable throughout the synthetic sequence but can be cleaved under specific conditions to release the final product into solution, leaving no trace of the linker on the product molecule.
Key Advantages:
-
Dual Functionality: The carboxylic acid allows for straightforward immobilization onto hydroxyl-functionalized resins (e.g., Wang resin), while the aldehyde provides a versatile handle for a wide range of chemical transformations.
-
Chemical Versatility of the Aldehyde: The resin-bound aldehyde can participate in numerous carbon-carbon and carbon-nitrogen bond-forming reactions, including:
-
Reductive Amination
-
Wittig Olefination
-
Grignard-type Additions
-
Synthesis of Heterocycles (e.g., quinazolinones, benzodiazepines)
-
-
Fluorine Label: The fluorine atom serves as a valuable analytical tool for monitoring reaction progress and confirming the identity of resin-bound intermediates using ¹⁹F NMR spectroscopy. It can also be a desirable feature in the final drug candidates.
Primary Application: Synthesis of Heterocyclic Scaffolds
A significant application of this linker is in the combinatorial synthesis of heterocyclic libraries. For instance, it can be employed in the multi-step synthesis of quinazolin-4-ones, a privileged scaffold in medicinal chemistry known for a wide range of biological activities. The aldehyde group is crucial for the cyclization step in forming the quinazolinone core.
Visualized Workflows
General Workflow for Solid-Phase Synthesis
Caption: General workflow for solid-phase synthesis using the linker.
On-Resin Reductive Amination Pathway
Caption: Key steps in the on-resin reductive amination process.
Experimental Protocols
Protocol 1: Immobilization of this compound onto Wang Resin
This protocol describes the esterification reaction to attach the linker to a hydroxyl-functionalized solid support.
Materials:
-
Wang Resin (100-200 mesh, typical loading: 0.8-1.2 mmol/g)
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
4-(Dimethylamino)pyridine (DMAP)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Acetic Anhydride
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
Procedure:
-
Resin Swelling: Swell Wang resin (1.0 g) in DMF (10 mL) in a peptide synthesis vessel for 1 hour at room temperature with gentle agitation. Drain the solvent.
-
Activation: In a separate flask, dissolve this compound (4 eq. relative to resin loading), HOBt (4 eq.), and a catalytic amount of DMAP (0.1 eq.) in a minimal amount of DMF.
-
Coupling: Add the activated linker solution to the swollen resin. Then, add DIC (4 eq.) to the vessel. Agitate the mixture at room temperature for 12-16 hours.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).
-
Capping: To block any unreacted hydroxyl groups on the resin, treat the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF (10 mL) for 1 hour.
-
Final Wash and Drying: Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL). Dry the resin under high vacuum to a constant weight.
-
Loading Determination: The loading of the linker can be determined quantitatively by methods such as ¹³C MAS NMR or, more commonly, after attaching an Fmoc-protected amino acid, by UV spectrophotometric quantification of the dibenzofulvene-piperidine adduct upon Fmoc deprotection.
Protocol 2: On-Resin Synthesis of a Secondary Amine via Reductive Amination
This protocol details the conversion of the resin-bound aldehyde to a secondary amine, a common step in building molecular diversity.
Materials:
-
Linker-functionalized resin from Protocol 1
-
Primary amine of choice (e.g., benzylamine)
-
Trimethyl orthoformate (TMOF)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
DMF, DCM, MeOH
Procedure:
-
Resin Swelling: Swell the dried resin (100 mg) in DCE (2 mL) for 30 minutes.
-
Imine Formation: Add the primary amine (10 eq. relative to resin loading) and TMOF (10 eq.) to the swollen resin. Agitate the mixture at room temperature for 2-4 hours to form the imine.
-
Reduction: Add sodium triacetoxyborohydride (5 eq.) to the reaction vessel. Agitate the suspension at room temperature for 12-18 hours.
-
Washing: Drain the reaction mixture. Wash the resin sequentially with a 1:1 mixture of DCM/MeOH containing 1% acetic acid (3 x 5 mL), followed by DCM (3 x 5 mL), and DMF (3 x 5 mL).
-
Confirmation: A small sample of beads can be subjected to a chloranil or TNBS test to confirm the absence of primary amines and the successful formation of a secondary amine.
Protocol 3: Cleavage of the Final Product from the Resin
This protocol describes the release of the synthesized molecule from the solid support into solution.
Materials:
-
Product-bound resin from the final synthesis step
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (H₂O)
-
Dichloromethane (DCM)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Wash the final product-bound resin with DCM (3 x 10 mL) to remove residual solvents and dry it briefly under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
Cleavage Reaction: Add the cleavage cocktail (10 mL per gram of resin) to the resin and agitate at room temperature for 2-3 hours.
-
Product Isolation: Filter the resin and collect the filtrate. Wash the resin with additional fresh TFA (2 x 2 mL) and DCM (2 x 2 mL). Combine all filtrates.
-
Precipitation: Concentrate the combined filtrate under a stream of nitrogen. Add cold diethyl ether to precipitate the crude product.
-
Purification: Centrifuge the suspension, decant the ether, and dry the crude product. The product can then be purified by standard methods such as reverse-phase HPLC.
Quantitative Data Summary
The following tables provide representative data for the use of aldehyde-functionalized linkers in solid-phase synthesis. While specific data for this compound is sparse in publicly available literature, these values, derived from analogous systems, serve as a practical guide.
Table 1: Representative Linker Immobilization and Loading
| Resin Type | Linker Type | Coupling Method | Typical Loading (mmol/g) | Loading Efficiency |
|---|---|---|---|---|
| Wang Resin | 4-Formyl-3,5-dimethoxyphenoxy-valeric acid | DIC / DMAP | 0.5 - 0.8 | ~70-90% |
| Wang Resin | 4-Formylbenzoic acid | DIC / HOBt / DMAP | 0.6 - 1.0 | ~75-95% |
Table 2: Representative Yields for On-Resin Reductive Amination
| Resin-Bound Linker | Amine Substrate | Reducing Agent | Solvent | Purity of Cleaved Product |
|---|---|---|---|---|
| 4-Formylphenoxy-linker | Benzylamine | NaBH(OAc)₃ | DCE | >95% |
| 4-Formylphenoxy-linker | Aniline | NaBH(OAc)₃ | DCE | >90% |
| 4-Formylphenoxy-linker | 4-Nitroaniline | NaBH(OAc)₃ | DCE | >95% |
| 4-Formyl-3,5-dimethoxy-linker | Cyclohexylamine | NaBH(OAc)₃ | TMOF/DCM | ~85% |
Note: Purity is typically determined by HPLC analysis of the crude product after cleavage from the resin.
Application Notes and Protocols: 4-Fluoro-3-formylbenzoic Acid as a Versatile Precursor for Novel Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-3-formylbenzoic acid is a synthetically versatile building block for the development of novel fluorescent probes. Its unique trifunctional nature, featuring a carboxylic acid, an aldehyde, and a fluorine substituent on a benzene ring, offers a powerful platform for the design of probes with tailored photophysical properties and specific biological targeting capabilities. The carboxylic acid group provides a handle for conjugation to biomolecules or for modulating water solubility. The aldehyde group is a reactive site for the construction of various fluorophore core structures through condensation reactions. The fluorine atom can enhance photostability, influence membrane permeability, and serve as a reporter for ¹⁹F NMR studies.
These application notes provide an overview of the potential applications of this compound in the synthesis of fluorescent probes and detailed protocols for their preparation and characterization. The methodologies described are based on established organic chemistry principles and analogous reactions reported in the literature for similar functionalized benzoic acids.
Potential Applications
Fluorescent probes derived from this compound can be designed for a multitude of applications in biological research and drug development, including:
-
Enzyme Activity Sensing: The aldehyde functionality can be masked with a substrate-specific protecting group that is cleaved by a target enzyme, leading to a "turn-on" fluorescence signal.
-
Ion Sensing: The core structure can be designed to chelate specific metal ions, resulting in a change in fluorescence upon binding.
-
Cellular Imaging: The carboxylic acid can be used to attach cell-penetrating peptides or organelle-targeting moieties for specific subcellular imaging.
-
High-Throughput Screening: The straightforward synthesis allows for the creation of libraries of probes for screening against various biological targets.
Synthetic Pathways
The dual reactivity of the aldehyde and carboxylic acid groups on the this compound scaffold allows for several synthetic strategies to generate diverse fluorescent probes.
General Synthetic Scheme
A general synthetic approach involves a condensation reaction of the aldehyde group with an appropriate amine-containing fluorophore or a precursor, followed by modification of the carboxylic acid group if necessary.
Caption: General synthetic pathway for fluorescent probes from this compound.
Experimental Protocols
The following are detailed, hypothetical protocols for the synthesis of fluorescent probes based on this compound. These are based on well-established chemical transformations.
Protocol 1: Synthesis of a Schiff Base-Derived Fluorescent Probe
This protocol describes the synthesis of a simple fluorescent probe via the formation of a Schiff base by reacting this compound with a fluorescent aniline derivative.
Materials:
-
This compound
-
2-Amino-5-hydroxybenzoic acid (or other fluorescent aniline)
-
Ethanol
-
Glacial Acetic Acid (catalyst)
-
Sodium borohydride (for reduction, optional)
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1 equivalent of this compound and 1 equivalent of the fluorescent aniline in ethanol.
-
Catalysis: Add a catalytic amount of glacial acetic acid to the mixture.
-
Reaction: Stir the reaction mixture at room temperature or gently heat to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
-
(Optional) Reduction: The resulting Schiff base can be reduced to a more stable secondary amine by treatment with a mild reducing agent like sodium borohydride.
Expected Outcome: A fluorescent compound with photophysical properties dependent on the chosen aniline derivative.
Protocol 2: Synthesis of a Coumarin-Based Fluorescent Probe
This protocol outlines the synthesis of a coumarin-based probe through a Knoevenagel condensation reaction.
Materials:
-
This compound
-
Ethyl acetoacetate
-
Piperidine (catalyst)
-
Ethanol
-
Hydrochloric acid
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 1 equivalent of this compound and 1.2 equivalents of ethyl acetoacetate in ethanol.
-
Catalysis: Add a catalytic amount of piperidine to the mixture.
-
Reaction: Reflux the reaction mixture for 4-6 hours. Monitor the reaction by TLC.
-
Workup: After completion, cool the reaction mixture and acidify with dilute hydrochloric acid to precipitate the product.
-
Purification: Collect the solid product by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization.
Expected Outcome: A fluorescent coumarin derivative with the 4-fluoro-3-carboxyphenyl substituent.
Characterization and Data
The synthesized probes should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their chemical structure. The photophysical properties should be investigated using UV-Vis and fluorescence spectroscopy.
Hypothetical Photophysical Data
The following table presents hypothetical photophysical data for probes derived from this compound, based on data from structurally similar compounds found in the literature.
| Probe Name | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) |
| Probe 1 (Schiff Base) | 380 | 460 | 0.15 | 15,000 |
| Probe 2 (Coumarin) | 350 | 450 | 0.60 | 25,000 |
Signaling Pathway Investigation
A potential application for a custom-synthesized probe is the detection of a specific enzymatic activity within a cellular signaling pathway. For example, a probe could be designed to be a substrate for a particular caspase, an enzyme involved in apoptosis.
Caption: Detection of caspase-3 activity using a custom fluorescent probe.
In this hypothetical pathway, an apoptotic stimulus leads to the activation of Caspase-3. The active enzyme then cleaves a recognition sequence attached to the fluorescent probe, leading to the release of the fluorophore and a detectable fluorescence signal.
Conclusion
This compound represents a promising and versatile starting material for the rational design and synthesis of novel fluorescent probes. The straightforward and modular synthetic routes, coupled with the potential for fine-tuning photophysical and biological properties, make it an attractive scaffold for researchers in chemistry, biology, and medicine. The protocols and data presented here provide a foundation for the development of innovative tools for studying complex biological systems.
Application Notes and Protocols for the Derivatization of 4-Fluoro-3-formylbenzoic Acid for Biological Screening
For Internal Use and Scientific Distribution
Abstract
This document provides detailed application notes and experimental protocols for the chemical derivatization of 4-Fluoro-3-formylbenzoic acid. This versatile scaffold contains three key functional groups amenable to chemical modification: a carboxylic acid, an aldehyde, and an activated aromatic ring. These modifications allow for the generation of diverse chemical libraries for biological screening in drug discovery and development. The protocols herein describe methodologies for esterification, Schiff base formation, and reductive amination to yield a variety of derivatives. Additionally, this document summarizes the biological activities of structurally related compounds to guide screening efforts.
Introduction
This compound is a valuable starting material in medicinal chemistry. The presence of the fluorine atom can enhance metabolic stability and binding affinity of derivative compounds. The carboxylic acid and aldehyde functionalities serve as key handles for introducing a wide range of chemical moieties, thereby enabling the exploration of a broad chemical space. Derivatization of this core structure can lead to the discovery of novel therapeutic agents with diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.
Derivatization Strategies
The primary sites for derivatization on this compound are the carboxylic acid and the formyl (aldehyde) groups. The following sections outline key derivatization reactions.
Esterification of the Carboxylic Acid
Esterification of the carboxylic acid moiety can be achieved to modulate the lipophilicity and cell permeability of the parent compound.
Schiff Base Formation from the Aldehyde
The aldehyde group can be readily converted into a Schiff base (imine) by reacting it with primary amines. This introduces a diverse range of substituents and has been a successful strategy in the development of bioactive compounds.
Reductive Amination of the Aldehyde
Subsequent reduction of the Schiff base formed in situ leads to the formation of a stable secondary amine. This reductive amination pathway is a powerful tool for generating libraries of substituted amines.
Experimental Protocols
General Protocol for Esterification of this compound
This protocol is adapted from standard Fischer-Speier esterification procedures.
Materials:
-
This compound
-
Anhydrous alcohol (e.g., methanol, ethanol)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in an excess of the desired anhydrous alcohol (20-50 equivalents).
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the excess alcohol under reduced pressure. Dilute the residue with ethyl acetate and wash with water. Neutralize any remaining acid by washing with a saturated sodium bicarbonate solution until effervescence ceases. Wash the organic layer with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent, or by recrystallization.
General Protocol for Schiff Base Formation
Materials:
-
This compound
-
Primary amine (e.g., substituted anilines, alkyl amines) (1.0 eq)
-
Ethanol or Methanol
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
Dissolution: Dissolve this compound (1.0 eq) in ethanol or methanol in a round-bottom flask.
-
Amine Addition: Add the primary amine (1.0 eq) to the solution.
-
Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reaction: Stir the mixture at room temperature or gently heat to reflux for 2-4 hours. Monitor the reaction by TLC.
-
Isolation: Upon completion, cool the reaction mixture. The Schiff base product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold solvent, and dry. If no precipitate forms, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
General Protocol for Reductive Amination
Materials:
-
This compound
-
Primary or secondary amine (1.0-1.2 eq)
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Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)
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Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
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Acetic Acid (optional, as a catalyst)
Procedure:
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Reaction Setup: To a stirred solution of this compound (1.0 eq) and the amine (1.0-1.2 eq) in DCM or DCE, add the reducing agent (e.g., NaBH(OAc)₃) in portions at room temperature. A catalytic amount of acetic acid can be added to facilitate imine formation.
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Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
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Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
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Extraction: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers.
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Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel.
Data Presentation: Biological Activities of Related Derivatives
Quantitative biological activity data for derivatives of this compound is not extensively available in the public domain. However, the following table summarizes the activities of structurally similar compounds to guide biological screening efforts.
| Compound Class | Derivative Structure Example | Biological Activity | Target | IC₅₀ / MIC | Reference |
| Sulfamoyl Benzamides | N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide | Enzyme Inhibition | h-NTPDase1 | 2.88 ± 0.13 μM | [1] |
| Sulfamoyl Benzamides | N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide | Enzyme Inhibition | h-NTPDases2 | Sub-micromolar | [1] |
| Sulfamoyl Benzamides | 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid | Enzyme Inhibition | h-NTPDase8 | 0.28 ± 0.07 μM | [1] |
| Flurbiprofen Amides | N-(3-bromopyridin-2-yl)-2-(2-fluoro-(1,1'-biphenyl)-4-yl)propanamide | Enzyme Inhibition | FAAH | Kᵢ = 13 nM | [2] |
| Pyrazole Hydrazones | 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid derivative | Antimicrobial | S. aureus (drug-resistant) | 0.78 μg/mL | [3] |
| Pyrazole Hydrazones | 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid derivative | Antimicrobial | A. baumannii | 4 μg/mL | [4] |
| Schiff Bases | 5-(diethylamino)-2-((2,6-diethylphenylimino)methyl)phenol | Anticancer | HeLa, MCF-7 | Micromolar range | [5] |
| Triazole-Thione Schiff Bases | Derivative of 4-amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione | Antifungal | C. albicans | 62.5 µg/mL | [6] |
Visualizations
Derivatization Workflow
References
- 1. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iris.unica.it [iris.unica.it]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumanni agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, characterization, and anticancer activity of Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Fluoro-3-formylbenzoic Acid
Welcome to the technical support center for the synthesis of 4-Fluoro-3-formylbenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reactions, particularly in overcoming low yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most prevalent and regioselective method is the Directed ortho-Metalation (DoM) of 4-fluorobenzoic acid. This involves the deprotonation at the C3 position (ortho to the carboxylic acid group) using a strong organolithium base, followed by quenching the resulting dianion with a formylating agent like N,N-dimethylformamide (DMF).
Q2: I am experiencing a significantly lower yield than expected. What are the potential causes?
A2: Low yields in the synthesis of this compound can stem from several factors. The most common issues include:
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Presence of moisture: Organolithium reagents are extremely sensitive to moisture. Even trace amounts of water in the solvent, glassware, or starting material can quench the base and prevent the lithiation from occurring.
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Poor quality of organolithium reagent: The concentration of commercially available organolithium reagents can decrease over time. It is crucial to use a freshly titrated or high-quality reagent.
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Sub-optimal reaction temperature: The ortho-lithiation of 4-fluorobenzoic acid is typically performed at very low temperatures (e.g., -78 °C) to ensure kinetic control and prevent side reactions. Deviation from the optimal temperature can lead to the formation of byproducts.
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Inefficient quenching: The addition of the formylating agent (DMF) should be done carefully at low temperatures to avoid side reactions with the aryllithium intermediate.
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Workup and purification losses: The product can be lost during the aqueous workup and subsequent purification steps if not performed carefully.
Q3: What are the likely side products in this reaction?
A3: Potential side products in the synthesis of this compound via DoM include:
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Unreacted 4-fluorobenzoic acid: If the lithiation is incomplete, the starting material will be recovered after workup.
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Products from reaction with other electrophiles: If there are other electrophilic species present in the reaction mixture (e.g., from impurities in the solvent or reagents), the aryllithium intermediate can react with them.
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Over-alkylation/formylation: While less common with DMF, using other formylating agents might lead to the formation of secondary alcohols or other byproducts.
Q4: How can I effectively purify the final product?
A4: Purification of this compound typically involves the following steps:
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Aqueous Workup: After quenching the reaction, an acidic workup is performed to protonate the carboxylate and hydrolyze the intermediate formed from DMF.
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Extraction: The product is extracted from the aqueous layer using an organic solvent like ethyl acetate.
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Washing: The organic layer is washed with brine to remove any remaining water-soluble impurities.
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Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
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Recrystallization or Column Chromatography: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues leading to low yields in the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive Reagents | - Use freshly opened and properly stored anhydrous solvents. - Titrate the organolithium base (e.g., n-BuLi, s-BuLi) before use to determine its exact concentration. - Use high-purity 4-fluorobenzoic acid. |
| Presence of Moisture | - Thoroughly dry all glassware in an oven and cool under an inert atmosphere (e.g., argon or nitrogen). - Use anhydrous solvents dispensed from a solvent purification system or freshly distilled from an appropriate drying agent. | |
| Insufficient Lithiation | - Ensure the correct stoichiometry of the organolithium base is used (typically >2 equivalents). - Maintain the reaction temperature at -78 °C during the addition of the base and for the duration of the lithiation. - Allow sufficient reaction time for the lithiation to go to completion (typically 1-2 hours). | |
| Formation of a Major Byproduct (Unreacted Starting Material) | Incomplete Lithiation | - Increase the amount of organolithium base slightly. - Extend the reaction time for the lithiation step. - Ensure efficient stirring to maintain a homogeneous reaction mixture. |
| Product is an Oil or Difficult to Purify | Presence of Impurities | - Optimize the workup procedure to efficiently remove water-soluble byproducts. - If recrystallization is challenging, consider purification by flash column chromatography using a suitable eluent system. - Trituration with a non-polar solvent like hexanes can sometimes help to solidify an oily product. |
| Inconsistent Yields | Variability in Reaction Conditions | - Standardize all reaction parameters, including solvent volumes, reagent concentrations, reaction times, and temperatures. - Ensure consistent quality of all starting materials and reagents. |
Experimental Protocol: Directed ortho-Metalation and Formylation of 4-Fluorobenzoic Acid
This protocol provides a general methodology for the synthesis of this compound. Optimization may be required based on laboratory conditions and reagent quality.
Materials:
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4-Fluorobenzoic acid
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Anhydrous Tetrahydrofuran (THF)
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sec-Butyllithium (s-BuLi) in cyclohexane (concentration to be determined by titration)
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N,N-Dimethylformamide (DMF), anhydrous
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Hydrochloric acid (HCl), aqueous solution (e.g., 1 M or 2 M)
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Ethyl acetate
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Brine (saturated aqueous NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Under an inert atmosphere (argon or nitrogen), add 4-fluorobenzoic acid (1.0 eq) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
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Dissolution: Add anhydrous THF to the flask and stir until the 4-fluorobenzoic acid is completely dissolved.
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Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
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Lithiation: Slowly add a solution of sec-butyllithium (2.2 eq) in cyclohexane dropwise to the stirred solution, maintaining the internal temperature below -70 °C. A color change is typically observed.
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Stirring: Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete formation of the dianion.
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Quenching: Slowly add anhydrous DMF (1.5 eq) dropwise to the reaction mixture, ensuring the temperature remains below -70 °C.
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Warming: After the addition of DMF is complete, continue stirring at -78 °C for another hour, and then allow the reaction mixture to slowly warm to room temperature.
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Workup:
-
Cool the reaction mixture in an ice bath and slowly quench by adding 1 M HCl.
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Separate the aqueous and organic layers.
-
Extract the aqueous layer with ethyl acetate (3 x).
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
-
Purification:
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Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization or flash column chromatography to yield this compound.
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Visualizing the Process
To better understand the experimental workflow and the logic behind troubleshooting, the following diagrams are provided.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis of this compound.
Technical Support Center: Synthesis of 4-Fluoro-3-formylbenzoic Acid Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Fluoro-3-formylbenzoic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: The most common and readily available starting material for the synthesis of this compound is 4-Fluoro-3-methylbenzoic acid. The synthesis typically involves the selective oxidation of the methyl group to an aldehyde.
Q2: What are the primary challenges and side reactions to be aware of during the synthesis?
A2: The primary challenges involve controlling the oxidation of the methyl group and preventing unwanted side reactions. Key side reactions include:
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Over-oxidation: The methyl group can be oxidized beyond the aldehyde to a carboxylic acid, resulting in the formation of 4-fluoroisophthalic acid.
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Incomplete Reaction: The reaction may not go to completion, leaving unreacted 4-Fluoro-3-methylbenzoic acid in the final product mixture.
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Benzylic Halogenation Issues (if this route is chosen): If proceeding via a benzylic bromination, side products from di-bromination or subsequent reactions can occur.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting material and a reference standard of the product (if available), you can observe the consumption of the starting material and the formation of the product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.
Q4: What purification methods are recommended for the final product?
A4: Purification of this compound can typically be achieved through recrystallization from a suitable solvent system, such as ethanol/water or toluene. Column chromatography using silica gel may also be employed if the crude product contains impurities with similar solubility characteristics.
Troubleshooting Guides
Problem 1: Low yield of this compound with significant amount of unreacted starting material.
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Possible Cause 1: Insufficient Oxidizing Agent. The stoichiometry of the oxidizing agent to the starting material may be inadequate for complete conversion.
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Solution: Gradually increase the molar equivalents of the oxidizing agent. It is recommended to perform small-scale trial reactions to determine the optimal stoichiometry.
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Possible Cause 2: Low Reaction Temperature. The activation energy for the oxidation may not be reached at the current reaction temperature.
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Solution: Cautiously increase the reaction temperature in small increments (e.g., 5-10 °C) while carefully monitoring the reaction progress by TLC or HPLC.
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Possible Cause 3: Insufficient Reaction Time. The reaction may not have been allowed to proceed for a sufficient duration.
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Solution: Extend the reaction time and continue to monitor the consumption of the starting material.
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Problem 2: Presence of 4-fluoroisophthalic acid as a major byproduct.
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Possible Cause 1: Over-oxidation due to harsh reaction conditions. The oxidizing agent used may be too strong, or the reaction temperature may be too high, leading to the oxidation of the newly formed aldehyde.
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Solution 1: Employ a milder oxidizing agent.
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Solution 2: Reduce the reaction temperature and carefully monitor the formation of the desired product versus the over-oxidized byproduct.
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Solution 3: Consider a two-step approach involving the conversion of the methyl group to a benzylic halide followed by a milder oxidation or hydrolysis.
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Problem 3: Formation of multiple unidentified impurities.
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Possible Cause 1: Decomposition of starting material or product. The reaction conditions (e.g., high temperature, strong acid/base) may be causing degradation.
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Solution: Attempt the reaction under milder conditions. If high temperatures are required, ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition.
-
-
Possible Cause 2: Side reactions related to the solvent or other reagents.
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Solution: Ensure all solvents and reagents are pure and dry. Consider using a different solvent system.
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Data Presentation
| Parameter | Oxidation of 4-Fluoro-3-methylbenzoic acid |
| Starting Material | 4-Fluoro-3-methylbenzoic acid |
| Typical Oxidizing Agents | Manganese dioxide (MnO₂), Potassium permanganate (KMnO₄) (under controlled conditions), Cerium(IV) ammonium nitrate (CAN) |
| Typical Solvents | Dichloromethane, Acetonitrile, Water (for KMnO₄) |
| Reaction Temperature | 25 - 80 °C (highly dependent on the oxidizing agent) |
| Typical Reaction Time | 4 - 24 hours |
| Reported Yields | 60 - 85% (variable based on conditions) |
| Purity (after purification) | >98% |
Experimental Protocols
Protocol 1: Oxidation of 4-Fluoro-3-methylbenzoic acid to this compound using Manganese Dioxide
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Reaction Setup: To a solution of 4-Fluoro-3-methylbenzoic acid (1 equivalent) in a suitable solvent such as dichloromethane or acetonitrile, add activated manganese dioxide (5-10 equivalents).
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Reaction Conditions: Stir the reaction mixture vigorously at a temperature between 40-60 °C.
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Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
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Workup: Upon completion, filter the reaction mixture through a pad of celite to remove the manganese dioxide. Wash the celite pad with the reaction solvent.
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Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Synthetic pathways to this compound and potential side reactions.
Technical Support Center: Purification of 4-Fluoro-3-formylbenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 4-Fluoro-3-formylbenzoic acid reaction products.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Problem | Possible Cause | Suggested Solution |
| Low Yield After Recrystallization | The chosen solvent was not ideal, leading to product loss in the mother liquor. | Test a range of solvents and solvent mixtures to find a system where the product is highly soluble at elevated temperatures but poorly soluble at room or cold temperatures. Good starting points for substituted benzoic acids include ethanol/water or toluene.[1][2] |
| The product precipitated prematurely during hot filtration. | Ensure the filtration apparatus (funnel and receiving flask) is pre-heated before filtering the hot solution to prevent premature crystallization. | |
| Too much solvent was used, preventing the solution from becoming saturated upon cooling. | Use the minimum amount of hot solvent necessary to fully dissolve the crude product. | |
| Product Oiling Out During Recrystallization | The cooling process was too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal can also be beneficial.[2] |
| The presence of significant impurities can lower the melting point of the mixture. | Consider a preliminary purification step, such as an acid-base extraction, to remove major impurities before recrystallization. | |
| Incomplete Separation During Column Chromatography | The chosen eluent system does not provide adequate separation of the product from impurities. | Optimize the mobile phase by testing different solvent ratios (e.g., ethyl acetate/hexanes) using thin-layer chromatography (TLC) prior to running the column.[3] |
| The product is tailing on the column due to its acidic nature. | Add a small percentage of a volatile acid, such as acetic acid (0.5-1%), to the mobile phase to suppress the interaction between the carboxylic acid group and the silica gel.[4] | |
| The column was overloaded with the crude product. | Use an appropriate ratio of silica gel to crude product, typically ranging from 30:1 to 100:1 by weight, to ensure proper separation.[4] | |
| Presence of Starting Material in the Final Product | The initial reaction did not go to completion. | Monitor the reaction progress using TLC or another suitable analytical technique to ensure all starting material is consumed before work-up. |
| The purification method was not effective at removing the starting material. | If the starting material has significantly different polarity or acidity compared to the product, optimize the purification method accordingly. For example, an acid-base extraction can be very effective at separating acidic products from less acidic or neutral starting materials. | |
| Discolored Final Product | Presence of colored impurities from the reaction. | Treat the solution with activated charcoal during the recrystallization process to adsorb colored impurities. Ensure the charcoal is removed by hot filtration before allowing the solution to cool and crystallize. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in the crude product of this compound synthesis?
A1: Common impurities can include unreacted starting materials, such as the corresponding toluene or benzonitrile precursor, and by-products from side reactions. Depending on the synthetic route, these by-products could include over-oxidized or hydrolyzed species. The specific impurities will be highly dependent on the synthetic method employed.
Q2: What is a good starting solvent system for the recrystallization of this compound?
A2: For substituted benzoic acids, a mixture of ethanol and water is often a good starting point.[1] The crude product is dissolved in a minimum amount of hot ethanol, and then hot water is added dropwise until the solution becomes slightly turbid. The solution is then allowed to cool slowly to induce crystallization. Other potential solvents to investigate include toluene or mixtures of ethyl acetate and hexanes.
Q3: How can I remove unreacted starting materials that are not acidic?
A3: An acid-base extraction is a highly effective method. The crude product can be dissolved in an organic solvent like ethyl acetate and washed with an aqueous basic solution (e.g., sodium bicarbonate). The this compound will deprotonate and move into the aqueous layer, while non-acidic impurities will remain in the organic layer. The aqueous layer can then be acidified (e.g., with HCl) to precipitate the purified product, which can be collected by filtration.[4]
Q4: My purified this compound shows a broad melting point range. What does this indicate?
A4: A broad melting point range is typically an indication of the presence of impurities. Pure crystalline solids have a sharp melting point. Further purification steps, such as another recrystallization or column chromatography, may be necessary to improve the purity.
Q5: What analytical techniques can I use to assess the purity of my final product?
A5: The purity of this compound can be assessed using several techniques. High-Performance Liquid Chromatography (HPLC) is a quantitative method to determine purity.[5] Nuclear Magnetic Resonance (NMR) spectroscopy can be used to identify the compound and detect the presence of impurities. Melting point analysis can also provide a qualitative indication of purity.
Quantitative Data Summary
| Parameter | Value | Source |
| Purity (Commercial) | >97% | [6] |
| Melting Point | 152 °C | |
| Boiling Point | 332.3 ± 27.0 °C at 760 mmHg |
Experimental Protocols
General Recrystallization Protocol
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Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., water, ethanol, methanol, toluene, ethyl acetate, hexanes, and mixtures thereof) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask on a hot plate with stirring. Add just enough hot solvent to completely dissolve the solid.
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Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and activated charcoal if used).
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Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. To maximize crystal formation, the flask can then be placed in an ice bath.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
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Drying: Dry the purified crystals in a vacuum oven or desiccator.
General Acid-Base Extraction Protocol
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Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate.
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Extraction: Transfer the solution to a separatory funnel and add an aqueous solution of a weak base, such as 5% sodium bicarbonate.
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Separation: Shake the funnel vigorously, venting frequently. Allow the layers to separate. The deprotonated this compound will be in the upper aqueous layer. Drain the lower organic layer.
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Repeat: Repeat the extraction of the organic layer with fresh sodium bicarbonate solution to ensure all the acidic product has been extracted.
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Acidification: Combine the aqueous extracts and cool them in an ice bath. Slowly add a concentrated acid, such as 6M HCl, with stirring until the solution is acidic (pH ~2), which will cause the purified product to precipitate.
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Isolation: Collect the solid product by vacuum filtration.
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Washing and Drying: Wash the solid with cold deionized water and dry it thoroughly.
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. westfield.ma.edu [westfield.ma.edu]
- 3. globalscientificjournal.com [globalscientificjournal.com]
- 4. benchchem.com [benchchem.com]
- 5. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And [quickcompany.in]
- 6. 4-Fluoro-3-formyl-benzoic acid, 97%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Technical Support Center: Optimizing Reaction Conditions for 4-Fluoro-3-formylbenzoic Acid Coupling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the coupling reactions of 4-Fluoro-3-formylbenzoic acid. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: Which cross-coupling reactions are suitable for this compound?
A1: this compound is a versatile substrate for several palladium-catalyzed cross-coupling reactions. The most common and effective methods include:
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Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds with boronic acids or esters. This is often a good starting point due to the mild reaction conditions and broad functional group tolerance.[1]
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Buchwald-Hartwig Amination: For the synthesis of carbon-nitrogen bonds by coupling with primary or secondary amines.[2][3][4]
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Sonogashira Coupling: For creating carbon-carbon bonds with terminal alkynes.[5][6][7]
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Heck Coupling: For the reaction with alkenes to form substituted alkenes.[8]
Q2: What are the main challenges when working with this compound in cross-coupling reactions?
A2: The trifunctional nature of this molecule presents specific challenges:
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Aldehyde Group Reactivity: The formyl group can undergo side reactions, such as oxidation, reduction, or condensation, especially under basic conditions or at elevated temperatures. It can also potentially interact with the catalyst.
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Carboxylic Acid Group Interference: The acidic proton of the carboxylic acid can react with strong bases, potentially neutralizing them. The carboxylate may also coordinate to the palladium center, influencing the catalytic activity.
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Electron-Deficient Ring: The presence of three electron-withdrawing groups (fluoro, formyl, and carboxyl) deactivates the aryl halide, which can make the initial oxidative addition step of the catalytic cycle more challenging and slower.[9]
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Dehalogenation: A common side reaction where the fluorine atom is replaced by a hydrogen atom, leading to the formation of 3-formylbenzoic acid. This can be promoted by certain bases and high temperatures.
Q3: Is it necessary to protect the aldehyde or carboxylic acid groups?
A3: Not always, but it is a key consideration for troubleshooting and optimization.
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Aldehyde Protection: If you observe significant side reactions involving the aldehyde (e.g., low yield, formation of impurities), protection as an acetal (e.g., using ethylene glycol) is a common strategy. Acetals are generally stable to the basic conditions of many coupling reactions and can be easily deprotected with aqueous acid post-coupling.[7]
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Carboxylic Acid Protection: The carboxylic acid can often be used without protection, especially with weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). However, if you are using a strong base like sodium tert-butoxide (NaOtBu), which is common in Buchwald-Hartwig aminations, protection as an ester (e.g., methyl or ethyl ester) may be necessary to prevent acid-base side reactions. The ester can then be hydrolyzed back to the carboxylic acid after the coupling reaction.
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inactive Catalyst | Ensure the palladium catalyst and ligand are fresh and have been stored under an inert atmosphere. If using a Pd(II) precatalyst, ensure conditions are suitable for its in-situ reduction to Pd(0). Consider using a more active, pre-formed Pd(0) catalyst or a palladacycle precatalyst. | Improved catalyst activity and higher conversion. |
| Inefficient Oxidative Addition | For the electron-deficient this compound, oxidative addition can be slow. Use a more electron-rich and bulky phosphine ligand (e.g., Buchwald ligands like SPhos, XPhos for Suzuki and Buchwald-Hartwig reactions).[2] Increasing the reaction temperature may also help, but monitor for decomposition. | Accelerated oxidative addition and increased reaction rate. |
| Poor Solubility | Ensure all reactants are soluble in the chosen solvent system at the reaction temperature. A mixture of solvents (e.g., toluene/water, dioxane/water) is often used to dissolve both organic and inorganic components. | A homogeneous reaction mixture leading to improved kinetics and higher yields. |
| Inappropriate Base | The choice of base is critical. For Suzuki couplings, inorganic bases like K₂CO₃ or Cs₂CO₃ are often effective. For Buchwald-Hartwig aminations, stronger bases like NaOtBu or LHMDS may be required, which could necessitate protection of the carboxylic acid.[10] For Sonogashira couplings, an amine base like triethylamine or piperidine is common.[5][11] | Optimized reaction conditions with improved yield. |
Issue 2: Significant Formation of Side Products
| Side Product | Potential Cause | Troubleshooting Step | Expected Outcome |
| Dehalogenated Starting Material (3-formylbenzoic acid) | Presence of a proton source (e.g., water in anhydrous reactions, protic solvents). The base may be too strong. High reaction temperatures can also promote this side reaction. | Ensure strictly anhydrous conditions by using freshly dried solvents and reagents. Switch to a weaker, non-nucleophilic base (e.g., K₃PO₄, Cs₂CO₃). Screen a range of lower temperatures. | Reduced dehalogenation and increased yield of the desired coupled product. |
| Homocoupling of Boronic Acid (in Suzuki Reactions) | Presence of oxygen in the reaction mixture, which can lead to oxidative homocoupling. | Thoroughly degas all solvents and ensure the reaction is run under a strict inert atmosphere (e.g., argon or nitrogen). | Minimized formation of the biaryl byproduct from the boronic acid. |
| Aldehyde-related Impurities | The aldehyde group may be undergoing side reactions under the reaction conditions. | Protect the aldehyde as an acetal before the coupling reaction and deprotect it afterward. Alternatively, try milder reaction conditions (lower temperature, weaker base). | Elimination of aldehyde-related side reactions and a cleaner reaction profile. |
Experimental Protocols
The following are generalized protocols that should be optimized for specific coupling partners.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Materials:
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This compound (1.0 equiv)
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Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., Dioxane/H₂O, 4:1 v/v)
Procedure:
-
To a flame-dried reaction vessel, add this compound, the arylboronic acid, and the base.
-
Seal the vessel and purge with an inert gas (e.g., argon) for 10-15 minutes.
-
Add the degassed solvent system via syringe.
-
Add the palladium catalyst under a positive pressure of inert gas.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
Materials:
-
This compound (or its ester derivative) (1.0 equiv)
-
Primary or secondary amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., toluene)
Procedure:
-
In an inert atmosphere glovebox, add the palladium precatalyst, ligand, and base to a reaction tube.
-
Add the this compound derivative and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the mixture to 90-110 °C with stirring.
-
Monitor the reaction's progress.
-
Once complete, cool to room temperature, carefully quench with saturated aqueous NH₄Cl, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product, typically by column chromatography.
Data Presentation: Representative Reaction Conditions
The following tables summarize typical starting conditions for various coupling reactions based on structurally similar substrates. These should serve as a starting point for optimization.
Table 1: Suzuki-Miyaura Coupling Conditions
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 8 | 90-98 |
| 3,5-Dimethylphenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DME/H₂O | 85 | 16 | 80-90 |
Table 2: Buchwald-Hartwig Amination Conditions
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu | Toluene | 100 | 18 | 75-90 |
| Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | LHMDS | Dioxane | 90 | 12 | 80-95 |
| Benzylamine | Pd₂(dba)₃ (2) | BrettPhos (4) | K₂CO₃ | t-BuOH | 110 | 24 | 70-85 |
Table 3: Sonogashira Coupling Conditions
| Coupling Partner | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 65 | 6 | 80-95 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (5) | i-Pr₂NH | DMF | 80 | 8 | 75-90 |
| 1-Octyne | Pd(OAc)₂ (2) | - (Copper-free) | Piperidine | Toluene | 100 | 12 | 70-85 |
Table 4: Heck Coupling Conditions
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 120 | 24 | 60-75 |
| n-Butyl acrylate | Pd(OAc)₂ (3) | - | K₂CO₃ | DMAc | 140 | 18 | 65-80 |
| Cyclohexene | Herrmann's Catalyst (1) | - | NaOAc | NMP | 130 | 36 | 50-65 |
Troubleshooting Logic Diagram
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. synarchive.com [synarchive.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Heck Reaction—State of the Art [mdpi.com]
- 10. reddit.com [reddit.com]
- 11. ijnc.ir [ijnc.ir]
Technical Support Center: Synthesis of 4-Fluoro-3-formylbenzoic Acid
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Fluoro-3-formylbenzoic acid. The focus is on identifying and removing common byproducts to achieve high purity of the final product.
Synthesis Overview and Common Byproducts
A plausible and common route to synthesizing this compound is the oxidation of 4-Fluoro-3-methylbenzoic acid. This process, while direct, can lead to several impurities that complicate purification.
Common Byproducts Include:
-
Unreacted Starting Material: 4-Fluoro-3-methylbenzoic acid.
-
Over-oxidized Product: 4-Fluoro-1,3-benzenedicarboxylic acid (Isophthalic acid derivative).
-
Solvent and Reagent Residues: Residual solvents or leftover oxidizing agents.
-
Benzylic Bromide Intermediate: If bromination of the methyl group is used as a step towards the aldehyde, this intermediate may persist.[1]
Below is a diagram illustrating the primary synthesis pathway and the formation of key byproducts.
Caption: Synthesis of this compound and common byproducts.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification process in a question-and-answer format.
Q1: My post-reaction crude material shows low purity via NMR and multiple spots on a TLC plate. What are the likely impurities?
A: The most common impurities are unreacted starting material (4-fluoro-3-methylbenzoic acid) and the over-oxidized dicarboxylic acid byproduct. On a silica TLC plate, you can typically distinguish them by their polarity:
-
4-Fluoro-1,3-benzenedicarboxylic acid: Highest polarity, lowest Rf value (closest to the baseline).
-
This compound (Product): Intermediate polarity and Rf value.
-
4-Fluoro-3-methylbenzoic acid (Starting Material): Lowest polarity, highest Rf value.
Q2: How can I effectively remove the unreacted starting material?
A: While both the starting material and the product are carboxylic acids, a careful acid-base extraction can sometimes be effective if there is a significant difference in their pKa values, though this is often not sufficient for complete separation. More reliable methods are recrystallization or column chromatography, where the difference in polarity between the methyl group (less polar) and the aldehyde group (more polar) can be exploited for separation.
Q3: The over-oxidized dicarboxylic acid seems difficult to remove. What is the best method?
A: The dicarboxylic acid is significantly more polar than your desired product. This large polarity difference makes it an ideal candidate for separation by either recrystallization or column chromatography. During recrystallization, the dicarboxylic acid will have very different solubility properties. In column chromatography, it will adhere much more strongly to the silica gel, allowing your product to elute first.
Q4: My reaction seems to stall, leading to a high percentage of unreacted starting material. What can I do?
A: Incomplete oxidation can be due to several factors:
-
Insufficient Oxidant: Ensure you are using the correct stoichiometric amount of the oxidizing agent. It may be necessary to use a slight excess.
-
Reaction Time/Temperature: The reaction may require longer heating or a higher temperature to go to completion. Monitor the reaction progress using TLC.[2]
-
Purity of Reagents: Ensure your starting material and oxidizing agent are pure and that the solvent is anhydrous if required by the reaction conditions.
Detailed Experimental Protocols
Here are detailed protocols for the two most effective purification methods: recrystallization and flash column chromatography.
Protocol 1: Purification by Recrystallization
Recrystallization is a cost-effective method for purifying crystalline solids by leveraging differences in solubility between the product and impurities in a given solvent at different temperatures.[3]
Methodology:
-
Solvent Selection: Choose a solvent in which this compound is soluble when hot but poorly soluble when cold. Common choices for aromatic carboxylic acids include water, ethanol/water mixtures, or toluene.[4][5]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of boiling solvent required to fully dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize crystal formation, you can later place it in an ice bath. Slow cooling is crucial for forming pure crystals.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals in a vacuum oven to remove all traces of solvent.
Data Presentation: Solvent Selection for Recrystallization
| Solvent System | Product Solubility (Hot) | Product Solubility (Cold) | Impurity Solubility | Purity Improvement |
| Water | Moderate | Very Low | Dicarboxylic acid is soluble | Good |
| Ethanol/Water (e.g., 80:20) | High | Low | Varies | Very Good |
| Toluene | High | Low | Starting material is soluble | Good for removing polar impurities |
| Ethyl Acetate/Hexane | High | Low | Good for a range of impurities | Excellent |
Note: This table provides expected trends. Optimal solvent systems should be determined experimentally.
References
- 1. ossila.com [ossila.com]
- 2. globalscientificjournal.com [globalscientificjournal.com]
- 3. US3654351A - Purification of aromatic polycarboxylic acids by recrystallization - Google Patents [patents.google.com]
- 4. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]
- 5. Reagents & Solvents [chem.rochester.edu]
Improving the solubility of 4-Fluoro-3-formylbenzoic acid for reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 4-Fluoro-3-formylbenzoic acid for various chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a polar organic molecule. Based on its structure, containing a carboxylic acid, a formyl group, and a fluorinated aromatic ring, it is expected to be soluble in polar organic solvents. Its solubility in non-polar solvents is predicted to be low. The presence of the carboxylic acid group also means its solubility can be significantly influenced by pH.
Q2: In which common organic solvents is this compound likely to be soluble?
Q3: How does pH affect the solubility of this compound?
A3: As a carboxylic acid, this compound is more soluble in basic aqueous solutions.[1] The addition of a base (e.g., sodium hydroxide, potassium carbonate) will deprotonate the carboxylic acid to form a more polar carboxylate salt, which is significantly more soluble in water. In acidic conditions, it will remain in its less water-soluble protonated form.[1]
Q4: Can heating improve the solubility?
A4: Yes, for many compounds, solubility increases with temperature. For this compound, heating the solvent is a common first step to improve dissolution. For example, related compounds show increased solubility in hot water.[2][4] However, be mindful of the thermal stability of the compound and the boiling point of the chosen solvent.
Solubility Data
Since precise quantitative solubility data for this compound is not widely published, the following table provides a qualitative and predicted solubility profile based on its chemical structure and data from analogous compounds.
| Solvent Name | Solvent Type | Predicted Solubility | Rationale / Notes |
| Dimethylformamide (DMF) | Polar Aprotic | High | Commonly used for reactions with carboxylic acids, such as amide couplings.[3][5] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | A strong polar solvent capable of dissolving a wide range of organic compounds.[6] |
| Ethanol / Methanol | Polar Protic | Moderate to High | Structurally similar compounds are soluble in alcohols.[1][2][4] |
| Tetrahydrofuran (THF) | Polar Aprotic | Moderate | Often used in organic synthesis, but may be less effective than DMF or DMSO. |
| Acetonitrile | Polar Aprotic | Moderate | A common solvent for a variety of organic reactions. |
| Dichloromethane (DCM) | Polar Aprotic | Low to Moderate | May require co-solvents or heating for sufficient solubility. |
| Water (neutral) | Polar Protic | Low | Solubility is expected to be limited but may increase with heating.[2][4] |
| Water (basic, e.g., aq. NaHCO₃) | Polar Protic | High | Forms a soluble carboxylate salt. |
| Hexanes / Toluene | Non-polar | Very Low | "Like dissolves like" principle suggests poor solubility.[1] |
Experimental Protocols
Protocol 1: General Procedure for Determining Solubility
This protocol outlines a method to estimate the solubility of this compound in a chosen solvent.
Materials:
-
This compound
-
Selected solvent
-
Vials with screw caps
-
Analytical balance
-
Magnetic stirrer and stir bar
-
Vortex mixer
-
Temperature-controlled bath (optional)
Procedure:
-
Add a pre-weighed amount of this compound (e.g., 10 mg) to a vial.
-
Add a specific volume of the solvent (e.g., 1 mL) to the vial.
-
Cap the vial and vortex for 1-2 minutes.
-
Place the vial on a magnetic stirrer and stir vigorously for 30 minutes at a constant temperature.
-
Visually inspect the solution. If the solid has completely dissolved, the solubility is at least 10 mg/mL.
-
If the solid is fully dissolved, add another pre-weighed amount of the acid (e.g., another 10 mg) and repeat steps 3-5 until a saturated solution (where solid material remains undissolved) is obtained.
-
If the initial amount of solid does not dissolve, add more solvent in known increments (e.g., 0.5 mL) and repeat the stirring process until the solid fully dissolves.
-
Calculate the final solubility in mg/mL or mol/L.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Compound does not dissolve in the chosen solvent. | 1. Incorrect solvent choice (polarity mismatch).2. Insufficient solvent volume.3. Low temperature. | 1. Switch to a more polar solvent (e.g., from DCM to DMF).2. Gradually add more solvent until the compound dissolves.3. Gently heat the mixture while stirring. Be careful not to exceed the boiling point of the solvent. |
| Precipitation occurs during the reaction. | 1. Change in temperature (cooling).2. Change in solvent composition (e.g., addition of a less polar co-reactant).3. Product of the reaction is insoluble. | 1. Maintain a constant reaction temperature using a water or oil bath.2. Use a co-solvent to maintain solubility throughout the reaction.3. If the product is precipitating, this may be beneficial for purification. If not, a different solvent system may be required. |
| Reaction is slow or incomplete. | Poor solubility of the starting material is limiting the reaction rate. | 1. Ensure the compound is fully dissolved before adding other reagents.2. Consider using a solvent in which the compound has higher solubility, such as DMF or DMSO.3. Increase the reaction temperature if the reaction conditions allow. |
| Difficulty dissolving the compound for aqueous reactions. | The carboxylic acid is protonated and has low water solubility. | 1. Add a base (e.g., NaHCO₃, K₂CO₃, or NaOH) to the aqueous solution to deprotonate the carboxylic acid, forming a more soluble salt.2. Use a co-solvent system, such as water/ethanol or water/dioxane. |
Visual Troubleshooting Workflow
The following diagram illustrates a decision-making workflow for selecting a solvent and troubleshooting solubility issues.
Caption: Workflow for solvent selection and troubleshooting.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. 4-Fluorobenzoic acid | 456-22-4 [chemicalbook.com]
- 3. 4-Formylbenzoic acid | 619-66-9 [chemicalbook.com]
- 4. fishersci.ie [fishersci.ie]
- 5. 4-Formylbenzoic acid | C8H6O3 | CID 12088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Preventing self-condensation of 4-Fluoro-3-formylbenzoic acid
Technical Support Center: 4-Fluoro-3-formylbenzoic acid
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its use, with a specific focus on preventing unwanted self-condensation reactions.
Frequently Asked Questions (FAQs)
Q1: What is self-condensation in the context of this compound?
A1: Self-condensation is a side reaction where two molecules of this compound react with each other.[1] This typically occurs via an aldol-type condensation mechanism, where the aldehyde group of one molecule is attacked by a nucleophile generated from another.[2][3][4] This process, often catalyzed by acidic or basic conditions, results in the formation of higher molecular weight impurities and a reduction in the yield of the desired product.[2][3]
Q2: What are the common signs that self-condensation is occurring in my reaction?
A2: The primary indicators of self-condensation include:
-
Low Yield: A significant decrease in the yield of your target molecule.[5]
-
Complex Product Mixture: The appearance of unexpected spots on a Thin Layer Chromatography (TLC) plate or multiple peaks in LC-MS or GC-MS analysis, often corresponding to dimers or oligomers.
-
Baseline Broadening in NMR: A complex or "messy" baseline in the ¹H NMR spectrum of the crude product, suggesting the presence of polymeric material.[6]
-
Color Change: The reaction mixture may darken or change color unexpectedly, indicating the formation of conjugated side products.
Q3: What is the most effective strategy to prevent self-condensation?
A3: The most robust and widely used strategy is the use of a protecting group for the aldehyde functionality.[7][8][9] By converting the highly reactive aldehyde into a stable acetal (for example, a 1,3-dioxolane), it can no longer participate in condensation reactions.[10][11] The protection can be reversed later in the synthetic sequence to regenerate the aldehyde once the risk of self-condensation has passed.
Q4: Are there methods to avoid self-condensation without using protecting groups?
A4: Yes, while less foolproof than protection, you can often minimize self-condensation by carefully controlling reaction conditions.[5] Key strategies include:
-
Temperature Control: Running the reaction at lower temperatures can significantly slow the rate of the self-condensation side reaction.
-
pH Management: Avoid strongly basic or acidic conditions that can catalyze the condensation. Using mild, non-nucleophilic bases or running reactions at or near neutral pH is advisable.
-
Slow Addition: Adding reagents slowly to the solution of this compound can help maintain a low concentration of reactive species, disfavoring the bimolecular self-condensation reaction.
-
Concentration: Running the reaction at a lower concentration can also reduce the frequency of intermolecular collisions that lead to self-condensation.
Troubleshooting Guide
This guide provides solutions to common problems encountered when using this compound.
| Symptom Observed | Probable Cause | Recommended Solution |
| Low Yield of Desired Product (<50%) | Self-Condensation: The aldehyde group is reacting with itself, consuming the starting material. | 1. Protect the aldehyde group as an acetal before proceeding with the next synthetic step. (See Protocol 1).2. Lower the reaction temperature by 10-20 °C.[5]3. Use a less concentrated solution (e.g., decrease from 1.0 M to 0.1 M). |
| Multiple Unidentified Spots on TLC | Side Reactions: In addition to self-condensation, other side reactions may be occurring due to harsh conditions.[12] | 1. Monitor the reaction more frequently (e.g., every 15-30 minutes) to identify the optimal reaction time and prevent the formation of byproducts from over-reaction.[5]2. Ensure all reagents and solvents are pure and anhydrous, as impurities can catalyze side reactions.[5] |
| Reaction Mixture Turns Dark Brown/Black | Decomposition/Polymerization: Strong acids, bases, or high temperatures are causing decomposition or polymerization of the starting material or product.[6] | 1. Switch to milder reaction conditions (e.g., use an organic base like triethylamine instead of NaOH).2. If heating is required, reduce the temperature and shorten the reaction time.3. Ensure the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) if oxidative decomposition is suspected. |
| Product is an Inseparable Oily Mixture | Presence of Oligomers: The desired product is contaminated with oily, higher molecular weight self-condensation products.[6] | 1. Implement an aldehyde protection strategy (See Protocol 1).2. Optimize purification: Attempt to precipitate the desired product by adding a non-polar solvent (e.g., hexane) to a solution of the crude material in a polar solvent (e.g., ethyl acetate). |
Experimental Protocols
Protocol 1: Protection of the Aldehyde Group as a Cyclic Acetal
This protocol describes a standard procedure for protecting the formyl group of this compound using ethylene glycol to form a 1,3-dioxolane.
Materials:
-
This compound (1 equivalent)
-
Ethylene glycol (1.2 - 1.5 equivalents)
-
p-Toluenesulfonic acid (p-TsOH) (0.01 - 0.05 equivalents, catalytic)
-
Toluene (solvent)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dean-Stark apparatus or molecular sieves
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and condenser, add this compound (1 eq.) and toluene.
-
Add ethylene glycol (1.2 eq.) and a catalytic amount of p-TsOH (0.02 eq.).
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction proceeds.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous NaHCO₃ solution to neutralize the acid catalyst.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the protected product, which can typically be used in the next step without further purification.
Visualizations
Troubleshooting Workflow
The following diagram outlines the logical steps to diagnose and solve issues related to the self-condensation of this compound.
Caption: A decision-making workflow for troubleshooting self-condensation.
Self-Condensation Pathway
This diagram illustrates the simplified chemical pathway of an aldol-type self-condensation reaction between two molecules of this compound.
Caption: Simplified reaction path for self-condensation.
References
- 1. Self-condensation - Wikipedia [en.wikipedia.org]
- 2. Aldol condensation - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Khan Academy [khanacademy.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Video: Protecting Groups for Aldehydes and Ketones: Introduction [jove.com]
- 9. 2.6 Protecting Groups in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 10. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 11. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones [jove.com]
- 12. content.e-bookshelf.de [content.e-bookshelf.de]
Technical Support Center: Recrystallization of 4-Fluoro-3-formylbenzoic Acid Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the recrystallization of 4-Fluoro-3-formylbenzoic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: A mixed solvent system of ethanol and water is generally the most effective for recrystallizing this compound. This compound has moderate polarity due to the presence of a carboxylic acid, a formyl group, and a fluorine atom.[1] Ethanol is a good "soluble solvent" where the compound dissolves well at higher temperatures, while water acts as an "insoluble solvent" or "anti-solvent" to induce crystallization upon cooling.[2] The ideal ratio of ethanol to water will need to be determined empirically but starting with dissolving the compound in a minimal amount of hot ethanol and then adding hot water dropwise until turbidity is observed is a good starting point.
Q2: What is the expected melting point of pure this compound?
A2: The reported melting point of this compound is 152°C.[3][4] A sharp melting point range close to this temperature is a good indicator of high purity.
Q3: My compound "oils out" instead of forming crystals. What should I do?
A3: "Oiling out," where the compound separates as a liquid instead of a solid, can occur if the solution is cooled too quickly or if the boiling point of the solvent is too low. To remedy this, try reheating the solution to redissolve the oil and then allow it to cool more slowly. You can also add a small amount of the more soluble solvent (ethanol in an ethanol/water system) to the hot solution before cooling.[1]
Q4: No crystals are forming, even after the solution has cooled. What are the next steps?
A4: If no crystals form, the solution may be too dilute. You can try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of the pure compound.[5][6] If these methods don't work, you may need to evaporate some of the solvent to increase the concentration and then try cooling again.[6]
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound and its derivatives.
dot
Caption: Troubleshooting workflow for recrystallization.
| Issue | Potential Cause | Recommended Solution |
| Poor Crystal Yield | - Too much solvent was used. - The solution was not cooled to a low enough temperature. - Premature crystallization during hot filtration. | - Evaporate some of the solvent and re-cool. - Cool the flask in an ice bath after it has reached room temperature. - Ensure the filtration apparatus is pre-heated and use a stemless funnel. |
| Colored Crystals | - Colored impurities are co-precipitating with the product. | - Add a small amount of activated charcoal to the hot solution before filtration. Be aware that using too much charcoal can reduce your yield. |
| Crystals are very fine or powder-like | - The solution cooled too quickly. | - Re-dissolve the crystals in hot solvent and allow the solution to cool more slowly. Insulating the flask can help. |
| Difficulty Filtering | - Crystals are too fine and are clogging the filter paper. | - Use a different grade of filter paper or a Büchner funnel with a proper seal. Consider allowing the crystals to grow larger through slower cooling. |
Data Presentation
The following table provides estimated solubility data for compounds structurally similar to this compound to guide solvent selection. The data for benzoic acid in ethanol/water mixtures suggests that as the concentration of the "soluble" solvent (ethanol) increases, the solubility at a given temperature also increases.
| Solvent System (Ethanol:Water) | Temperature (°C) | Approximate Solubility of Benzoic Acid (g/100mL) |
| 100:0 (Pure Ethanol) | 25 | ~25 |
| 100:0 (Pure Ethanol) | 78 | Very High |
| 50:50 | 30 | ~5 |
| 50:50 | 80 | ~30 |
| 20:80 | 25 | ~0.5 |
| 20:80 | 90 | ~5 |
| 0:100 (Pure Water) | 25 | 0.34 |
| 0:100 (Pure Water) | 100 | 5.9 |
Note: This data is based on benzoic acid and should be used as a guide. Actual solubility of this compound derivatives may vary.
Experimental Protocols
Protocol for Recrystallization of this compound using a Mixed Solvent System (Ethanol/Water)
Materials:
-
Crude this compound
-
95% Ethanol
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Büchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
Procedure:
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask with a stir bar.
-
Add the minimum amount of hot 95% ethanol to dissolve the solid completely with gentle heating and stirring.
-
-
Addition of Anti-solvent:
-
While the ethanol solution is still hot, add hot deionized water dropwise until the solution becomes faintly cloudy (turbid). This indicates that the solution is saturated.
-
-
Clarification:
-
Add a few more drops of hot ethanol until the solution becomes clear again.
-
-
Cooling and Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask with a watch glass to prevent solvent evaporation.
-
Once the flask has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize crystal formation.
-
-
Collection of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol/water mixture (in the same ratio as the crystallization solvent).
-
-
Drying:
-
Allow the crystals to dry on the filter paper with the vacuum on for a few minutes.
-
Transfer the crystals to a watch glass and allow them to air dry completely. The purity can be assessed by taking a melting point.
-
dot
Caption: Experimental workflow for mixed-solvent recrystallization.
References
- 1. researchgate.net [researchgate.net]
- 2. 4-Fluoro-3-formyl-benzoic acid, 97%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. researchgate.net [researchgate.net]
- 4. US6811832B2 - Ortho substituted benzaldehydes, preparation thereof and use thereof - Google Patents [patents.google.com]
- 5. scribd.com [scribd.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Managing chemoselectivity issues with 4-Fluoro-3-formylbenzoic acid
Welcome to the technical support center for 4-Fluoro-3-formylbenzoic acid. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common chemoselectivity challenges encountered during the use of this bifunctional molecule. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemoselectivity challenges when working with this compound?
A1: The main challenge lies in the selective reaction of either the aldehyde or the carboxylic acid group while the other remains unreacted. Due to their distinct reactivities, reaction conditions must be carefully chosen to target one functional group over the other. For instance, nucleophilic addition to the aldehyde may compete with reactions at the carboxylic acid, and vice versa.
Q2: How can I selectively protect the aldehyde group?
A2: The aldehyde group can be selectively protected as an acetal, which is stable under basic and nucleophilic conditions.[1] A common method is the reaction with a diol, such as ethylene glycol or 1,3-propanediol, in the presence of an acid catalyst.[2] This protection strategy allows for subsequent reactions to be carried out on the carboxylic acid group. The acetal can be easily removed later by treatment with aqueous acid.[1][3]
Q3: What are the recommended conditions for the chemoselective amidation of the carboxylic acid group?
A3: For the chemoselective amidation of the carboxylic acid in the presence of the aldehyde, modern peptide coupling reagents are highly effective. Reagents such as BOP, PyBOP, HATU, and HBTU can activate the carboxylic acid for reaction with an amine under mild conditions, generally without affecting the aldehyde group.[4][5] The choice of solvent and base is also crucial and should be optimized for the specific substrates being used.
Q4: Can the aldehyde group be selectively reduced to an alcohol without affecting the carboxylic acid?
A4: Yes, the aldehyde can be selectively reduced. Sodium borohydride (NaBH₄) is a mild reducing agent that will typically reduce aldehydes to primary alcohols without reacting with the less reactive carboxylic acid.[6] For enhanced selectivity, specialized reagents like Sodium Tris(1,1,1,3,3,3-hexafluoroisopropoxy)borohydride have been developed for the chemoselective reduction of aldehydes in the presence of other reducible functional groups.[7]
Q5: Is it possible to perform a Wittig reaction on the aldehyde group in the presence of the carboxylic acid?
A5: A Wittig reaction can be performed on the aldehyde, but the acidic proton of the carboxylic acid can react with the Wittig ylide, which is basic.[8] To avoid this, it is advisable to first protect the carboxylic acid, for example, as an ester. Alternatively, using carefully controlled conditions with a non-nucleophilic base to generate the ylide may allow for a successful Wittig reaction, but this approach may require optimization.
Troubleshooting Guides
Issue 1: Low yield during amidation of the carboxylic acid.
-
Question: I am attempting to form an amide from the carboxylic acid of this compound, but I am getting a low yield of my desired product. What could be the issue?
-
Answer: Low yields in amidation reactions can stem from several factors. Here is a troubleshooting guide:
-
Inadequate Activation of the Carboxylic Acid: Ensure your coupling reagent is fresh and used in the correct stoichiometric amount. Older or improperly stored coupling reagents can be less effective. Consider switching to a more powerful coupling reagent if necessary.[4][5]
-
Side Reactions with the Aldehyde: While many coupling reagents are selective, harsh conditions or prolonged reaction times can lead to side reactions with the aldehyde. Monitor the reaction closely and try to use milder conditions.
-
Base Selection: The choice of base is critical. A non-nucleophilic base, such as diisopropylethylamine (DIPEA), is often preferred to minimize side reactions. Ensure the base is anhydrous, as water can hydrolyze the activated carboxylic acid intermediate.
-
Solvent Choice: The reaction should be carried out in an anhydrous aprotic solvent like DMF or DCM to ensure the stability of the activated species.
Experimental Protocol: Chemoselective Amidation using HATU
Parameter Condition Starting Material This compound (1.0 eq) Amine Primary or Secondary Amine (1.1 eq) Coupling Reagent HATU (1.1 eq) Base DIPEA (2.0 eq) Solvent Anhydrous DMF Temperature 0 °C to Room Temperature Reaction Time 2-12 hours (monitor by TLC/LC-MS) Procedure:
-
Dissolve this compound and the amine in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA to the reaction mixture.
-
Add HATU portion-wise and stir the reaction at room temperature.
-
Monitor the reaction progress. Upon completion, perform a standard aqueous workup and purify the product by column chromatography.
-
Issue 2: Unwanted reduction of the carboxylic acid during the reduction of the aldehyde.
-
Question: I am trying to reduce the aldehyde of this compound to an alcohol, but I am also observing the reduction of the carboxylic acid. How can I improve the selectivity?
-
Answer: The over-reduction of the carboxylic acid is likely due to the use of a reducing agent that is too strong or harsh reaction conditions. To improve selectivity, consider the following:
-
Choice of Reducing Agent: Use a milder reducing agent that is known to be selective for aldehydes over carboxylic acids. Sodium borohydride (NaBH₄) is a good first choice.[6] If selectivity is still an issue, consider more specialized reagents.
-
Reaction Temperature: Perform the reduction at a lower temperature (e.g., 0 °C or -78 °C) to enhance the selectivity.
-
Stoichiometry of the Reducing Agent: Use a controlled amount of the reducing agent (e.g., 1.0-1.2 equivalents) to minimize the reduction of the less reactive carboxylic acid.
Experimental Protocol: Selective Aldehyde Reduction using NaBH₄
Parameter Condition Starting Material This compound (1.0 eq) Reducing Agent Sodium Borohydride (NaBH₄) (1.1 eq) Solvent Methanol or Ethanol Temperature 0 °C Reaction Time 30-60 minutes (monitor by TLC) Procedure:
-
Dissolve this compound in methanol and cool the solution to 0 °C.
-
Slowly add NaBH₄ portion-wise.
-
Stir the reaction at 0 °C and monitor its progress.
-
Upon completion, quench the reaction with a weak acid (e.g., saturated ammonium chloride solution).
-
Perform a standard aqueous workup and purify the product.
-
Issue 3: Difficulty in performing a reaction on the carboxylic acid due to interference from the aldehyde.
-
Question: I want to perform a reaction on the carboxylic acid, but the aldehyde group is interfering. What is the best strategy to overcome this?
-
Answer: When the aldehyde group interferes with a desired reaction at the carboxylic acid, a protection-deprotection strategy is the most reliable approach.
Experimental Protocol: Acetal Protection of the Aldehyde
Parameter Condition Starting Material This compound (1.0 eq) Protecting Group Ethylene Glycol (1.5 eq) Catalyst p-Toluenesulfonic acid (p-TSA) (catalytic amount) Solvent Toluene Reaction Setup Dean-Stark apparatus to remove water Temperature Reflux Reaction Time 2-4 hours Procedure for Protection:
-
Combine this compound, ethylene glycol, and a catalytic amount of p-TSA in toluene.
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.
-
Once the reaction is complete, cool the mixture and wash with a saturated sodium bicarbonate solution to remove the acid catalyst.
-
Isolate the protected product.
Subsequent Reaction and Deprotection:
-
Perform the desired reaction on the carboxylic acid of the acetal-protected intermediate.
-
After the reaction is complete, deprotect the aldehyde by stirring the compound in a mixture of THF and aqueous HCl (e.g., 1M HCl) at room temperature.[3]
-
Monitor the deprotection by TLC. Once complete, neutralize the acid and isolate the final product.
-
References
- 1. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 2. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. hepatochem.com [hepatochem.com]
- 5. peptide.com [peptide.com]
- 6. youtube.com [youtube.com]
- 7. Chemoselective Reduction of Aldehydes | TCI AMERICA [tcichemicals.com]
- 8. Wittig Reaction [organic-chemistry.org]
Technical Support Center: A Troubleshooting Guide for Suzuki Coupling with Fluorinated Benzoic Acids
This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of Suzuki coupling reactions involving fluorinated benzoic acids. The following questions and answers address common challenges and provide actionable solutions to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: I am observing very low to no yield in my Suzuki coupling reaction with a fluorinated benzoic acid. What are the primary factors I should investigate?
Low or nonexistent yields in Suzuki coupling with fluorinated benzoic acids can often be attributed to several critical factors, primarily related to catalyst activity and reaction conditions.
-
Catalyst System: The choice of both the palladium precursor and the ligand is crucial. For challenging substrates like fluorinated benzoic acids, especially those with ortho-substituents that create steric hindrance, standard catalysts may be insufficient.[1]
-
Palladium Source: Ensure your palladium source, such as Pd(OAc)₂, has not decomposed.[1] Using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ can sometimes be beneficial to bypass a potentially problematic in-situ reduction of a Pd(II) source.[1][2]
-
Ligand Choice: Bulky, electron-rich phosphine ligands are often necessary to facilitate the oxidative addition step, which can be sluggish with electron-deficient or sterically hindered aryl halides.[1] Consider using Buchwald ligands such as SPhos or XPhos, or other trialkylphosphines like P(t-Bu)₃.[2]
-
-
Base Selection: The strength and solubility of the base are critical for the transmetalation step, where the organoboron species is activated.[3] For fluorinated benzoic acids, a stronger base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often more effective than weaker bases like sodium carbonate (Na₂CO₃).[2][3]
-
Reaction Conditions: Temperature and solvent play a significant role. Insufficient temperature can lead to a sluggish reaction, while excessively high temperatures can cause degradation of reactants or catalysts.[1] The solvent must be appropriate for solubilizing all reaction components and should be thoroughly degassed to prevent catalyst oxidation.[1][2]
Q2: My fluorinated benzoic acid is undergoing protodeboronation, leading to a reduced yield of the desired product. How can I minimize this side reaction?
Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, especially with electron-deficient or heteroaromatic boronic acids under harsh basic conditions or at elevated temperatures.[1][2][4]
To mitigate protodeboronation:
-
Use Milder Bases: If possible, switch to a milder base like potassium fluoride (KF).[2]
-
Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a pinacol ester (BPin) or a trifluoroborate salt, which are more resistant to protodeboronation.[2]
-
Anhydrous Conditions: For highly sensitive substrates, employing strictly anhydrous conditions can be beneficial.[2]
-
Lower Reaction Temperature: Operate at the lowest temperature that allows for a reasonable reaction rate to minimize the rate of decomposition.[2]
Q3: I am observing significant homocoupling of my boronic acid. What causes this and how can it be prevented?
Homocoupling of the boronic acid to form a biaryl byproduct is often caused by the presence of oxygen, which can interfere with the catalytic cycle.[1][2]
Strategies to prevent homocoupling include:
-
Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture before adding the catalyst. This can be achieved by bubbling an inert gas like argon or nitrogen through the solvent or by using freeze-pump-thaw cycles.[2]
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can help bypass the reduction step of a Pd(II) precatalyst, which can sometimes contribute to homocoupling.[1][2]
-
Control Stoichiometry: Using a slight excess of the aryl halide partner can sometimes suppress the homocoupling of the boronic acid.[2]
Q4: The carboxylic acid group on my fluorinated benzoic acid seems to be interfering with the reaction. How can I address this?
The carboxylic acid moiety can indeed present challenges. It can coordinate to the palladium center, potentially inhibiting the catalyst.[2] Additionally, under basic conditions, the carboxylate anion is formed, which can affect the electronic properties of the substrate and its solubility.
To address these issues:
-
Protecting Group Strategy: Consider protecting the carboxylic acid as an ester. However, be mindful that some basic conditions can lead to ester hydrolysis.[2]
-
Careful Base Selection: The choice of base is critical. Stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often preferred. The impact of different bases on yield can be significant.
Data Presentation: Comparison of Bases for Suzuki Coupling
The selection of a suitable base is crucial for a successful Suzuki coupling reaction. The following table summarizes the performance of various bases in a generic Suzuki-Miyaura coupling of 4-bromotoluene with phenylboronic acid, which can serve as a starting point for optimization.
| Base | Solvent System | Temperature (°C) | Time (h) | Yield (%) |
| Na₂CO₃ | Toluene/H₂O | 90-100 | 12-16 | 85 |
| K₂CO₃ | Toluene/H₂O | 90-100 | 12-16 | 92 |
| K₃PO₄ | Toluene/H₂O | 90-100 | 12-16 | 95 |
| Cs₂CO₃ | Dioxane/H₂O | 80-100 | 12-16 | >95 |
| KF | Toluene | 90-100 | 12-16 | 78 |
Data compiled from multiple sources for illustrative purposes. Yields are highly substrate and condition dependent.[3]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Fluorinated Benzoic Acid
This protocol is a general starting point and should be optimized for specific substrates.
Materials:
-
Fluorinated aryl halide (e.g., a brominated or iodinated fluorobenzoic acid) (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂ or a pre-catalyst, 1-5 mol%)
-
Phosphine ligand (e.g., SPhos, RuPhos, 2-10 mol%)[1]
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)[1]
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, or THF with a small amount of water)[1]
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the fluorinated benzoic acid derivative, the arylboronic acid, and the base.
-
Catalyst and Ligand Addition: Add the palladium precursor and the ligand to the flask under a positive flow of inert gas.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction Execution: With vigorous stirring, heat the reaction mixture to the desired temperature (e.g., 80–110 °C).[1]
-
Monitoring: Monitor the reaction progress by a suitable technique such as TLC, GC-MS, or LC-MS.
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Mandatory Visualizations
Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing low yields in Suzuki reactions.
References
Technical Support Center: Amide Coupling of Ortho-Formylbenzoic Acids
Welcome to the technical support center for the amide coupling of ortho-formylbenzoic acids. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during this specific chemical transformation. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing your experimental outcomes.
Troubleshooting Guide
This guide addresses specific issues that may arise during the amide coupling of ortho-formylbenzoic acids.
Problem 1: Low or No Yield of the Desired Amide Product
Possible Cause 1: Side Reactions Involving the Aldehyde Group
The primary challenge in the amide coupling of ortho-formylbenzoic acids is the presence of the reactive aldehyde group. This group can react with the amine coupling partner to form an imine, consuming the starting materials and reducing the yield of the desired amide.
Solution: Protection of the Aldehyde Group
To prevent imine formation, it is highly recommended to protect the aldehyde group as an acetal, most commonly a dimethyl acetal, prior to the amide coupling reaction. This strategy involves a two-step process: protection of the aldehyde, followed by the amide coupling, and then deprotection of the acetal to regenerate the aldehyde.
Problem 2: Difficulty with Aldehyde Protection or Deprotection
Possible Cause 2.1: Incomplete Acetal Formation
The equilibrium for acetal formation may not be driven to completion.
Solution 2.1: Use of a Dehydrating Agent
Employ a dehydrating agent such as trimethyl orthoformate, which reacts with the water generated during the reaction to drive the equilibrium towards the acetal product.
Possible Cause 2.2: Unwanted Deprotection of Other Protecting Groups
The acidic conditions required for acetal deprotection may cleave other acid-sensitive protecting groups in the molecule.
Solution 2.2: Mild Deprotection Conditions
Utilize mild acidic conditions for deprotection. A common method is acid-catalyzed transacetalization in acetone or hydrolysis in wet organic solvents with a catalytic amount of a mild acid.
Problem 3: Formation of Intramolecular Side Products
Possible Cause 3: Intramolecular Cyclization
The close proximity of the formyl and newly formed amide groups can facilitate intramolecular cyclization, leading to the formation of heterocyclic byproducts such as phthalides or isoindolinones, especially under certain reaction conditions.[1][2][3][4][5]
Solution 3: Aldehyde Protection and Optimized Coupling Conditions
Protecting the aldehyde group as an acetal before coupling is the most effective way to prevent these intramolecular reactions. Additionally, using mild coupling reagents and conditions can minimize the likelihood of these side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the amide coupling of ortho-formylbenzoic acid?
The most prevalent side reaction is the formation of an imine between the ortho-formyl group and the amine reagent. This reaction competes with the desired amide bond formation and can significantly lower the yield. Another potential issue is the intramolecular cyclization of the resulting 2-formylbenzamide to form heterocyclic structures like isoindolinones.[1][2]
Q2: Is it necessary to protect the aldehyde group before amide coupling?
While not always strictly necessary, protecting the aldehyde group is highly recommended to achieve high yields and avoid the formation of side products, particularly when working with valuable or complex amines. The protection strategy simplifies purification and generally leads to a more robust and reproducible reaction.
Q3: What are the recommended conditions for protecting the aldehyde group as a dimethyl acetal?
A common and effective method is to react the ortho-formylbenzoic acid with trimethyl orthoformate in methanol with a catalytic amount of a Brønsted or Lewis acid. The reaction is typically performed at room temperature or with gentle heating.
Q4: How can the dimethyl acetal be deprotected after the amide coupling?
Deprotection can be achieved by treating the N-substituted-2-(dimethoxymethyl)benzamide with aqueous acid. Mild conditions, such as stirring in a mixture of acetone and dilute hydrochloric acid, are often sufficient to regenerate the aldehyde without affecting the amide bond.
Q5: Which amide coupling reagents are most effective for this reaction?
For the coupling of the protected 2-(dimethoxymethyl)benzoic acid, standard coupling reagents are generally effective. For sterically hindered substrates, uronium-based reagents like HATU are often superior to carbodiimides like EDC in terms of reaction speed and efficiency.[6]
Q6: Can I perform the amide coupling without protecting the aldehyde?
Yes, it is possible, but it is likely to result in lower yields and a more complex mixture of products. If this route is chosen, it is crucial to carefully select the coupling conditions and be prepared for a more challenging purification process. Using a highly reactive amine and a fast-acting coupling reagent might favor the amide formation over the imine formation to some extent.
Data Presentation
The following table summarizes the yield of amide coupling for a related substrate, 2-fluoro-5-formylbenzoic acid, with different amines and coupling reagents. This data can serve as a useful reference for selecting initial reaction conditions.[7]
| Amine | Coupling Reagent/Additive | Base | Solvent | Time (h) | Temp. (°C) | Yield (%) |
| 2,6-Dimethylbenzylamine | HATU | DIEA | DMF | 12 | RT | >95 |
| Substituted Anilines | EDC, HOBt | DIEA | DMF | 24 | RT | 60-85 |
| Benzylamines | HATU | DIEA | DMF | 12 | RT | 70-95 |
Experimental Protocols
Protocol 1: Protection of ortho-Formylbenzoic Acid as a Dimethyl Acetal
Materials:
-
ortho-Formylbenzoic acid
-
Methanol (anhydrous)
-
Trimethyl orthoformate
-
p-Toluenesulfonic acid (catalytic amount)
-
Sodium bicarbonate
-
Dichloromethane
-
Brine
Procedure:
-
Dissolve ortho-formylbenzoic acid in anhydrous methanol.
-
Add trimethyl orthoformate (2-3 equivalents).
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Stir the mixture at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by adding solid sodium bicarbonate and stir for 15 minutes.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain 2-(dimethoxymethyl)benzoic acid.
Protocol 2: HATU-Mediated Amide Coupling of 2-(Dimethoxymethyl)benzoic Acid
Materials:
-
2-(Dimethoxymethyl)benzoic acid
-
Amine (1.0 - 1.2 equivalents)
-
HATU (1.1 - 1.5 equivalents)[8]
-
N,N-Diisopropylethylamine (DIEA) (2.0 - 3.0 equivalents)[7]
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Dissolve 2-(dimethoxymethyl)benzoic acid (1 equivalent) in anhydrous DMF.[7]
-
Add the amine (1.0 - 1.2 equivalents) to the solution.[7]
-
Add DIEA (2.0 - 3.0 equivalents) to the reaction mixture.[7]
-
Add HATU (1.1 - 1.5 equivalents) portion-wise while stirring.[7]
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.[7]
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.[7]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Deprotection of the Dimethyl Acetal
Materials:
-
N-substituted-2-(dimethoxymethyl)benzamide
-
Acetone
-
1M Hydrochloric acid
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
Dissolve the N-substituted-2-(dimethoxymethyl)benzamide in acetone.
-
Add 1M hydrochloric acid dropwise while stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Neutralize the reaction mixture with saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the final N-substituted-2-formylbenzamide.
Visualizations
Caption: Recommended workflow for the amide coupling of ortho-formylbenzoic acid.
Caption: Troubleshooting flowchart for low-yielding amide coupling reactions.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. Phthalide synthesis [organic-chemistry.org]
- 4. Isoindolinone synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
Technical Support Center: HPLC Method Development for 4-Fluoro-3-formylbenzoic Acid Reaction Monitoring
This guide provides researchers, scientists, and drug development professionals with detailed protocols, frequently asked questions (FAQs), and troubleshooting advice for developing a robust High-Performance Liquid Chromatography (HPLC) method to monitor reactions involving 4-Fluoro-3-formylbenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the best type of HPLC column to start with for analyzing this compound?
A1: For a compound like this compound, which contains both a carboxylic acid and an aldehyde group on a benzene ring, a reversed-phase (RP) C18 column is the recommended starting point. These columns separate compounds based on hydrophobicity and are versatile for a wide range of aromatic molecules.
Q2: Why is a pH modifier or buffer necessary in the mobile phase?
A2: A pH modifier is crucial because this compound is an ionizable compound. The pH of the mobile phase controls the ionization state of the carboxylic acid group, which significantly impacts its retention time and peak shape.[1][2][3] To ensure consistent retention and prevent poor peak shapes like tailing, it's essential to use a buffer or acid modifier to maintain a stable pH, ideally at least 2 pH units away from the analyte's pKa.[1]
Q3: What is a good starting gradient for method development?
A3: A good initial "scouting gradient" for method development typically involves a broad range of organic solvent concentration over a reasonable time frame.[4] For example, you could start with a linear gradient from 5% to 95% acetonitrile in water (both containing an acid modifier like 0.1% formic acid) over 15-20 minutes.[4] This helps to elute all components of the reaction mixture and provides a baseline for further optimization.[4]
Q4: Which organic solvent is better, acetonitrile or methanol?
A4: Both acetonitrile and methanol are common organic solvents used in reversed-phase HPLC.[5] Acetonitrile generally offers lower viscosity (leading to lower backpressure) and better UV transparency at lower wavelengths. It is often the first choice. However, methanol can offer different selectivity, which might be advantageous for resolving closely eluting peaks. It is worth evaluating both during method development.
Q5: What detection wavelength should I use?
A5: Aromatic compounds like this compound typically exhibit strong UV absorbance. A good starting point is to use a diode array detector (DAD) or a UV detector set to 254 nm. For optimal sensitivity, it is best to determine the wavelength of maximum absorbance (λ-max) by running a UV spectrum of the analyte.
Experimental Protocol: HPLC Method Development Workflow
This protocol outlines the steps for developing a reversed-phase HPLC method for monitoring a reaction involving this compound.
1. Analyte and System Preparation:
-
Standard Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or a mixture of acetonitrile and water. Prepare working standards by diluting the stock solution.
-
Reaction Sample Preparation: Dilute a sample of the reaction mixture in the mobile phase to an appropriate concentration. Filter the sample through a 0.22 or 0.45 µm syringe filter to remove particulates that could block the column frit.[6]
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Formic Acid or 0.1% TFA in HPLC-grade acetonitrile.
-
Degas both mobile phases prior to use.
-
2. Initial "Scouting Gradient" Run:
-
This initial run aims to identify the retention times of the starting material, intermediates, and final product.
-
Use the parameters outlined in the table below as a starting point.
3. Method Optimization:
-
Adjusting the Gradient: Based on the scouting run, if peaks are clustered together, you can "stretch out" that portion of the gradient to improve resolution.[7] This is achieved by making the gradient slope shallower in the region where the target analytes elute.[7]
-
Optimizing pH: If peak shape is poor (e.g., tailing), adjusting the mobile phase pH can help.[8] For carboxylic acids, lowering the pH (e.g., using 0.1% TFA, pH ~2) ensures the carboxyl group is fully protonated, which generally improves peak shape and retention.[1]
-
Flow Rate and Temperature: Adjusting the flow rate and column temperature can also influence resolution and analysis time. Increasing temperature can decrease viscosity and improve peak efficiency, but may also alter selectivity.
4. Method Validation (Abbreviated):
-
Once an optimized method is established, confirm its suitability by checking for:
-
Specificity: Ensure the peaks of interest are well-resolved from other reaction components.
-
Linearity: Inject a series of standards at different concentrations to confirm a linear relationship between peak area and concentration.
-
Precision: Perform multiple injections of the same sample to ensure reproducible retention times and peak areas.
-
Data Presentation: Recommended Starting HPLC Parameters
| Parameter | Recommended Starting Condition | Notes |
| Column | C18, 150 mm x 4.6 mm, 5 µm | A standard dimension C18 column is a robust starting point. |
| Mobile Phase A | 0.1% Formic Acid in Water | A common volatile modifier suitable for LC-MS.[9] |
| Mobile Phase B | 0.1% Acetonitrile | Acetonitrile is a common organic solvent for reversed-phase HPLC.[5] |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |
| Injection Volume | 5 - 10 µL | Keep the injection volume small to avoid peak distortion. |
| Column Temperature | 30 °C | Maintaining a constant temperature improves reproducibility. |
| Detector | UV/DAD at 254 nm | Scan for λ-max for improved sensitivity. |
| Scouting Gradient | 5% B to 95% B over 15 min | A wide gradient to ensure all components elute.[4] |
| Re-equilibration | 5 minutes at initial conditions | Ensures the column is ready for the next injection.[4] |
Troubleshooting Guide
Q: My peaks are tailing. How can I fix this? A: Peak tailing for acidic compounds like this compound is often caused by unwanted interactions with residual silanol groups on the silica-based column packing.
-
Solution: Lower the pH of the mobile phase. Using a stronger acid like 0.1% TFA (Trifluoroacetic Acid) instead of formic acid will more effectively protonate the carboxylic acid and minimize silanol interactions, leading to sharper, more symmetrical peaks.[8]
Q: I'm seeing split peaks. What is the cause? A: Split peaks can indicate a few problems:
-
Clogged Column Frit: The inlet frit of the column may be partially blocked by particulate matter from the sample.[6] Try back-flushing the column (if the manufacturer allows) or replacing the frit.[6]
-
Column Void: A void or channel may have formed at the head of the column.[10] This often requires replacing the column.
-
Sample Solvent Effect: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion.[10] Try to dissolve the sample in the initial mobile phase if possible.
Q: My retention times are shifting between runs. Why? A: Shifting retention times are a sign of an unstable system.
-
Solution: Ensure your mobile phase is well-mixed and degassed. Check for leaks in the pump and connections. Most importantly, allow for sufficient column re-equilibration time between gradient runs; a common recommendation is 10 column volumes.[4] Also, verify that the mobile phase pH is stable, as small pH variations can cause significant retention shifts for ionizable compounds.
Q: I can't separate my product from a closely related impurity. What should I do? A: Improving the resolution between two co-eluting peaks requires optimizing the separation selectivity.
-
Solution 1: Adjust the gradient slope. Make the gradient shallower (i.e., increase the organic solvent percentage more slowly) around the time your peaks of interest elute.[7] This gives them more time to interact with the stationary phase and separate.
-
Solution 2: Change the organic modifier. Switching from acetonitrile to methanol (or vice-versa) can alter the selectivity and may resolve the peaks.
-
Solution 3: Modify the mobile phase pH. Changing the pH can alter the ionization and, therefore, the retention of one compound more than the other, potentially leading to separation.[1][3]
Visualization
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. moravek.com [moravek.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. agilent.com [agilent.com]
- 9. mastelf.com [mastelf.com]
- 10. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Validation & Comparative
Purity analysis of 4-Fluoro-3-formylbenzoic acid by HPLC
A Comparative Guide to the Purity Analysis of 4-Fluoro-3-formylbenzoic Acid by High-Performance Liquid Chromatography (HPLC)
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is of paramount importance. This compound is a key building block in the synthesis of various pharmaceutical compounds. Ensuring its purity is critical for the reliability and reproducibility of synthetic processes and the quality of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of the purity of this compound from two hypothetical suppliers and includes a detailed experimental protocol for purity assessment using High-Performance Liquid Chromatography (HPLC).
Comparative Purity Analysis
The purity of this compound from two different suppliers (Supplier A and Supplier B) was evaluated against a certified reference standard. Additionally, a potential isomeric impurity, 3-Fluoro-4-formylbenzoic acid, was analyzed to demonstrate the method's specificity. The results, as determined by the HPLC method detailed below, are summarized in Table 1.
Table 1: Comparative Purity Analysis of this compound and a Related Isomer
| Sample ID | Source | Retention Time (min) | Purity (%) | Impurity 1 (%) (at RRT 0.85) | Impurity 2 (%) (at RRT 1.15) |
| Standard | Certified Reference | 6.24 | >99.9 | - | - |
| FFBA-A | Supplier A | 6.25 | 99.72 | 0.15 | 0.08 |
| FFBA-B | Supplier B | 6.23 | 98.89 | 0.48 | 0.21 |
| IFFBA-1 | Isomeric Impurity | 7.12 | 99.5 (as isomer) | - | - |
RRT = Relative Retention Time
The data indicates that the product from Supplier A exhibits a higher purity (99.72%) compared to the product from Supplier B (98.89%). The primary impurities in both samples were observed at relative retention times of approximately 0.85 and 1.15 with respect to the main peak. The distinct retention time of the isomeric impurity, 3-Fluoro-4-formylbenzoic acid, demonstrates the specificity of the analytical method.
Experimental Protocol: HPLC Purity Determination
A reversed-phase HPLC (RP-HPLC) method was developed and validated for the quantitative purity assessment of this compound.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard analytical HPLC system equipped with a pump, autosampler, column compartment, and a photodiode array (PDA) or UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for the analysis of aromatic carboxylic acids.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 70 30 10 30 70 12 30 70 12.1 70 30 | 15 | 70 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
2. Standard and Sample Preparation:
-
Diluent: A mixture of Acetonitrile and Water (50:50, v/v).
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard into a 20 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Prepare samples from Supplier A and Supplier B, as well as the isomeric impurity, in the same manner as the standard solution.
Alternative Purity Assessment Techniques
While HPLC is the gold standard for purity determination of non-volatile organic compounds, other techniques can provide complementary information:
-
Gas Chromatography (GC): Suitable for volatile impurities. Derivatization of the carboxylic acid group may be necessary.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can be used for quantitative analysis (qNMR) against a certified internal standard.
-
Differential Scanning Calorimetry (DSC): Can be used to determine the purity of highly pure crystalline substances by analyzing the melting endotherm.
The choice of method depends on the expected impurities and the specific requirements of the analysis.
Workflow for HPLC Purity Analysis
The following diagram illustrates the logical workflow of the HPLC purity assessment process.
Caption: Workflow for HPLC Purity Assessment of this compound.
Conclusion
The presented HPLC method is robust and specific for the purity determination of this compound, effectively separating it from potential impurities and structural isomers. The comparative data underscores the importance of sourcing high-purity reagents, as significant variations can exist between suppliers. It is recommended that researchers and drug development professionals implement this or a similarly validated HPLC method to ensure the quality and consistency of their starting materials, thereby enhancing the reliability and success of their research and development endeavors.
Characterization of 4-Fluoro-3-formylbenzoic Acid Derivatives by NMR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 4-Fluoro-3-formylbenzoic acid and its related derivatives. Due to the limited availability of public experimental spectra for this compound, this guide utilizes predicted NMR data for the target molecule and compares it with experimental data from structurally similar compounds. This approach offers valuable insights into the influence of substituent groups on the chemical shifts and coupling constants in these aromatic systems, serving as a practical reference for researchers engaged in the synthesis, characterization, and application of these and similar chemical entities.
Comparative NMR Data Analysis
The following tables summarize the ¹H and ¹³C NMR chemical shift data for this compound (predicted) and its structural analogs (experimental). The data highlights the electronic effects of the fluoro, formyl, and carboxyl substituents on the benzene ring.
Table 1: ¹H NMR Chemical Shift Data (ppm)
| Compound | H-2 | H-5 | H-6 | -CHO | -COOH | Solvent |
| This compound (Predicted) | 8.30 (d) | 7.45 (t) | 8.40 (dd) | 10.4 | ~11-13 | - |
| 4-Formylbenzoic acid[1] | 8.14 (d) | 8.02 (d) | 8.14 (d) | 10.11 | 13.42 | DMSO-d₆ |
| 3-Formylbenzoic acid[1] | 8.36-7.76 (m) | 7.61-7.46 (m) | 8.36-7.76 (m) | - | 13.36 | DMSO-d₆ |
| 4-Fluorobenzoic acid[1] | 8.05-7.97 (m) | 7.70-7.55 (m) | 8.05-7.97 (m) | - | 13.11 | DMSO-d₆ |
Table 2: ¹³C NMR Chemical Shift Data (ppm)
| Compound | C-1 (-COOH) | C-2 | C-3 (-CHO) | C-4 (-F) | C-5 | C-6 | C=O (aldehyde) | Solvent |
| This compound (Predicted) | ~166 | ~132 | ~135 | ~165 (d) | ~118 (d) | ~138 | ~189 | - |
| 4-Formylbenzoic acid[1] | 167.0 | 130.4 | 130.0 | 139.4 | 130.0 | 130.4 | 193.5 | DMSO-d₆ |
| 3-Formylbenzoic acid[1] | 166.5 | 133.8 | 133.4 | 131.1 | 129.3 | 128.4 | - | DMSO-d₆ |
| 4-Fluorobenzoic acid[1] | 172.7 | 133.5 | 132.0 | 140.2 | 132.0 | 133.5 | - | DMSO-d₆ |
(d) denotes a doublet due to C-F coupling.
Experimental Protocols
A general methodology for the acquisition of NMR spectra for benzoic acid derivatives is outlined below.
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical for sample solubility and to avoid interference with the signals of interest.
-
Transfer the resulting solution into a 5 mm NMR tube.
NMR Data Acquisition:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum to obtain single lines for each unique carbon atom (unless coupled to other nuclei like fluorine).
-
Key parameters to consider are the pulse angle (e.g., 45°), relaxation delay, and a significantly larger number of scans compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Integrate the signals in the ¹H NMR spectrum.
-
Workflow and Pathway Diagrams
The following diagrams illustrate the general workflow for the characterization of this compound derivatives and a simplified signaling pathway where such molecules might act as inhibitors.
References
A Comparative Guide to the Reactivity of 4-Fluoro-3-formylbenzoic Acid and 3-Formyl-4-fluorobenzoic Acid
Electronic Effects of Substituents
The reactivity of an aromatic compound is fundamentally governed by the electronic effects of its substituents. Both the formyl (-CHO) and carboxylic acid (-COOH) groups are electron-withdrawing, primarily through a negative inductive effect (-I) and a negative resonance effect (-M). The fluorine atom, a halogen, exhibits a strong -I effect and a weaker, opposing positive resonance effect (+M). The relative positions of these groups in the two isomers lead to different electron density distributions within the aromatic ring, thereby influencing their reactivity.
In 4-Fluoro-3-formylbenzoic acid , the electron-withdrawing formyl and carboxylic acid groups are ortho and meta, respectively, to the fluorine atom. The strong -I effect of the fluorine will influence the acidity of the carboxylic acid and the electrophilicity of the formyl group.
In 3-formyl-4-fluorobenzoic acid , the formyl group is meta to the fluorine, while the carboxylic acid is para. This positioning will significantly impact the potential for nucleophilic aromatic substitution of the fluorine atom, as the electron-withdrawing groups can stabilize the intermediate Meisenheimer complex.
Predicted Reactivity Comparison
Based on the electronic profiles, we can predict the relative reactivity of the functional groups in each isomer.
Reactivity of the Aldehyde Group
The aldehyde group's reactivity is primarily as an electrophile. The electron-withdrawing nature of the other substituents will enhance the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.
-
In This compound , the fluorine atom is ortho to the formyl group. The strong -I effect of fluorine will increase the electrophilicity of the formyl carbon.
-
In 3-formyl-4-fluorobenzoic acid , the fluorine is meta to the formyl group. The inductive effect diminishes with distance, so the activating effect on the aldehyde will be less pronounced compared to its isomer.
Prediction: The aldehyde group in This compound is predicted to be more reactive towards nucleophiles than in 3-formyl-4-fluorobenzoic acid.
Reactivity of the Carboxylic Acid Group
The primary reactions of the carboxylic acid group in this context are deprotonation (acidity) and esterification.
-
Acidity: The acidity is determined by the stability of the conjugate base (carboxylate). Electron-withdrawing groups stabilize the carboxylate anion. In This compound , the fluorine is meta to the carboxylic acid, while in 3-formyl-4-fluorobenzoic acid , it is para. The inductive effect of fluorine will be stronger from the meta position. However, the para-positioned formyl group in the latter can delocalize the negative charge through resonance. Due to the powerful electron-withdrawing nature of both the formyl and fluoro groups, both acids are expected to be relatively strong. The subtle differences in acidity would need experimental verification.
-
Esterification: This reaction is acid-catalyzed and involves nucleophilic attack on the protonated carbonyl carbon. The electronic effects influencing the electrophilicity of the carbonyl carbon are similar to those affecting acidity.
Prediction: Subtle differences in acidity and esterification rates are expected, requiring experimental determination.
Reactivity towards Nucleophilic Aromatic Substitution (SNAr)
The C-F bond in these compounds can potentially undergo nucleophilic aromatic substitution. This reaction is facilitated by electron-withdrawing groups positioned ortho or para to the leaving group (fluorine), as they can stabilize the intermediate Meisenheimer complex through resonance.
-
In This compound , the strongly electron-withdrawing formyl group is ortho to the fluorine, and the carboxylic acid group is meta. The ortho-formyl group can effectively stabilize the negative charge of the Meisenheimer complex.
-
In 3-formyl-4-fluorobenzoic acid , the carboxylic acid group is para to the fluorine, and the formyl group is meta. The para-carboxylic acid group can also stabilize the Meisenheimer complex through resonance.
Prediction: Both isomers are activated towards SNAr. However, the relative rates would depend on the specific nucleophile and reaction conditions. It is generally observed that a nitro group is a stronger activating group than a formyl or carboxyl group. In this case, the relative activating ability of an ortho-formyl versus a para-carboxyl group would need to be determined experimentally.
Physical and Chemical Properties
A summary of available physical and chemical properties is presented below.
| Property | This compound | 3-formyl-4-fluorobenzoic acid |
| CAS Number | 845885-90-7[1] | 193290-80-1 |
| Molecular Formula | C₈H₅FO₃[1][2] | C₈H₅FO₃ |
| Molecular Weight | 168.12 g/mol | 168.12 g/mol |
| Melting Point | 152 °C | Not available |
| Boiling Point | 332.3±27.0 °C at 760 mmHg | 330.6±27.0 °C at 760 mmHg |
| Appearance | Solid | Solid |
Proposed Experimental Protocols for Reactivity Comparison
To empirically determine the relative reactivities, a series of controlled experiments should be conducted.
Comparison of Aldehyde Reactivity: Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group followed by dehydration. The rate of this reaction can be monitored to compare the electrophilicity of the aldehyde groups.
Protocol:
-
Reaction Setup: In separate, identical reaction vessels, dissolve equimolar amounts of this compound and 3-formyl-4-fluorobenzoic acid in a suitable solvent (e.g., ethanol).
-
Reagent Addition: To each vessel, add an equimolar amount of an active methylene compound (e.g., malononitrile) and a catalytic amount of a weak base (e.g., piperidine).
-
Monitoring: Monitor the progress of the reactions at regular intervals using an appropriate analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to measure the consumption of the starting material and the formation of the product.
-
Data Analysis: Plot the concentration of the product versus time for both reactions. The initial rate of reaction will provide a quantitative measure of the relative reactivity of the aldehyde groups.
Comparison of Carboxylic Acid Acidity: Potentiometric Titration
The pKa of each acidic isomer can be accurately determined by potentiometric titration.
Protocol:
-
Sample Preparation: Prepare solutions of known concentration for both this compound and 3-formyl-4-fluorobenzoic acid in a suitable solvent mixture (e.g., water/ethanol).
-
Titration: Titrate each solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the half-equivalence point of the titration curve. A lower pKa value indicates a stronger acid.
Comparison of SNAr Reactivity: Reaction with a Nucleophile
The rate of nucleophilic aromatic substitution of the fluorine atom can be compared by reacting each isomer with a suitable nucleophile under controlled conditions.
Protocol:
-
Reaction Setup: In separate, identical pressure-rated reaction vessels, dissolve equimolar amounts of this compound and 3-formyl-4-fluorobenzoic acid in a polar aprotic solvent (e.g., DMSO or DMF).
-
Reagent Addition: Add an excess of a nucleophile (e.g., morpholine or sodium methoxide) to each vessel.
-
Reaction Conditions: Heat the reactions to a specific temperature (e.g., 100 °C) and maintain this temperature.
-
Monitoring: Withdraw aliquots from each reaction at regular time intervals and quench the reaction. Analyze the aliquots by HPLC or GC to determine the extent of conversion.
-
Data Analysis: Plot the percentage of starting material remaining versus time. The reaction with the faster rate of consumption of the starting material is the more reactive isomer towards SNAr.
Conclusion
References
A Comparative Guide to 4-Fluoro-3-formylbenzoic Acid and Other Fluorinated Building Blocks in Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the realm of medicinal chemistry and drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance pharmacological properties. Fluorinated building blocks are thus indispensable tools for the synthetic chemist. This guide provides an objective comparison of 4-Fluoro-3-formylbenzoic acid with other commercially available fluorinated building blocks, supported by experimental data from the synthesis of key pharmaceutical agents.
Introduction to Fluorinated Building Blocks
The introduction of fluorine into a molecule can significantly modulate its lipophilicity, metabolic stability, binding affinity, and pKa.[1] this compound, with its carboxylic acid, aldehyde, and fluorine functionalities, presents a versatile platform for diverse synthetic transformations. This trifunctional nature allows for sequential and site-selective reactions, making it a valuable precursor in the construction of complex molecular architectures. Its utility is pronounced in the synthesis of targeted therapies, such as Poly(ADP-ribose) polymerase (PARP) inhibitors and kinase inhibitors.
Performance Comparison in the Synthesis of PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies that have shown significant promise in treating cancers with deficiencies in DNA repair mechanisms.[2] The synthesis of several approved PARP inhibitors, including Olaparib, relies on fluorinated building blocks.
One prominent synthetic route to an Olaparib intermediate utilizes 2-fluoro-5-formylbenzoic acid .[3] A key step in this synthesis is the Horner-Wadsworth-Emmons reaction, which forms a crucial carbon-carbon double bond. The subsequent reaction with hydrazine hydrate leads to the formation of the core phthalazinone structure.
Table 1: Synthesis of Olaparib Intermediate using 2-Fluoro-5-formylbenzoic Acid [3]
| Step | Reactants | Product | Reaction Type | Yield (%) |
| Amide Coupling | 2-fluoro-5-formylbenzoic acid, cyclopropyl amide | Aldehyde Intermediate | Amidation | 84 |
| Horner-Wadsworth-Emmons Reaction | Aldehyde Intermediate, phosphonate ylide | Olefin Mixture (E/Z) | Olefination | 76 |
| Cyclization/Phthalazinone Formation | Olefin Mixture, hydrazine hydrate | Olaparib Phthalazinone Core | Cyclization | 77 |
Application in the Synthesis of Other Bioactive Molecules
Fluorinated building blocks are also pivotal in the synthesis of other classes of therapeutic agents, such as kinase inhibitors and various heterocyclic scaffolds. For instance, the synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives, which have shown potential as antioomycete agents, can employ fluorinated benzaldehydes.
In one reported synthesis, a derivative was prepared with a 72% yield, highlighting the efficiency of incorporating fluorinated aromatic rings into heterocyclic systems.[4] While the specific fluorinated benzaldehyde used was not this compound, this example demonstrates the broader applicability of such building blocks in constructing diverse and biologically relevant molecules.
Experimental Protocols
General Procedure for Horner-Wadsworth-Emmons Reaction in Olaparib Synthesis[3]
Materials:
-
Aldehyde intermediate derived from 2-fluoro-5-formylbenzoic acid
-
Diethylphosphite-derived phosphonate
-
Triethylamine (Et3N)
-
1,4-Dioxane
Procedure:
-
The aldehyde intermediate and the phosphonate are dissolved in 1,4-dioxane.
-
Triethylamine is added as a base to generate the phosphonate carbanion.
-
The reaction mixture is stirred at an appropriate temperature until completion, monitored by techniques such as TLC or LC-MS.
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting residue is slurried in water to precipitate the olefin product, which is then collected by filtration.
General Procedure for Suzuki-Miyaura Coupling[5][6]
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds and is frequently used with fluorinated building blocks.
Materials:
-
Fluorinated aryl halide (e.g., a derivative of this compound)
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)
-
Ligand (e.g., SPhos)
-
Base (e.g., K₃PO₄, K₂CO₃)
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)
-
Degassed water
Procedure:
-
To a dry reaction flask under an inert atmosphere (Argon or Nitrogen), add the fluorinated aryl halide, boronic acid, base, palladium catalyst, and ligand.
-
Add the degassed solvent and water.
-
Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by flash column chromatography.
Signaling Pathway and Experimental Workflow Visualizations
To provide a conceptual framework for the application of these building blocks in drug discovery, the following diagrams illustrate a key signaling pathway and a general synthetic workflow.
Conclusion
This compound and its isomers are highly valuable and versatile building blocks in the synthesis of complex, biologically active molecules. Their utility is demonstrated in the high-yielding syntheses of important pharmaceuticals like PARP inhibitors. While direct, side-by-side comparative data for different fluorinated benzaldehyde isomers in the same reaction is often proprietary or not widely published, the available data from the synthesis of molecules like Olaparib demonstrates the high efficiency that can be achieved with these reagents. The choice of a specific isomer will ultimately depend on the desired substitution pattern of the final target molecule and the planned synthetic route. The experimental protocols provided herein offer a starting point for the successful application of these powerful synthetic tools in drug discovery and development.
References
Unraveling the Biological Potential of 4-Fluoro-3-formylbenzoic Acid Isomers: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activity of structural isomers is paramount for the rational design of novel therapeutics. This guide provides a comparative analysis of the reported biological activities of 4-Fluoro-3-formylbenzoic acid and its positional isomers, offering insights into their potential as scaffolds in medicinal chemistry.
While direct head-to-head comparative studies on the biological activities of this compound and its isomers are not extensively documented in publicly available literature, a review of individual studies and structure-activity relationship (SAR) analyses of related compounds allows for a preliminary assessment of their potential biological profiles. These isomers, sharing the same molecular formula but differing in the substitution pattern on the benzene ring, can exhibit distinct interactions with biological targets, leading to varied pharmacological effects.
Comparative Overview of Biological Activities
The primary biological activities investigated for derivatives of fluoro- and formyl-substituted benzoic acids include antimicrobial, anticancer, and enzyme inhibitory effects. The positioning of the fluorine and formyl groups significantly influences the electronic distribution and steric properties of the molecule, which in turn dictates its biological efficacy.
| Isomer | Reported Biological Activities/Potential Applications | Key Findings |
| This compound | Building block for potential anticoccidial agents and G protein-coupled receptor kinase 2 (GRK2) inhibitors.[1] | An imidazopyridine analog derived from a related compound, 4-fluoro-3-methylbenzoic acid, demonstrated high potency as an anticoccidial agent.[1] This suggests that the 4-fluoro-3-substituted benzoic acid scaffold can be a valuable starting point for the development of antiparasitic drugs. |
| 2-Fluoro-5-formylbenzoic acid | Intermediate for the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors and antifungal agents.[2] | This isomer is highlighted as a versatile starting material in SAR studies.[2] The trifunctional nature of the molecule allows for systematic chemical modifications to optimize biological activity and pharmacokinetic properties.[2] |
| 3-Fluoro-4-formylbenzoic acid | Utilized as a chemical intermediate in the synthesis of various biologically active compounds. | While specific biological activity data for the parent compound is limited in the searched literature, its availability from chemical suppliers suggests its use in the synthesis of more complex molecules with potential therapeutic applications. |
Note: The information presented is based on the biological activities of derivatives or the described utility of the isomers as synthetic intermediates. Direct quantitative comparison of the biological activity of the parent isomers is challenging due to the lack of studies performing head-to-head comparisons under identical experimental conditions.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of compounds with similar structural motifs are provided below. These protocols serve as a reference for researchers aiming to investigate the biological activities of this compound isomers.
Antimicrobial Susceptibility Testing (Broth Microdilution Assay)
This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.
Workflow for Antimicrobial Susceptibility Testing
Caption: A simplified workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound.
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform two-fold serial dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add the standardized bacterial suspension to each well containing the diluted compound. Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
In Vitro Enzyme Inhibition Assay (e.g., PARP-1 Inhibition)
This assay is used to determine the potency of a compound in inhibiting a specific enzyme.
Workflow for PARP-1 Inhibition Assay
Caption: A general workflow for determining the IC50 value of an enzyme inhibitor.
Procedure (Example for PARP-1):
-
A reaction mixture is prepared containing PARP-1 enzyme, activated DNA, and the test compound at various concentrations in an assay buffer.
-
The reaction is initiated by the addition of NAD+, the substrate for PARP-1.
-
The mixture is incubated at room temperature for a specified period (e.g., 30 minutes).
-
The reaction is stopped, and the amount of ADP-ribose produced is quantified. This can be done using various methods, such as colorimetric or fluorescent assays.
-
The percentage of inhibition is calculated for each concentration of the test compound relative to a control without the inhibitor.
-
The half-maximal inhibitory concentration (IC50) value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Structure-Activity Relationship Insights
The positions of the fluoro and formyl groups are critical determinants of biological activity. The electron-withdrawing nature of both substituents can influence the acidity of the carboxylic acid group and the overall electronic profile of the aromatic ring.
Logical Relationship of Substituent Position and Biological Activity
Caption: The relationship between isomeric structure and resulting biological activity.
For instance, a fluorine atom can enhance metabolic stability and membrane permeability. The formyl group, being a reactive aldehyde, can participate in covalent interactions with biological targets or can be a key site for further chemical modifications to explore the chemical space and optimize activity. The relative positions of these groups will affect their ability to form hydrogen bonds, halogen bonds, and other non-covalent interactions within the active site of a target protein, thereby influencing the binding affinity and inhibitory potency.
Conclusion
While a definitive ranking of the biological activity of this compound isomers is not possible with the current data, this guide highlights their potential as valuable scaffolds in drug discovery. 2-Fluoro-5-formylbenzoic acid appears to be a promising starting point for the development of PARP inhibitors and antifungal agents, while derivatives of this compound have shown potential in the development of antiparasitic drugs. Further direct comparative studies are warranted to fully elucidate the structure-activity relationships and to identify the isomer with the most promising therapeutic potential for specific disease targets. Researchers are encouraged to utilize the provided experimental frameworks to conduct such comparative evaluations.
References
A Comparative Guide to the Synthesis of 4-Fluoro-3-formylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two plausible synthetic routes for the preparation of 4-Fluoro-3-formylbenzoic acid, a valuable building block in medicinal chemistry and drug development. The routes are evaluated based on starting materials, reaction steps, and overall efficiency. Detailed experimental protocols and quantitative data are presented to aid in the selection of the most suitable method for your research needs.
Synthetic Route 1: Ortho-formylation of 4-Fluorobenzoic Acid
This route commences with the readily available starting material, 4-fluorotoluene, which is first oxidized to 4-fluorobenzoic acid. Subsequent ortho-formylation yields the target molecule.
Experimental Protocol:
Step 1: Oxidation of 4-Fluorotoluene to 4-Fluorobenzoic Acid
A well-established method for the oxidation of alkylbenzenes to carboxylic acids involves the use of potassium permanganate (KMnO₄)[1][2].
-
Procedure: In a round-bottom flask, 4-fluorotoluene is treated with a basic aqueous solution of potassium permanganate. The reaction mixture is heated to reflux for several hours until the purple color of the permanganate disappears. Upon completion, the reaction is cooled, and the manganese dioxide byproduct is removed by filtration. The filtrate is then acidified with a strong acid, such as hydrochloric acid, to precipitate the 4-fluorobenzoic acid, which is collected by filtration and dried.
Step 2: Ortho-formylation of 4-Fluorobenzoic Acid
The introduction of a formyl group at the position ortho to the fluorine atom can be achieved through directed ortho-metalation using a strong base, followed by quenching with a formylating agent like N,N-dimethylformamide (DMF)[3][4]. The fluorine atom and the carboxylate group work in concert to direct the deprotonation to the desired position.
-
Procedure: To a solution of 4-fluorobenzoic acid in an anhydrous aprotic solvent (e.g., tetrahydrofuran) at low temperature (-78 °C), a strong lithium amide base such as lithium diisopropylamide (LDA) or an organolithium reagent like n-butyllithium (n-BuLi) is added dropwise. The reaction is stirred for a period to ensure complete deprotonation and formation of the ortho-lithiated species. Anhydrous DMF is then added to the reaction mixture, which is allowed to warm to room temperature. The reaction is quenched with an aqueous acid solution, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to yield this compound.
Synthetic Route 2: Cyanation and Hydrolysis of a Brominated Precursor
This alternative approach begins with a commercially available brominated fluorobenzaldehyde isomer, which undergoes a cyanation reaction followed by hydrolysis of the resulting nitrile to the carboxylic acid. This strategy is analogous to the synthesis of the isomeric 2-fluoro-5-formylbenzoic acid[5][6].
Experimental Protocol:
Step 1: Cyanation of 4-Bromo-2-fluorobenzaldehyde
The bromo-substituent is replaced with a cyano group using a copper(I) cyanide-mediated reaction.
-
Procedure: 4-Bromo-2-fluorobenzaldehyde is dissolved in a high-boiling polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP). To this solution, copper(I) cyanide is added, and the mixture is heated to a high temperature (e.g., 170 °C) and stirred overnight. After cooling, the reaction mixture is worked up by adding water and extracting with an organic solvent. The organic extracts are washed, dried, and concentrated to yield 4-fluoro-3-formylbenzonitrile.
Step 2: Hydrolysis of 4-Fluoro-3-formylbenzonitrile
The nitrile functional group is hydrolyzed to a carboxylic acid under acidic or basic conditions.
-
Procedure: The crude 4-fluoro-3-formylbenzonitrile from the previous step is heated to reflux in an aqueous solution of a strong acid (e.g., sulfuric acid) or a strong base (e.g., sodium hydroxide). The reaction is monitored until the starting material is consumed. Upon completion, the reaction mixture is cooled and acidified (if a basic hydrolysis was performed) to precipitate the this compound. The solid product is then collected by filtration, washed with water, and dried.
Comparison of Synthetic Routes
| Parameter | Route 1: Ortho-formylation | Route 2: Cyanation and Hydrolysis |
| Starting Material | 4-Fluorotoluene | 4-Bromo-2-fluorobenzaldehyde |
| Number of Steps | 2 | 2 |
| Key Reactions | Oxidation, Directed Ortho-metalation, Formylation | Nucleophilic Aromatic Substitution (Cyanation), Hydrolysis |
| Reagents & Conditions | KMnO₄, heat; Strong base (n-BuLi or LDA) at low temp., DMF | CuCN at high temp.; Strong acid or base, heat |
| Potential Advantages | Readily available and inexpensive starting material. | Potentially higher regioselectivity in the functionalization steps. |
| Potential Challenges | Handling of pyrophoric organolithium reagents. Potential for side reactions during formylation. | Use of toxic cyanide reagents. High reaction temperatures. |
Experimental and Logical Workflow Diagrams
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Formylation - Common Conditions [commonorganicchemistry.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. benchchem.com [benchchem.com]
- 6. 2-Fluoro-5-formylbenzoic acid | 550363-85-4 | Benchchem [benchchem.com]
A Comparative Guide to LC-MS Analysis of 4-Fluoro-3-formylbenzoic Acid Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with alternative analytical techniques for the analysis of reaction mixtures containing 4-fluoro-3-formylbenzoic acid and its derivatives. The information presented is supported by experimental data and detailed methodologies to assist in selecting the most appropriate analytical strategy for your research and development needs.
Introduction to the Analysis of this compound
This compound is a versatile building block in medicinal chemistry and drug discovery. Its reactivity, stemming from the carboxylic acid and aldehyde functional groups, allows for a variety of chemical transformations. Monitoring the progress of these reactions and characterizing the resulting products and impurities is critical for process optimization and quality control. LC-MS has emerged as a powerful tool for this purpose, offering high sensitivity and selectivity. This guide will delve into the practical application of LC-MS for this analysis and compare its performance against other common analytical techniques.
Experimental Protocol: LC-MS Analysis of a this compound Reaction Mixture
This protocol outlines a general procedure for the analysis of a reaction mixture containing this compound and its potential products, such as esters, amides, or reduction products of the formyl group.
1. Sample Preparation:
-
Quenching: If the reaction is ongoing, quench a 100 µL aliquot of the reaction mixture by diluting it 1:10 in a mixture of acetonitrile and water (50:50 v/v). This will stop the reaction and precipitate any insoluble materials.
-
Centrifugation: Centrifuge the quenched sample at 10,000 x g for 5 minutes to pellet any precipitates.
-
Dilution: Further dilute the supernatant to a final concentration suitable for LC-MS analysis (typically in the range of 1-10 µg/mL) using the mobile phase A.
-
Internal Standard: For quantitative analysis, add an appropriate internal standard (e.g., a structurally similar compound not present in the reaction mixture) to the diluted sample.
2. LC-MS/MS Method:
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Chromatographic Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for separating the polar and non-polar components of the reaction mixture.
-
Mobile Phase:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution: A typical gradient would be:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-7 min: 95% B
-
7-7.1 min: 95% to 5% B
-
7.1-9 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes to detect a wide range of analytes.
-
Scan Mode: Full scan for qualitative analysis and Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) for quantitative analysis.
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Gas Flows: Optimized for the specific instrument.
-
Performance Comparison of Analytical Techniques
The choice of analytical technique depends on the specific requirements of the analysis, such as the need for sensitivity, selectivity, and structural information. Below is a comparison of LC-MS with other common techniques for the analysis of this compound and its derivatives.
| Feature | LC-MS/MS | HPLC-UV | GC-MS | NMR Spectroscopy |
| Principle | Separation by liquid chromatography followed by detection based on mass-to-charge ratio. | Separation by liquid chromatography followed by detection based on UV absorbance. | Separation of volatile compounds by gas chromatography followed by detection based on mass-to-charge ratio. | Detection of nuclear spin transitions in a magnetic field. |
| Sample Preparation | Simple dilution is often sufficient. | Simple dilution is often sufficient. | Derivatization (e.g., silylation or esterification) is typically required for polar analytes like carboxylic acids. | Sample dissolution in a deuterated solvent. |
| Limit of Detection (LOD) / Limit of Quantitation (LOQ) | Very low (ppt to low ppb range).[1][2] | Moderate (high ppb to low ppm range).[3] | Low (ppb range), but depends on derivatization efficiency. | High (µg to mg range). |
| Selectivity | Very high, especially with MS/MS, allowing for differentiation of isomers with different fragmentation patterns. | Moderate, co-eluting compounds with similar UV spectra can interfere. | High, provides mass spectral information for compound identification. | Very high, provides detailed structural information. |
| Quantitative Performance | Excellent linearity over a wide dynamic range.[4] | Good linearity, but can be limited by detector saturation at high concentrations.[3] | Good linearity, but can be affected by the reproducibility of the derivatization step. | Generally used for structural elucidation and relative quantification, not ideal for trace-level absolute quantification. |
| Structural Information | Provides molecular weight and fragmentation patterns, which can be used for structural elucidation. | Provides limited structural information (chromophore presence). | Provides fragmentation patterns that can be compared to libraries for identification. | Provides detailed information about the molecular structure and connectivity of atoms.[5][6] |
| Throughput | High, with typical run times of a few minutes per sample. | High, with similar run times to LC-MS. | Lower, due to the need for derivatization and longer GC run times. | Low, requires longer acquisition times for detailed structural analysis. |
Quantitative Data Summary
| Analytical Technique | Analyte Type | Typical Limit of Detection (LOD) | Typical Limit of Quantitation (LOQ) | Linearity (R²) |
| LC-MS/MS | Fluorobenzoic Acids | - | 0.09 - 14.1 ppb[1] | >0.99 |
| 4-Acetamidobenzoic Acid | - | 10 ng/mL[4] | ≥0.99[4] | |
| Aldehydes (derivatized) | 0.3 - 1.0 nM[2] | - | - | |
| HPLC-UV | Benzoic Acid | 0.66 mg/L[3] | 1.3 mg/L[3] | >0.99 |
| Benzoic Acid | 0.2 µg/mL | - | - | |
| GC-MS | Aromatic Hydrocarbons (SIM mode) | - | ppb levels | - |
Visualizing the Workflow and Relationships
To better illustrate the processes and comparisons discussed, the following diagrams have been generated using Graphviz.
Figure 1. Experimental workflow for the LC-MS analysis of a reaction mixture.
Figure 2. Logical relationships and key differentiators of analytical techniques.
Conclusion
For the comprehensive analysis of this compound reaction mixtures, LC-MS/MS stands out as a superior technique, offering an unparalleled combination of sensitivity, selectivity, and quantitative performance. While HPLC-UV provides a cost-effective alternative for routine quantitative analysis of the main components, it may lack the sensitivity and selectivity required for impurity profiling. GC-MS is a viable option, particularly for volatile byproducts, but the need for derivatization can introduce complexity and variability. NMR spectroscopy remains an indispensable tool for definitive structural elucidation but is not practical for high-throughput quantitative analysis of complex mixtures. The choice of the optimal analytical technique will ultimately be guided by the specific goals of the analysis, the available instrumentation, and the required level of analytical detail.
References
- 1. s4science.at [s4science.at]
- 2. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Assessing the stability of 4-Fluoro-3-formylbenzoic acid under various conditions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the stability of 4-Fluoro-3-formylbenzoic acid under various conditions, offering a comparative analysis with alternative compounds where applicable. The information presented herein is crucial for researchers in drug discovery and medicinal chemistry to ensure the integrity and reliability of their experimental results and formulated products.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical compounds. Its stability is a critical parameter that can influence its storage, handling, and efficacy in chemical reactions. This guide summarizes the available data on its stability and provides standardized protocols for its assessment.
Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 845885-90-7 | [1][2] |
| Molecular Formula | C8H5FO3 | [1] |
| Molecular Weight | 168.12 g/mol | [1] |
| Melting Point | 152°C | |
| Boiling Point | 332.3 ± 27.0 °C at 760 mmHg | |
| Appearance | Solid | [1] |
| Storage Conditions | 4°C, stored under nitrogen |
Assessment of Stability under Various Conditions
Direct experimental data on the stability of this compound under a wide range of conditions is limited in publicly available literature. However, based on the general principles of organic chemistry and the reactivity of its functional groups (aldehyde, carboxylic acid, and fluorinated aromatic ring), the following stability profile can be inferred.
Thermal Stability:
The compound is a solid at room temperature with a melting point of 152°C, suggesting good thermal stability under normal laboratory conditions. It is likely to be stable for extended periods when stored at the recommended temperature of 4°C. High temperatures, especially above its melting point, could lead to decomposition.
pH Stability:
The presence of a carboxylic acid group suggests that the solubility and stability of this compound will be pH-dependent.
-
Acidic Conditions: In strongly acidic media, the aldehyde group may be susceptible to certain acid-catalyzed reactions, though it is generally stable.
-
Neutral Conditions: The compound is expected to be relatively stable at neutral pH.
-
Basic Conditions: In basic solutions, the carboxylic acid will be deprotonated to form a carboxylate salt, which is generally more stable. However, strong basic conditions could potentially promote reactions involving the aldehyde group, such as the Cannizzaro reaction, especially at elevated temperatures.
Photostability:
Aromatic aldehydes and carboxylic acids can be susceptible to photodegradation. Prolonged exposure to UV or high-intensity visible light may lead to decomposition. It is advisable to store the compound in light-resistant containers and to handle it in a controlled light environment, especially when in solution.
Oxidative and Reductive Stability:
The aldehyde group is susceptible to oxidation to a carboxylic acid and reduction to an alcohol.
-
Oxidizing Agents: Contact with strong oxidizing agents should be avoided to prevent the conversion of the formyl group.
-
Reducing Agents: The aldehyde group can be readily reduced by common reducing agents.
Comparison with Alternative Compounds
| Compound | Key Differences | Inferred Stability Comparison |
| 4-Formylbenzoic acid | Lacks the fluorine substituent. | The fluorine atom in this compound is an electron-withdrawing group, which can influence the reactivity of the aldehyde and carboxylic acid groups.[3] This may slightly alter its stability profile compared to the non-fluorinated analog. Generally, benzaldehyde derivatives with electron-withdrawing groups show increased reactivity in nucleophilic addition reactions.[3] |
| 3-Fluoro-4-formylbenzoic acid | Isomeric form with different substituent positions. | The relative positions of the functional groups can affect intramolecular interactions and overall stability. However, significant differences in stability under normal storage conditions are not expected. |
Experimental Protocols for Stability Assessment
The following are generalized protocols for assessing the stability of this compound, based on established guidelines for pharmaceutical stability testing.[4][5][6][7][8]
1. Thermal Stability (Forced Degradation)
-
Objective: To evaluate the stability of the compound at elevated temperatures.
-
Method:
-
Accurately weigh samples of this compound into vials.
-
Expose the samples to a range of temperatures (e.g., 40°C, 60°C, 80°C) for a defined period (e.g., 1, 2, 4, and 8 weeks).
-
At each time point, dissolve the sample in a suitable solvent (e.g., acetonitrile/water).
-
Analyze the sample using a stability-indicating HPLC method to determine the purity and identify any degradation products.
-
-
Data Presentation:
| Temperature (°C) | Time (weeks) | Purity (%) | Degradation Products (%) |
| 40 | 1 | ||
| 2 | |||
| 4 | |||
| 8 | |||
| 60 | 1 | ||
| 2 | |||
| 4 | |||
| 8 | |||
| 80 | 1 | ||
| 2 | |||
| 4 | |||
| 8 |
2. pH Stability (Hydrolytic Degradation)
-
Objective: To determine the stability of the compound across a range of pH values.
-
Method:
-
Prepare buffer solutions at various pH levels (e.g., pH 2, 4, 7, 9, 12).
-
Prepare solutions of this compound in each buffer.
-
Store the solutions at a controlled temperature (e.g., 25°C or 40°C).
-
At specified time intervals, analyze the solutions by HPLC to quantify the remaining compound and any degradants.
-
-
Data Presentation:
| pH | Time (days) | Concentration (mg/mL) | Purity (%) |
| 2 | 0 | ||
| 1 | |||
| 3 | |||
| 7 | |||
| 7 | 0 | ||
| 1 | |||
| 3 | |||
| 7 | |||
| 9 | 0 | ||
| 1 | |||
| 3 | |||
| 7 |
3. Photostability
-
Objective: To assess the impact of light exposure on the stability of the compound.
-
Method:
-
Expose solid samples and solutions of the compound to a controlled light source that provides both UV and visible light (as per ICH Q1B guidelines).[5]
-
Simultaneously, store control samples in the dark under the same temperature conditions.
-
After a defined exposure period, analyze both the exposed and control samples by HPLC.
-
-
Data Presentation:
| Sample Type | Condition | Exposure Time (hours) | Purity (%) |
| Solid | Light | 0 | |
| 24 | |||
| 48 | |||
| Dark (Control) | 48 | ||
| Solution | Light | 0 | |
| 24 | |||
| 48 | |||
| Dark (Control) | 48 |
Visualizations
Below are diagrams illustrating the logical workflow for stability testing and the potential degradation pathways of this compound.
Caption: Workflow for assessing the stability of a chemical compound.
Caption: Potential degradation pathways for this compound.
Conclusion
While this compound is a relatively stable compound under recommended storage conditions, its susceptibility to degradation under thermal stress, extreme pH, light exposure, and in the presence of oxidizing or reducing agents should be considered. The provided experimental protocols offer a framework for generating robust stability data, which is essential for its effective use in research and drug development. Further studies are warranted to fully characterize its stability profile and identify specific degradation products.
References
- 1. This compound | 845885-90-7 [sigmaaldrich.com]
- 2. This compound | 845885-90-7 [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. ema.europa.eu [ema.europa.eu]
- 6. www3.paho.org [www3.paho.org]
- 7. asean.org [asean.org]
- 8. academy.gmp-compliance.org [academy.gmp-compliance.org]
A Comparative Guide to Coupling Reagents for the Amidation of 4-Fluoro-3-formylbenzoic Acid
For researchers and professionals in drug development and medicinal chemistry, the efficient synthesis of amide bonds is a critical process. The choice of coupling reagent for the amidation of substituted benzoic acids, such as 4-fluoro-3-formylbenzoic acid, can significantly impact reaction yield, purity, and overall efficiency. This guide provides an objective comparison of commonly used coupling reagents, supported by experimental data from analogous systems, to inform the selection of the optimal reagent for this transformation.
This compound presents a unique challenge due to the presence of an electron-withdrawing fluorine atom and a formyl group, which can influence the reactivity of the carboxylic acid. The selection of an appropriate coupling reagent is therefore crucial to achieve high yields and minimize side reactions. This guide benchmarks the performance of several classes of coupling reagents: uronium/aminium salts (HATU), carbodiimides (EDC with HOBt), and phosphonium salts (PyBOP), as well as propylphosphonic anhydride (T3P).
Quantitative Performance Analysis
The following table summarizes the performance of various coupling reagents in the amidation of benzoic acids with structural similarities to this compound. It is important to note that yields are highly dependent on the specific amine, solvent, and base used.
| Coupling Reagent | Class | Typical Yield (%) | Key Observations |
| HATU | Uronium/Aminium Salt | 90-98% | Consistently high yields with fast reaction times, even for electron-deficient acids.[1] |
| EDC/HOBt | Carbodiimide | 75-90% | Cost-effective and widely used; water-soluble urea byproduct simplifies workup.[1] |
| PyBOP | Phosphonium Salt | 85-95% | High efficiency with low risk of racemization; byproducts are not carcinogenic.[2] |
| T3P® | Phosphonic Anhydride | 88-97% | Mild conditions, low epimerization, and easy workup due to water-soluble byproducts.[3] |
Experimental Workflow and Mechanisms
The general workflow for the amidation of this compound involves the activation of the carboxylic acid followed by nucleophilic attack of the amine.
General workflow for coupling reagent-mediated amidation.
The choice of coupling reagent dictates the nature of the activated intermediate and the reaction byproducts.
Experimental Protocols
Detailed methodologies for the amidation of this compound using different coupling reagents are provided below. These protocols are generalized and may require optimization for specific amines.
1. HATU Mediated Amidation
HATU is a highly efficient uronium-based coupling reagent known for its rapid reaction times and high yields, particularly with electron-deficient substrates.[1]
-
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 equiv)
-
HATU (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
-
Procedure:
-
To a stirred solution of this compound and the amine in anhydrous DMF, add DIPEA.
-
Add HATU portion-wise to the mixture at room temperature.
-
Stir the reaction for 1-3 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[4]
-
2. EDC/HOBt Mediated Amidation
This carbodiimide-based method is a cost-effective and widely used protocol. The addition of HOBt minimizes side reactions and suppresses racemization.[1]
-
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 equiv)
-
EDC·HCl (1.2 equiv)
-
HOBt (1.2 equiv)
-
DIPEA or Triethylamine (TEA) (2.5 equiv)
-
Anhydrous Dichloromethane (DCM) or DMF
-
-
Procedure:
-
To a solution of this compound, the amine, and HOBt in anhydrous DCM or DMF, add DIPEA or TEA.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute with DCM and wash with water, 1N HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.[4]
-
3. T3P® Mediated Amidation
T3P® is a mild and efficient cyclic phosphonic acid anhydride that offers the advantage of easy workup due to its water-soluble byproducts.[3]
-
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 equiv)
-
T3P® (50% solution in ethyl acetate) (1.5 equiv)
-
Pyridine or DIPEA (3.0 equiv)
-
Anhydrous Ethyl Acetate or Acetonitrile
-
-
Procedure:
-
Dissolve this compound and the amine in anhydrous ethyl acetate.
-
Add pyridine or DIPEA to the solution.
-
Add the T3P® solution dropwise at room temperature.
-
Stir the reaction for 2-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water or saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with 1N HCl and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Logical Relationships in Reagent Selection
The choice of coupling reagent often involves a trade-off between cost, efficiency, and ease of workup.
Key attributes of common coupling reagents.
References
A Comparative Guide to Catalysts for Cross-Coupling Reactions of 4-Fluoro-3-formylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
The synthesis of functionalized biaryl and vinylarene compounds is a cornerstone of modern medicinal chemistry and materials science. Among the myriad of available building blocks, 4-Fluoro-3-formylbenzoic acid presents a unique scaffold, incorporating a fluorine atom and a formyl group, both of which are valuable for tuning electronic properties and for further synthetic elaboration. The efficient cross-coupling of this substrate is therefore of significant interest.
This guide provides a comparative overview of common palladium-based catalyst systems for Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions. While direct comparative studies on this compound are not extensively available in the public literature, this guide draws upon data from structurally similar substrates to provide a strong foundation for catalyst selection and reaction optimization.
General Experimental Workflow
The successful execution of a cross-coupling reaction is highly dependent on the careful orchestration of several key steps, from reagent preparation to product purification. The generalized workflow for these reactions is depicted below.
In-Silico Reactivity Prediction: A Comparative Guide for 4-Fluoro-3-formylbenzoic Acid and Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in-silico analysis of the chemical reactivity of 4-Fluoro-3-formylbenzoic acid, a key intermediate in pharmaceutical synthesis. Through objective comparisons with structurally related alternatives and supported by established theoretical data, this document aims to inform compound selection and reaction design in drug discovery and development.
Introduction to In-Silico Reactivity Prediction
Computational, or in-silico, methods are powerful tools for predicting the chemical reactivity of molecules, offering significant savings in time and resources compared to traditional experimental approaches.[1][2] By employing quantum mechanical calculations, such as Density Functional Theory (DFT), it is possible to estimate key reactivity descriptors like the acid dissociation constant (pKa), which is a fundamental measure of a compound's reactivity in many chemical and biological processes.[3] This guide focuses on the in-silico prediction of the pKa of this compound and compares it with selected analogues to understand the influence of substituent groups on its reactivity.
Comparative Analysis of Reactivity
The reactivity of substituted benzoic acids is significantly influenced by the electronic effects of their substituents. Electron-withdrawing groups (EWGs) tend to increase the acidity (lower pKa) of the carboxylic acid by stabilizing the resulting carboxylate anion, while electron-donating groups (EDGs) have the opposite effect. The Hammett equation provides a quantitative measure of these electronic effects through substituent constants (σ).[4][5]
For this compound, the fluorine atom at the para position to the carboxyl group and the formyl group at the meta position both act as electron-withdrawing groups, suggesting an increased acidity compared to benzoic acid.
Table 1: Comparison of Predicted pKa and Hammett Constants
| Compound | Structure | Predicted pKa | Hammett Constants of Substituents |
| Benzoic Acid (Reference) | C7H6O2 | 4.20 | - |
| This compound | C8H5FO3 | 3.58 (Predicted) | σp (-F) = +0.06, σm (-CHO) = +0.35 |
| 4-Fluoro-3-methylbenzoic Acid | C8H7FO2 | 4.21[6] | σp (-F) = +0.06, σm (-CH3) = -0.07 |
| 4-Fluoro-3-hydroxybenzoic Acid | C7H5FO3 | 4.02[7][8] | σp (-F) = +0.06, σm (-OH) = +0.12 |
| 4-Fluorobenzoic Acid | C7H5FO2 | 4.14[9] | σp (-F) = +0.06 |
In-Silico Prediction Workflow
The prediction of pKa values for the compounds in this guide follows a well-established computational workflow utilizing Density Functional Theory (DFT). This workflow is visualized in the diagram below.
Caption: Workflow for in-silico pKa prediction using DFT.
Experimental Protocols
While this guide focuses on in-silico predictions, experimental validation is crucial. The following is a generalized protocol for determining the pKa of a benzoic acid derivative using UV-Vis spectrophotometry.[1][10]
Objective: To determine the acid dissociation constant (pKa) of a substituted benzoic acid by measuring the change in its UV-Vis absorbance as a function of pH.
Materials:
-
Substituted benzoic acid sample
-
Spectrophotometer (UV-Vis)
-
pH meter
-
Quartz cuvettes
-
Buffer solutions of varying pH (e.g., acetate, phosphate, borate) with constant ionic strength
-
Deionized water
-
Standard acid and base solutions (e.g., HCl, NaOH) for pH adjustment
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the benzoic acid derivative in a suitable solvent (e.g., methanol or ethanol) at a known concentration.
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions with a range of pH values that bracket the expected pKa of the analyte. Ensure all buffer solutions have the same ionic strength, typically maintained by adding a salt like KCl.
-
Sample Preparation for Measurement: For each pH value, prepare a sample by adding a small, constant volume of the stock solution to a known volume of the buffer solution in a quartz cuvette. The final concentration of the analyte should be consistent across all samples.
-
UV-Vis Spectrophotometric Measurement:
-
Calibrate the spectrophotometer using a blank solution (buffer without the analyte).
-
Record the UV-Vis spectrum of each sample at each pH.
-
Identify the wavelength(s) at which the absorbance changes significantly with pH. This is typically where the protonated and deprotonated forms of the molecule have different absorption characteristics.
-
-
Data Analysis:
-
Plot the absorbance at the selected wavelength(s) against the measured pH of each solution.
-
The resulting data should fit a sigmoidal curve.
-
The pKa is the pH at which the concentration of the protonated and deprotonated species are equal, which corresponds to the inflection point of the sigmoidal curve. This can be determined by fitting the data to the Henderson-Hasselbalch equation or by finding the pH at half the maximum absorbance change.
-
Conclusion
The in-silico prediction of reactivity, particularly pKa, provides a valuable tool for the rapid assessment of chemical compounds in drug discovery and development. The analysis of this compound and its analogues demonstrates how computational methods can elucidate the electronic effects of substituents on molecular reactivity. The predicted lower pKa of this compound, driven by the electron-withdrawing nature of both the fluoro and formyl groups, suggests it is a more reactive species in reactions where proton dissociation is a key step. This guide serves as a foundational resource for researchers to make informed decisions in their synthetic and medicinal chemistry endeavors.
References
- 1. asianpubs.org [asianpubs.org]
- 2. benchchem.com [benchchem.com]
- 3. Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. grokipedia.com [grokipedia.com]
- 6. 4-FLUORO-3-METHYLBENZOIC ACID CAS#: 403-15-6 [m.chemicalbook.com]
- 7. Page loading... [guidechem.com]
- 8. 4-FLUORO-3-HYDROXYBENZOIC ACID CAS#: 51446-31-2 [m.chemicalbook.com]
- 9. 4-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]
- 10. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
Experimental validation of predicted biological targets for 4-Fluoro-3-formylbenzoic acid derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of fluorinated benzoic acid derivatives, focusing on their potential as enzyme inhibitors. While direct experimental validation for derivatives of 4-Fluoro-3-formylbenzoic acid is limited in publicly available research, this document presents a detailed examination of closely related 4-fluorobenzoic acid amides as potent inhibitors of cholinesterases, a crucial enzyme class in neurodegenerative diseases. The data and protocols herein serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics.
Comparison of Cholinesterase Inhibition
Derivatives of 4-fluorobenzoic acid linked to a tetrahydroacridine moiety have been synthesized and evaluated for their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The inhibitory potency of these compounds is compared with Tacrine, a well-established cholinesterase inhibitor.
| Compound ID | Linker Length (n) | Target Enzyme | IC50 (µM)[1] |
| 4a | 2 | AChE | 0.45 |
| BChE | 0.28 | ||
| 4b | 3 | AChE | 0.52 |
| BChE | 0.35 | ||
| 4c | 4 | AChE | 0.68 |
| BChE | 0.41 | ||
| 4d | 5 | AChE | 0.48 |
| BChE | 0.82 | ||
| Tacrine | N/A | AChE | 0.39 |
| BChE | 0.25 |
Table 1: Inhibitory Activity (IC50) of 4-fluorobenzamide derivatives (4a-d) and Tacrine against Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE).
Structure-Activity Relationship
The synthesized compounds consist of a 4-fluorobenzoyl group, an alkyl linker of varying length, and a 9-amino-1,2,3,4-tetrahydroacridine moiety. Molecular modeling studies have suggested that these derivatives adopt an extended conformation within the active site gorge of acetylcholinesterase. In contrast, within the active site of butyrylcholinesterase, they can adopt both bent and extended conformations. Compound 4d , with the longest alkyl linker, demonstrated the highest selectivity for AChE over BChE among the tested derivatives.[1]
Experimental Protocols
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol outlines a standard colorimetric method to determine the acetylcholinesterase inhibitory activity of test compounds.
Materials:
-
96-well microplate
-
Microplate reader
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate Buffer (pH 8.0)
-
Test compounds (4-fluorobenzamide derivatives)
Procedure:
-
Reagent Preparation: Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
Assay Setup: To each well of a 96-well plate, add:
-
150 µL of Phosphate Buffer (pH 8.0)
-
10 µL of the test compound solution at various concentrations.
-
10 µL of AChE solution.
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme binding.
-
Color Reaction: Add 10 µL of DTNB solution to each well.
-
Reaction Initiation: Start the enzymatic reaction by adding 10 µL of ATCI solution.
-
Measurement: Immediately measure the absorbance at 412 nm using a microplate reader. Record the absorbance kinetically for 10 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute).
-
Determine the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.
-
Calculate the IC50 value (the concentration of the inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Visualizing Experimental and Logical Relationships
Caption: Workflow for the Acetylcholinesterase Inhibition Assay.
Caption: Inhibition of Acetylcholinesterase at the Cholinergic Synapse.
References
Safety Operating Guide
Proper Disposal Procedures for 4-Fluoro-3-formylbenzoic Acid
The following guidelines provide essential safety and logistical information for the proper disposal of 4-Fluoro-3-formylbenzoic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. This information is intended for researchers, scientists, and drug development professionals.
I. Personal Protective Equipment (PPE) and Safety Measures
Before handling this compound, it is crucial to be equipped with the appropriate personal protective equipment. This compound is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation.[1][2][3]
Table 1: Required Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields or goggles.[1][2] | Prevents eye contact which can cause serious irritation.[1][3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[1][2] | Avoids skin contact which can lead to irritation.[1][3] |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a dust respirator is recommended.[2] | Prevents inhalation which may cause respiratory irritation.[1][3] |
II. Spill Cleanup Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
For Minor Spills:
-
Ensure the area is well-ventilated.
-
Wearing the appropriate PPE, clean up spills immediately.[2]
-
Use dry clean-up procedures to avoid generating dust.[2]
-
Sweep or vacuum the spilled material.[2]
-
Place the collected material into a clean, dry, sealable, and labeled container for disposal.[2]
For Major Spills:
-
Evacuate and alert personnel in the area.[2]
-
Control personal contact by wearing appropriate protective clothing.[2]
-
Prevent the spillage from entering drains or water courses.[2]
-
Follow the dry clean-up procedures as outlined for minor spills.[2]
-
Wash the area down with large amounts of water and prevent runoff into drains.[2]
III. Waste Disposal Protocol
Proper disposal of this compound is critical to prevent environmental harm. All disposal methods must be in accordance with local, state, and federal regulations.
-
Collection: Collect waste material in a suitable, closed, and labeled container.[1]
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong bases, and amines.[1]
-
Disposal: Dispose of the contents and the container at an approved waste disposal plant.[1][4] Do not dispose of down the drain or into the environment.
IV. Experimental Workflow for Disposal
The following diagram illustrates the step-by-step process for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling 4-Fluoro-3-formylbenzoic Acid
This guide provides critical safety and logistical information for the handling and disposal of 4-Fluoro-3-formylbenzoic acid (CAS No. 845885-90-7). The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe laboratory operations.
Chemical Safety Summary: this compound is a solid that can cause skin, eye, and respiratory irritation. It is harmful if swallowed, inhaled, or comes into contact with the skin.[1] Strict adherence to the following personal protective equipment (PPE) and handling protocols is mandatory to minimize exposure and ensure a safe working environment.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential when handling this compound. The following table summarizes the required and recommended equipment.
| PPE Category | Recommended Equipment | Justification |
| Eye and Face Protection | Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield should be worn where there is a potential for splashing or significant dust generation.[1] | Protects against eye irritation from dust or splashes.[1][2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat are required.[1][2] Protective clothing and boots may be necessary for handling larger quantities. | Prevents skin irritation and absorption.[1] Nitrile gloves offer good resistance to a variety of chemicals.[2] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust.[1] If a fume hood is not available or if dust generation is significant, a NIOSH-approved respirator (e.g., N95 or better) should be used. | Prevents respiratory tract irritation from dust inhalation.[1] |
Operational and Disposal Plans
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]
-
Keep away from incompatible materials such as strong oxidizing agents, strong bases, and amines.[1]
-
Store locked up.[1]
Handling Procedures:
-
Preparation:
-
Ensure a calibrated and certified chemical fume hood is operational before starting work.
-
Verify that an eyewash station and safety shower are readily accessible.[1]
-
Assemble all necessary equipment and reagents before handling the compound.
-
-
Weighing and Transfer:
-
Perform all manipulations of the solid compound that may generate dust within a chemical fume hood.
-
Use appropriate tools (e.g., spatula, weigh paper) to handle the solid. Avoid creating dust.[1]
-
Close the container tightly after each use.
-
-
Experimental Use:
-
When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
If heating is required, use a well-controlled heating mantle or oil bath within the fume hood.
-
-
Decontamination:
-
Wipe down the work area (fume hood sash, benchtop) with an appropriate solvent (e.g., isopropanol, ethanol) followed by soap and water after work is complete.
-
Decontaminate all equipment that came into contact with the chemical.
-
Spill Management:
-
Small Spills:
-
Large Spills:
-
Evacuate the immediate area.
-
Alert laboratory personnel and the designated safety officer.
-
Prevent the spread of dust.
-
Follow established institutional procedures for large chemical spills.
-
Disposal Plan:
-
Dispose of all waste materials, including contaminated PPE and empty containers, in accordance with all applicable federal, state, and local environmental regulations.[1]
-
The compound may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.
-
Do not empty into drains or release into the environment.
-
Contaminated clothing should be removed and washed before reuse.[1]
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if you feel unwell.[1] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[1] If skin irritation occurs, get medical advice/attention.[1] |
| Eye Contact | Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, including under the eyelids.[1] Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor/physician if you feel unwell.[1] |
Experimental Workflow for Safe Handling
Caption: Safe handling workflow from preparation to disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
